molecular formula C10H10N2OS B1378958 [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-39-7

[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1378958
CAS No.: 885280-39-7
M. Wt: 206.27 g/mol
InChI Key: ATLJYEMCIHJKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJYEMCIHJKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a molecule of significant interest within medicinal chemistry. The 2-aryl-thiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[1][2] This document outlines a robust and logical three-step synthetic sequence, beginning from commercially available starting materials. The chosen pathway prioritizes efficiency, yield, and scalability, addressing the practical considerations faced by researchers in drug development. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, grounding the synthesis in established chemical principles.

Strategic Synthesis Design: A Retrosynthetic Approach

The design of an effective synthesis begins with a logical deconstruction of the target molecule. Our strategy for this compound is guided by identifying key functional groups and robust, high-yielding transformations to install them.

The target molecule features three primary components: a 3-aminophenyl group, a thiazole core, and a C4-hydroxymethyl substituent. Our retrosynthetic analysis identifies the following key disconnections:

  • Alcohol from Ester Reduction : The primary alcohol (-CH₂OH) is a classic reduction product of a carboxylic acid ester (-COOEt). This transformation is reliably achieved with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[3][4]

  • Amine from Nitro Reduction : The aniline moiety (-NH₂) is most conveniently installed via the reduction of a nitro group (-NO₂). This is a fundamental transformation in organic synthesis, offering a stable precursor and numerous reliable reduction methods (e.g., SnCl₂, H₂/Pd-C).[5]

  • Thiazole Ring Formation : The thiazole core itself can be constructed using the venerable Hantzsch Thiazole Synthesis.[6][7][8] This powerful cyclocondensation reaction builds the thiazole ring from a thioamide and an α-haloketone, allowing for the direct installation of the required substituents.

This logic leads to a key intermediate, Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate , which can be assembled from 3-nitrothiobenzamide and ethyl bromopyruvate. The following diagram illustrates this retrosynthetic logic.

G TM This compound (Target Molecule) I1 [2-(3-Nitrophenyl)-thiazol-4-yl]-methanol TM->I1 Amine Synthesis (Nitro Reduction) I2 Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate TM->I2 Alcohol Synthesis (Ester Reduction) I3 Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate I1->I3 Alcohol Synthesis (Ester Reduction) I2->I3 Amine Synthesis (Nitro Reduction) SM1 3-Nitrothiobenzamide I3->SM1 Hantzsch Thiazole Synthesis SM2 Ethyl Bromopyruvate I3->SM2 Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, we propose a forward synthesis that proceeds through the nitro-ester intermediate. The strategic decision to reduce the ester before the nitro group is deliberate. Lithium Aluminum Hydride is a highly basic and reactive reagent that would be wastefully consumed by the acidic proton of an amine, complicating the ester reduction. Therefore, the most efficient sequence is: (1) Hantzsch cyclization, (2) Ester reduction, and (3) Nitro reduction.

The Forward Synthesis Pathway: Protocols and Mechanistic Insights

The overall workflow is designed as a linear three-step sequence. Each stage is optimized to produce intermediates that can be readily purified and carried forward.

G cluster_0 Starting Materials cluster_1 Step 1: Hantzsch Cyclization cluster_2 Step 2: Ester Reduction cluster_3 Step 3: Nitro Reduction SM1 3-Nitrothiobenzamide I1 Ethyl 2-(3-nitrophenyl) thiazole-4-carboxylate SM1->I1 EtOH, Reflux SM2 Ethyl Bromopyruvate SM2->I1 EtOH, Reflux I2 [2-(3-Nitrophenyl) thiazol-4-yl]-methanol I1->I2 1. LiAlH₄, THF 2. H₂O workup TM [2-(3-Amino-phenyl) thiazol-4-YL]-methanol (Final Product) I2->TM SnCl₂·2H₂O, EtOH

Caption: Overall workflow for the synthesis pathway.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[7][9] The reaction proceeds via an initial S-alkylation (Sₙ2 reaction) of the thioamide's sulfur atom on the α-carbon of the ketone. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon, and a subsequent dehydration event yields the stable aromatic thiazole ring.[6]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrothiobenzamide (10.0 g, 54.9 mmol) and absolute ethanol (100 mL). Stir the mixture until the thioamide is fully dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate (11.7 g, 9.0 mL, 60.4 mmol, 1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. A yellow precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from hot ethanol to yield Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate as a pale yellow solid.

Step 2: Reduction of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate to [2-(3-Nitrophenyl)-thiazol-4-yl]-methanol

The reduction of an ester to a primary alcohol requires a potent reducing agent. While Sodium Borohydride (NaBH₄) is insufficient for this task, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[10][11] The mechanism involves two sequential hydride additions. The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to an aldehyde, expelling an ethoxide leaving group. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is protonated during aqueous work-up.[4] A direct literature precedent for this specific transformation on a similar thiazole core confirms its viability.[12]

Experimental Protocol:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.50 g, 65.9 mmol, ~2.5 eq) in anhydrous Tetrahydrofuran (THF) (100 mL). Cool the suspension to 0 °C using an ice-salt bath. Caution: LiAlH₄ reacts violently with water and moisture. All glassware must be dry and the reaction must be run under an inert atmosphere.[13]

  • Substrate Addition: Dissolve Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate (7.70 g, 26.3 mmol) in anhydrous THF (80 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor by TLC until all starting material is consumed.

  • Work-up (Fieser Method): Carefully quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise:

    • 2.5 mL of water

    • 2.5 mL of 15% aqueous NaOH

    • 7.5 mL of water Stir the resulting granular white suspension vigorously for 30 minutes.

  • Isolation: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography (e.g., eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford [2-(3-Nitrophenyl)-thiazol-4-yl]-methanol .

Step 3: Reduction of [2-(3-Nitrophenyl)-thiazol-4-yl]-methanol to this compound

The final step is the reduction of the aromatic nitro group to an amine. A variety of methods are available, but reduction using Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild, effective, and common laboratory-scale method that is tolerant of many functional groups, including the primary alcohol.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve [2-(3-Nitrophenyl)-thiazol-4-yl]-methanol (5.0 g, 20.0 mmol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.5 g, 100 mmol, 5.0 eq) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 200 g). Basify the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

  • Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify by silica gel chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, This compound , as a solid.

Summary of Experimental Data

The following table summarizes the key transformations and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.

StepTransformationKey ReagentsProductExpected YieldPhysical State
1 Hantzsch Cyclization3-Nitrothiobenzamide, Ethyl BromopyruvateEthyl 2-(3-nitrophenyl)thiazole-4-carboxylate80-90%Yellow Solid
2 Ester ReductionLithium Aluminum Hydride (LiAlH₄)[2-(3-Nitrophenyl)-thiazol-4-yl]-methanol75-85%Off-white/Yellow Solid
3 Nitro ReductionTin(II) Chloride Dihydrate (SnCl₂·2H₂O)This compound85-95%Solid

References

A Technical Guide to the [2-(3-Aminophenyl)-thiazol-4-yl]-methanol Scaffold: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the [2-(3-aminophenyl)-thiazol-4-yl]-methanol chemical scaffold. As a core heterocyclic structure, the aminophenyl-thiazole moiety is of significant interest to researchers in medicinal chemistry and drug development. This guide will delve into the synthesis, physicochemical properties, and known biological activities of this scaffold, with a particular focus on its potential as an anticancer agent, drawing insights from closely related, well-documented analogues.

Core Compound Identification and Physicochemical Profile

While [2-(3-Aminophenyl)-thiazol-4-YL]-methanol is a specific chemical entity, its direct CAS number is not prominently listed in major chemical databases, suggesting it may be a novel or less-characterized research compound. However, its core structure is represented in highly significant bioactive molecules. For the purpose of this guide, we will reference the properties of the parent amine and the closely studied analogue, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which shares the critical 3-aminophenyl-thiazole core.

Table 1: Key Identifiers and Computed Physicochemical Properties

IdentifierValue / ParameterSource / Method
Compound Name [2-(3-Aminophenyl)-thiazol-4-yl]-methanol-
Molecular Formula C₁₀H₁₀N₂OSCalculated
Molecular Weight 206.26 g/mol Calculated
CAS Number Not readily available.-
Closest Analogue N-(4-(3-aminophenyl)thiazol-2-yl)acetamide[Journal of Medicinal Chemistry, 2016][1]
Topological Polar Surface Area (TPSA) 85.17 ŲCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
LogP (Partition Coefficient) 1.45Calculated

Note: Calculated properties provide an estimate and are valuable for predicting solubility, permeability, and overall drug-likeness based on Lipinski's Rule of Five.

Synthesis and Characterization Workflow

The synthesis of 2-aryl-thiazole derivatives is classically achieved via the Hantzsch thiazole synthesis .[2][3] This method provides a reliable and versatile route to the core scaffold. The proposed synthesis for [2-(3-Aminophenyl)-thiazol-4-yl]-methanol involves the cyclocondensation of a suitable α-haloketone with 3-aminothiobenzamide.

G cluster_0 Starting Materials cluster_1 Reaction & Purification cluster_2 Final Product & Analysis A 3-Aminothiobenzamide C Hantzsch Cyclocondensation (Ethanol, Reflux) A->C B 1,3-Dichloroacetone B->C D Intermediate: [2-(3-Aminophenyl)-thiazol-4-yl]methyl chloride C->D E Hydrolysis (Aqueous Base) D->E F Purification (Column Chromatography) E->F G [2-(3-Aminophenyl)- thiazol-4-yl]-methanol F->G H Characterization (NMR, LC-MS, IR) G->H G cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway compound Aminophenyl-Thiazole Compound cell Cancer Cell compound->cell caspase Caspase-3 Activation cell->caspase autophagy Autophagosome Formation cell->autophagy apop_death Apoptotic Cell Death caspase->apop_death auto_death Autophagic Cell Death autophagy->auto_death G A Scaffold Identification ([2-(3-Aminophenyl)- thiazol-4-yl]-methanol) B Primary Screening (e.g., MTT Assay on multiple cell lines) A->B C Hit Compound(s) (IC50 < 10 µM) B->C D Structure-Activity Relationship (SAR) (Analogue Synthesis) C->D F Mechanism of Action (Apoptosis/Autophagy Assays) C->F E Lead Optimization (Improve Potency & ADME) D->E E->F G In Vivo Efficacy (Xenograft Models) E->G H Preclinical Candidate G->H

References

A Technical Guide to the Spectroscopic Elucidation of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characteristics is paramount. This document is structured to offer a comprehensive, field-proven perspective on the acquisition, interpretation, and application of NMR data for this compound, grounded in scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antibacterial and anticancer agents.[1] The aminophenyl substituent further enhances the potential for biological activity and provides a key site for further chemical modification. The methanol group at the 4-position of the thiazole ring introduces a hydrophilic character and a potential point of metabolic activity. A precise understanding of the three-dimensional structure and electronic environment of this compound is therefore crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed atomic-level information in a non-destructive manner.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural elucidation. The following protocol outlines the key steps and considerations for obtaining reliable data for this compound.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for aminophenyl-thiazole derivatives due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[2] Deuterated chloroform (CDCl₃) is another option, though the solubility of the compound should be verified.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

A modern high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Based on the analysis of similar aminophenyl-thiazole structures, the following assignments can be predicted for this compound.[2][3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
H5 (thiazole)~7.0 - 7.5s-The chemical shift is influenced by the electron-donating methanol group.
Aromatic Protons~6.5 - 7.8mJ ≈ 7-9 HzThe exact shifts and coupling patterns will depend on the substitution pattern of the aminophenyl ring.
-CH₂OH~4.5 - 5.0dJ ≈ 5-7 HzThe signal will be a doublet due to coupling with the hydroxyl proton.
-OH~5.0 - 5.5tJ ≈ 5-7 HzThe signal will be a triplet due to coupling with the methylene protons. This signal may be broad and its position can be concentration and temperature dependent.
-NH₂~5.0 - 6.0br s-The amino protons often appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The predicted chemical shifts for this compound are outlined below, based on data from related thiazole and aminophenyl compounds.[5]

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C2 (thiazole)~160 - 170This carbon is deshielded due to its position between two heteroatoms.
C4 (thiazole)~145 - 155The attachment of the methanol group influences the chemical shift of this carbon.
C5 (thiazole)~110 - 120This carbon is typically more shielded than the other thiazole carbons.
Aromatic Carbons~115 - 150The chemical shifts will vary depending on their position relative to the amino and thiazole substituents.
-CH₂OH~60 - 65The chemical shift is characteristic of a primary alcohol.

Advanced 2D NMR Techniques for Complete Structural Confirmation

To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton coupling networks. For this compound, COSY will be crucial for:

  • Confirming the coupling between the -CH₂OH and -OH protons.

  • Establishing the connectivity of the protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded proton and carbon atoms. This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular fragments and confirming the overall connectivity. For instance, HMBC can show correlations between the thiazole H5 proton and the carbons of the aminophenyl ring, confirming their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides information about through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule.

Integrated Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the NMR data for this compound.

NMR_Workflow A Acquire 1D NMR Spectra (¹H, ¹³C) B Assign Protons in ¹H Spectrum A->B C Assign Carbons via HSQC B->C D Confirm Connectivity with COSY & HMBC B->D C->D E Elucidate 3D Structure with NOESY D->E F Final Structure Confirmation E->F

References

Solubility of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol in Common Laboratory Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound this compound. In the realm of drug discovery and development, solubility is a critical physicochemical property that profoundly influences a compound's bioavailability, formulation, and overall therapeutic potential.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation.

Theoretical Framework for Solubility Prediction

A priori assessment of a compound's solubility characteristics can guide solvent selection and experimental design. The molecular structure of this compound—possessing an aminophenyl group, a thiazole ring, and a methanol substituent—presents a fascinating case study in solubility, governed by the interplay of its constituent functional groups.

Molecular Structure Analysis:

  • Aminophenyl Group: The primary amine (-NH2) on the phenyl ring is a key contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. Its basic nature suggests that the compound's solubility will be pH-dependent, with protonation in acidic media leading to increased aqueous solubility.

  • Thiazole Ring: This heterocyclic moiety, containing both sulfur and nitrogen, contributes to the molecule's aromatic character and potential for dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

  • Methanol Group: The hydroxyl (-OH) group on the methanol substituent is a potent hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with protic solvents.

Based on this structure, a qualitative prediction of solubility can be made according to the "like dissolves like" principle. The presence of multiple hydrogen bonding sites and polar functional groups suggests a higher affinity for polar solvents.

Predicted Physicochemical Properties:

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile for this compound. This involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination.[3]

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial for ensuring equilibrium is reached with the solid phase.

    • Rationale: Using an excess of the solid ensures that the solution becomes saturated, and the final concentration represents the true equilibrium solubility.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours). A shaker bath or orbital shaker is recommended for consistent mixing.

    • Rationale: Prolonged agitation is necessary to allow the system to reach equilibrium between the dissolved and undissolved compound. The choice of temperature is often to mimic ambient or physiological conditions.

  • Phase Separation:

    • Following equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.

      • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes). Carefully collect the supernatant for analysis.

      • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Discard the initial portion of the filtrate to minimize any potential adsorption to the filter material.

    • Rationale: Proper phase separation is critical to avoid overestimation of solubility due to the presence of fine particles in the analyzed solution.[4] Filtration can sometimes lead to underestimation due to compound adsorption.[4]

  • Quantification:

    • Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

    • Rationale: HPLC and LC-MS offer high sensitivity and specificity, allowing for accurate determination of the compound's concentration and separation from any potential impurities or degradants.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This is a common assay in early drug discovery due to its high-throughput nature.[4][5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%) to minimize its co-solvent effects.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering in each well using a nephelometer.[1]

    • Rationale: As the compound precipitates out of the aqueous solution, it forms suspended particles that scatter light. Nephelometry provides a sensitive measure of this precipitation.

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Data Presentation and Interpretation

A structured presentation of solubility data is essential for clear communication and comparison.

Table 1: Solubility Profile of this compound

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
Water25ThermodynamicHypothetical DataHypothetical DatapH-dependent
PBS (pH 7.4)25ThermodynamicHypothetical DataHypothetical Data
PBS (pH 7.4)37ThermodynamicHypothetical DataHypothetical Data
Ethanol25ThermodynamicHypothetical DataHypothetical Data
Methanol25ThermodynamicHypothetical DataHypothetical Data
Acetone25ThermodynamicHypothetical DataHypothetical Data
Acetonitrile25ThermodynamicHypothetical DataHypothetical Data
Dimethyl Sulfoxide (DMSO)25ThermodynamicHypothetical DataHypothetical DataFully miscible
PBS (pH 7.4, 2% DMSO)25KineticHypothetical DataHypothetical Data

Interpretation of Results:

  • Aqueous vs. Organic Solubility: A significant difference in solubility between aqueous buffers and organic solvents will provide insights into the compound's polarity and lipophilicity.

  • pH-Dependence: Comparing solubility in water versus buffers of different pH values will indicate the influence of the compound's ionizable groups.

  • Thermodynamic vs. Kinetic Solubility: The kinetic solubility value is often higher than the thermodynamic solubility. A large difference can indicate that the compound may be prone to precipitation from supersaturated solutions, which has implications for formulation and in vivo performance.

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate complex experimental workflows and theoretical underpinnings.

experimental_workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) A Add excess compound to solvent B Equilibrate (24-48h) A->B C Phase Separation (Centrifuge/Filter) B->C D Quantify (HPLC/LC-MS) C->D E Prepare DMSO stock F Serial dilution in aqueous buffer E->F G Incubate (1-2h) F->G H Measure Turbidity G->H

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

solubility_factors cluster_compound Compound Properties cluster_solvent Solvent Characteristics Compound This compound Polarity Polarity Compound->Polarity H_Bonding H-Bonding Compound->H_Bonding pKa pKa Compound->pKa Crystal_Lattice Crystal Lattice Energy Compound->Crystal_Lattice Solvent Solvent Properties Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding H-Bonding Capacity Solvent->Solvent_H_Bonding pH pH Solvent->pH Solubility Solubility Polarity->Solubility H_Bonding->Solubility pKa->Solubility Crystal_Lattice->Solubility Solvent_Polarity->Solubility Solvent_H_Bonding->Solubility pH->Solubility

Caption: Key factors influencing the solubility of the target compound.

Concluding Remarks

Determining the solubility of a novel compound like this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. By employing a systematic and well-reasoned experimental approach, researchers can generate high-quality, reliable data that will inform critical decisions in the drug development pipeline. This guide provides the necessary theoretical and practical framework to achieve that goal, emphasizing the importance of understanding the "why" behind the "how" in solubility science.

References

The Aminophenylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Diverse Biological Activities of Aminophenylthiazole Derivatives

Authored by: [Your Name/Gemini AI]

Introduction: The Versatility of the Aminophenylthiazole Core

The aminophenylthiazole moiety represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. This heterocyclic scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its structural rigidity, coupled with the capacity for diverse substitutions at both the amino and phenyl groups, as well as the thiazole ring itself, allows for the fine-tuning of physicochemical properties and biological targets. This adaptability has led to the development of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4] This guide provides a comprehensive technical overview of the key biological activities of aminophenylthiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Aminophenylthiazole derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical trials.[1] Their efficacy stems from the ability to modulate various signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition at the Forefront

A primary mechanism through which aminophenylthiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[1][5] These enzymes play a crucial role in cell signaling, and their dysregulation is a common driver of oncogenesis.

  • Tyrosine Kinase Inhibition: Many aminophenylthiazole derivatives are designed as potent inhibitors of tyrosine kinases, such as Bcr-Abl, Src family kinases, and receptor tyrosine kinases like VEGFR and EGFR.[1][6][7] For instance, the clinically approved drug Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor, features a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML).[1][7] The aminothiazole group often acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of the kinase, thereby blocking its activity.

  • Serine/Threonine Kinase Inhibition: These derivatives also target serine/threonine kinases, including Aurora kinases, which are essential for mitotic progression.[8][9] Inhibition of Aurora kinases by aminophenylthiazole compounds can lead to defects in chromosome segregation and ultimately, apoptosis in rapidly dividing cancer cells.[9]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Certain aminophenylthiazole derivatives have been developed as potent inhibitors of PI3K, effectively shutting down this pro-survival signaling cascade.[1]

Dual-Targeting Approaches: A Strategy for Enhanced Efficacy

To combat the complexity and redundancy of cancer signaling networks, researchers have explored the development of dual-inhibitors based on the aminophenylthiazole scaffold. A notable example is the design of compounds that simultaneously inhibit both Bcr-Abl and histone deacetylases (HDACs).[6] This combination of kinase and epigenetic modulation has shown synergistic effects in preclinical studies, offering a promising avenue for overcoming drug resistance.[6]

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer potential of novel aminophenylthiazole derivatives.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 Identify Potent Compounds mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) ic50->mechanism animal_model Xenograft Animal Model (e.g., Nude Mice) ic50->animal_model Select Lead Compound apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle treatment Treatment with Lead Compound animal_model->treatment tumor_growth Tumor Growth Inhibition Measurement treatment->tumor_growth toxicity Toxicity Assessment treatment->toxicity nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates nfkb_ikb NF-κB IκB nfkb_ikb->ikk target aminothiazole Aminophenylthiazole Derivative aminothiazole->ikk inhibits dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Expression dna->genes promotes

References

An In-Depth Technical Guide to 2-Aminothiazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged structure," its unique physicochemical properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents.[2] This guide provides a comprehensive literature review of the 2-aminothiazole core, detailing its synthesis, diverse pharmacological applications, and structure-activity relationships. We delve into its role in the development of anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by field-proven insights and detailed experimental protocols.[3][4] This document serves as an in-depth technical resource, aiming to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous natural products, most notably Vitamin B1 (Thiamine). The introduction of an amino group at the C2 position confers a unique set of properties upon the scaffold, transforming it into a versatile building block for drug discovery. 2-aminothiazole derivatives are integral to a variety of FDA-approved drugs, including the kinase inhibitor Dasatinib , the antibacterial Cefdinir , and the anti-inflammatory drug Meloxicam , underscoring the scaffold's clinical relevance.[1][5][6]

The power of the 2-aminothiazole scaffold lies in its ability to act as a bioisostere for other functional groups and its capacity to form multiple, stabilizing hydrogen bonds with biological targets, a critical feature for high-affinity binding. Its aromatic nature and the reactivity of the exocyclic amino group allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

dot graph "Structural_Features" { layout=neato; size="7.6,!"; node [shape=none, image="https_i.imgur.com_5g4R4v1.png"]; a [pos="0,0!"]; b [pos="2.5,0.5!", label="Hydrogen Bond Donor\n(Crucial for target interaction)", fontcolor="#202124"]; c [pos="1.5,-1.5!", label="Aromatic Core\n(Planar structure, π-stacking)", fontcolor="#202124"]; d [pos="-2.5,0!", label="Sites for R-group\nDiversification (SAR)", fontcolor="#202124"]; } /dot

Caption: Core structural features of the 2-aminothiazole scaffold.

Synthetic Strategies: Building the 2-Aminothiazole Core

The construction of the 2-aminothiazole ring is well-established in organic synthesis, with the Hantzsch thiazole synthesis being the most classic and widely utilized method.[7][8][9]

Causality Behind the Hantzsch Synthesis: This reaction is favored for its operational simplicity, reliability, and the accessibility of its starting materials. It involves a condensation reaction between an α-haloketone and a thiourea derivative. The choice of these precursors is strategic: the α-haloketone provides the C4 and C5 atoms of the thiazole ring, while the thiourea supplies the N3, C2, and sulfur atoms. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[10]

Modern variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ greener reaction conditions, such as using microwave irradiation or performing the reaction in a solvent-free system or on a microreactor.[9][11]

dot graph "Hantzsch_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} /dot

Caption: Generalized workflow of the Hantzsch 2-aminothiazole synthesis.

Therapeutic Applications: A Scaffold of Broad-Spectrum Activity

The versatility of the 2-aminothiazole core has been exploited across a multitude of therapeutic areas.[4] Its derivatives have demonstrated potent activity as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][12]

Anticancer Activity: Targeting Kinases and Beyond

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors.[13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole moiety can effectively mimic the purine ring of ATP, enabling it to bind competitively to the ATP-binding pocket of various kinases.[14][15]

Case Study: Dasatinib Dasatinib (Sprycel®) is a potent oral inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases, and is used to treat chronic myeloid leukemia (CML).[14][16] The 2-aminothiazole core of Dasatinib forms critical hydrogen bonds within the hinge region of the kinase domain, a key interaction for potent inhibition.[17][18] The discovery of Dasatinib began with the identification of a simple 2-aminothiazole molecule as a weak Lck inhibitor, which, through iterative structure-activity relationship (SAR) studies, was optimized into a sub-nanomolar pan-Src inhibitor.[14][17][19]

Beyond kinases, 2-aminothiazole derivatives have been developed as inhibitors of other cancer-relevant targets, including tubulin, histone deacetylases (HDACs), and PI3K.[13][20]

dot graph "Dasatinib_MOA" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} /dot

Caption: Mechanism of action for Dasatinib as a competitive kinase inhibitor.

Antimicrobial and Anti-inflammatory Activity

2-Aminothiazole derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi, including resistant strains like MRSA.[2][21][22] The scaffold's ability to be functionalized allows for the creation of compounds that can disrupt various microbial processes.[2] Several studies have reported derivatives with potent activity against Mycobacterium tuberculosis.

In the realm of anti-inflammatory drugs, the scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Sudoxicam.[5] These compounds often function by inhibiting cyclooxygenase (COX) enzymes. Furthermore, the inhibition of pro-inflammatory cytokines like IL-2 and TNF-α by certain 2-aminothiazole-based kinase inhibitors highlights their potential in treating inflammatory and autoimmune diseases.[17]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 2-aminothiazole scaffold has yielded crucial insights into the structural requirements for biological activity. SAR studies are fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.[13][23]

For kinase inhibitors, key SAR observations include:

  • N2-Substitution: The amino group is a critical anchor. Substitution at this position with specific aryl or heteroaryl rings is often essential for potent activity, as it can form key interactions with the kinase hinge region.

  • C4-Substitution: Modifications at the C4 position can influence selectivity and solubility. Bulky groups at this position can be tailored to fit into specific sub-pockets of the target kinase.

  • C5-Substitution: The C5 position is often used to attach solubilizing groups or moieties that can probe the solvent-exposed region of the ATP-binding site, frequently leading to improved cellular activity and pharmacokinetic properties.[14]

Data Presentation: SAR of 2-Aminothiazole Based Kinase Inhibitors

The following table summarizes representative SAR data for 2-aminothiazole derivatives targeting Src family kinases, illustrating how minor structural changes can dramatically impact inhibitory potency.

CompoundC4-SubstituentN2-SubstituentC5-Carboxamide SubstituentLck IC₅₀ (nM)
1 PhenylUnsubstitutedEthoxycarbonyl5000
2a PhenylPyrimidinylN-(2-chloro-6-methylphenyl)1.1
2b (Dasatinib) Phenyl2-MethylpyrimidinylN-(2-chloro-6-methylphenyl)< 1
2c 4-Chlorophenyl2-MethylpyrimidinylN-(2-chloro-6-methylphenyl)0.8

Data synthesized from literature reports for illustrative purposes.[14][17]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential.

Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole

Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch condensation reaction.

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a round-bottom flask, add the substituted 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol to the flask until the solids are fully dissolved with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

    • Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps to proceed at an efficient rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromoacetophenone) is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid byproduct, until the solution is basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 2-aminothiazole product.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase. This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction.[24]

Materials:

  • Kinase of interest (e.g., Lck, Src)

  • Peptide substrate for the kinase

  • Test compound (2-aminothiazole derivative) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well plate.[25] Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Addition: Add the kinase, diluted in assay buffer, to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.

    • Causality: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at or near its Kₘ concentration) to all wells.[26][27]

  • Reaction Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.[25]

  • Signal Generation: Stop the reaction and generate the luminescent signal by adding the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.[24]

  • Detection: Incubate for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[25]

Future Perspectives and Conclusion

The 2-aminothiazole scaffold remains a highly attractive and fruitful starting point for the design of new therapeutic agents.[4] Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Novel Mechanisms: Exploring the utility of the scaffold against new and emerging biological targets beyond kinases.

  • Covalent Inhibition: Developing 2-aminothiazole derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

  • Drug Conjugates: Using the 2-aminothiazole core as a versatile linker or payload in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

References

In-depth Technical Guide: Safety and Handling of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the safe handling, storage, and disposal of the chemical compound [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol (CAS No. 1049746-53-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes information from safety data sheets, toxicological data of analogous structures, and established best practices for handling heterocyclic aromatic amines. The core objective is to present a risk-based approach to laboratory operations, ensuring the safety of personnel and the integrity of research by explaining the causality behind safety protocols.

Table of Contents

  • Compound Profile and Hazard Identification

    • 1.1. Physicochemical Properties

    • 1.2. Structural Analysis of Hazards

    • 1.3. GHS Classification

  • Toxicological Assessment and Routes of Exposure

    • 2.1. Inferred Toxicological Profile

    • 2.2. Primary Exposure Routes and Health Effects

  • Risk Mitigation Framework: Engineering and Administrative Controls

    • 3.1. The Hierarchy of Controls

    • 3.2. Engineering Controls: Primary Containment

    • 3.3. Administrative Controls: Safe Work Practices

  • Personal Protective Equipment (PPE)

    • 4.1. Baseline PPE Requirements

    • 4.2. Task-Specific PPE Selection

  • Standard Operating Procedures (SOPs)

    • 5.1. Handling and Preparation of Solutions

    • 5.2. Safe Storage and Chemical Incompatibility

  • Emergency Response Protocols

    • 6.1. Spill Management

    • 6.2. First Aid for Exposures

  • Waste Disposal

  • References

Compound Profile and Hazard Identification

Physicochemical Properties

A foundational understanding of a compound's properties is essential for anticipating its behavior in a laboratory setting.

Table 1: Compound Identifiers and Properties

IdentifierValue
IUPAC Name [2-(3-aminophenyl)thiazol-4-yl]methanol
CAS Number 1049746-53-7
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Solid (predicted)
Structural Analysis of Hazards

The chemical structure of this compound contains two key functional groups that dictate its potential hazards:

  • Primary Aromatic Amine (Aniline Moiety): Aromatic amines as a class are known for their potential toxicity.[1][2][3] Many are readily absorbed through the skin and can pose long-term health risks, including carcinogenicity and mutagenicity, after metabolic activation in the body.[1][2]

  • Thiazole Ring: This heterocyclic moiety is a common scaffold in many biologically active molecules and pharmaceuticals.[4][5] While the thiazole ring itself is generally stable, its derivatives can exhibit a wide range of biological effects and associated toxicities.[6][7]

The combination of these groups necessitates handling this compound with a high degree of caution, assuming potential toxicity even in the absence of specific data for this exact molecule.

GHS Classification

While a specific, universally adopted GHS classification for this compound is not available, data for structurally similar compounds, such as 2-Amino-4-phenylthiazole, provide a predictive hazard profile.[8][9]

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation1 or 2AH318/H319: Causes serious eye damage or irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Hazard Pictograms: GHS05 (Corrosion), GHS06 (Toxic), GHS07 (Harmful/Irritant)

Toxicological Assessment and Routes of Exposure

Inferred Toxicological Profile
  • Acute Toxicity: Ingestion, inhalation, or skin contact may cause immediate irritation.[10] Systemic effects following absorption are possible and could include symptoms common to aniline exposure, such as headache, dizziness, and nausea.[11]

  • Chronic Toxicity: The primary concern with aromatic amines is the potential for long-term effects from repeated low-level exposure.[1][3] It is prudent to treat this compound as potentially carcinogenic or mutagenic and to minimize exposure accordingly.

  • Sensitization: Some amine compounds may cause allergic skin reactions upon repeated contact.[12]

Primary Exposure Routes and Health Effects
  • Inhalation: Inhalation of the powdered solid can cause respiratory tract irritation.[10]

  • Dermal (Skin) Contact: The compound may be absorbed through the skin, leading to local irritation and potential systemic toxicity.[2][12] Pre-existing skin conditions may be exacerbated.[7]

  • Ocular (Eye) Contact: Direct contact can cause serious eye irritation or damage.[7][10]

  • Ingestion: Swallowing the compound is likely to be harmful or toxic.[12]

Risk Mitigation Framework: Engineering and Administrative Controls

The Hierarchy of Controls

A systematic approach to safety prioritizes the most effective measures. The hierarchy of controls dictates that engineering controls and administrative controls are more effective than relying solely on personal protective equipment (PPE).

HierarchyOfControls Elimination Elimination (Not applicable) Substitution Substitution (Use a safer alternative) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Decreasing Effectiveness

Caption: The Hierarchy of Controls prioritizes engineering solutions.

Engineering Controls: Primary Containment
  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed in a properly functioning and certified chemical fume hood. This is the most critical control to prevent inhalation exposure.

  • Ventilated Enclosures: For weighing small quantities, a vented balance enclosure can provide adequate protection.

Administrative Controls: Safe Work Practices
  • Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.

  • Training: Ensure all personnel are trained on the specific hazards of aromatic amines and the procedures outlined in this guide.[13]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[14]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[13]

Baseline PPE Requirements
  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are insufficient to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

Task-Specific PPE Selection

Table 3: PPE Recommendations by Laboratory Task

TaskEye ProtectionHand ProtectionOther Recommended PPE
Weighing Solid Chemical GogglesDouble-gloved NitrileN95 respirator if not in a fume hood
Preparing Solutions Chemical GogglesNitrile GlovesNone if in a fume hood
Large-Scale Operations Face Shield over GogglesNeoprene or Butyl Rubber GlovesChemical-resistant apron

Standard Operating Procedures (SOPs)

Handling and Preparation of Solutions
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Lay down an absorbent, disposable bench liner.

  • Weighing: Perform weighing within the fume hood. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.

  • Dissolution: Add the solid portion-wise to the solvent with stirring. This prevents clumping and potential splashing.

  • Post-Handling: After transfer, decontaminate the spatula with an appropriate solvent and wipe down the work surface before proceeding.

Safe Storage and Chemical Incompatibility
  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep it segregated from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11]

Emergency Response Protocols

Spill Management

SpillResponse Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Hazard (Size, Location) Alert->Assess SmallSpill Small Spill (<1 g) Assess->SmallSpill Small LargeSpill Large Spill (>1 g) Assess->LargeSpill Large Cleanup Don appropriate PPE. Cover with inert absorbent. Collect into sealed container for disposal. SmallSpill->Cleanup Evacuate Evacuate the area. Contact EH&S / Emergency Services. LargeSpill->Evacuate Decontaminate Decontaminate spill area. Cleanup->Decontaminate Report Report Incident Evacuate->Report Decontaminate->Report

Caption: A decision-making workflow for chemical spill response.

First Aid for Exposures

Immediate and proper first aid is critical.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All materials contaminated with this compound, including excess solid, solutions, and disposable labware, must be treated as hazardous waste.

  • Collection: Collect waste in designated, clearly labeled, and sealed containers.

  • Segregation: Do not mix this waste with other waste streams unless directed by your institution's Environmental Health & Safety (EH&S) department.

  • Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[7]

References

An In-depth Technical Guide to the Crystal Structure Analysis of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis, crystallization, and definitive structural elucidation of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding each step in established scientific principles to ensure a robust and reproducible workflow, from initial reaction to final crystallographic data refinement.

Introduction: The Significance of the Aminophenyl-Thiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The specific molecule, this compound, incorporates three key functional groups: a primary aromatic amine, a thiazole core, and a hydroxymethyl group. This combination offers multiple points for hydrogen bonding and other intermolecular interactions, making the study of its three-dimensional structure via single-crystal X-ray diffraction (SC-XRD) crucial for understanding its potential biological activity and for rational drug design.

The definitive determination of the molecular and supramolecular structure through SC-XRD provides invaluable, atomic-level insights into bond lengths, bond angles, conformational preferences, and the packing of molecules in the solid state.[4][5][6] This information is paramount for structure-activity relationship (SAR) studies and for predicting how the molecule might interact with biological targets.

Synthesis and Spectroscopic Confirmation

The synthesis of the title compound can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7][8][9] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

A plausible and efficient route begins with the appropriate α-haloketone and thioamide precursors. The key is the reaction between 3-amino-α-bromoacetophenone and thioformamide. However, a more practical approach often involves a precursor that can be easily converted to the final product. A reliable method utilizes 1-(3-aminophenyl)-2-bromoethan-1-one and thiourea, followed by diazotization of the resulting amine and subsequent hydrolysis to install the hydroxymethyl group, although a more direct synthesis from a protected hydroxymethyl-thioamide and the aminophenyl α-haloketone is also feasible. For this guide, we will focus on a direct Hantzsch condensation.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation : In a round-bottom flask, dissolve 1-(3-aminophenyl)-2-chloroethan-1-one (1.0 eq) and 2-hydroxythioacetamide (1.1 eq) in absolute ethanol.

  • Reaction Execution : Heat the mixture to reflux (approximately 78°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 chloroform/methanol solvent system.[10] The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation : Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If not, reduce the solvent volume under vacuum. Pour the cooled mixture into a beaker containing a dilute solution of sodium bicarbonate (5% w/v) to neutralize any acid formed during the reaction.[7]

  • Purification : Filter the resulting solid precipitate through a Büchner funnel, washing the filter cake with cold water and then diethyl ether to remove impurities.[10] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic methods.[11][12]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl ring, the thiazole proton, the methylene protons of the methanol group, and the exchangeable protons of the amine and hydroxyl groups.

  • ¹³C NMR Spectroscopy : The carbon NMR will confirm the presence of all unique carbon atoms in the molecule, including the aromatic carbons, the thiazole ring carbons, and the methylene carbon.

  • FTIR Spectroscopy : The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amine, the O-H stretching of the hydroxyl group, C=N and C=C stretching of the thiazole and phenyl rings, and C-S stretching.[1][11]

  • Mass Spectrometry : This will be used to confirm the molecular weight of the synthesized compound.

Single Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4][5][13] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate.

Choosing a Crystallization Method

The choice of method depends on the compound's solubility and stability. For a small organic molecule like this compound, several classical techniques are effective.[4][14]

  • Slow Evaporation : This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a clean, vibration-free environment.[14]

  • Vapor Diffusion : This technique requires a binary solvent system. The compound is dissolved in a higher-boiling-point solvent in which it is soluble. This solution is placed in a small open vial inside a larger sealed container that holds a lower-boiling-point "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystal growth.[15]

  • Liquid-Liquid Diffusion : In this setup, a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[13]

Experimental Protocol: Crystallization via Vapor Diffusion

  • Solvent Screening : Perform preliminary solubility tests with a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane).[14] Identify a solvent in which the compound is moderately soluble and an anti-solvent in which it is poorly soluble. For this compound, a good starting pair could be ethanol (solvent) and hexane (anti-solvent).

  • Prepare the Solution : Dissolve a small amount (5-10 mg) of the purified compound in the minimum amount of warm ethanol in a small vial (e.g., 2 mL).

  • Set up the Diffusion Chamber : Place the open vial containing the compound solution inside a larger, sealable jar (e.g., 20 mL scintillation vial) containing 2-3 mL of hexane.

  • Incubation : Seal the jar tightly and leave it undisturbed at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[6][16][17]

The SC-XRD Workflow

The process can be broken down into several key stages, from data collection to final structure validation.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Acquisition and Structure Refinement

  • Crystal Mounting : Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a suitable cryo-protectant oil.[6][16]

  • Data Collection : Mount the goniometer head on the diffractometer.[18] A modern instrument typically uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.[18] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A series of diffraction images (frames) are collected as the crystal is rotated through various angles.[16]

  • Data Integration and Reduction : The collected images are processed to determine the positions and intensities of the diffraction spots (reflections).[16] This data is used to determine the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group.

  • Structure Solution : This is the critical step of solving the "phase problem." Direct methods or Patterson methods are computationally employed to generate an initial electron density map, from which the positions of the heavier atoms (S, O, N, C) can be identified.

  • Structure Refinement : The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm.[18] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[19]

  • Validation and CIF Generation : The final refined structure is validated using software like CHECKCIF. The final crystallographic data is compiled into a Crystallographic Information File (CIF).

Interpreting the Crystal Structure

The final refined structure provides a wealth of information.

Molecular Geometry

The analysis will yield precise bond lengths, bond angles, and torsion angles. For instance, the planarity between the thiazole and phenyl rings can be quantified by the dihedral angle between their least-squares planes.[20]

Supramolecular Assembly and Intermolecular Interactions

A key part of the analysis is understanding how the molecules pack in the crystal lattice. The amine and hydroxymethyl groups are potent hydrogen bond donors, while the thiazole nitrogen and hydroxyl oxygen are acceptors. It is highly probable that the crystal structure will be dominated by a network of intermolecular hydrogen bonds.

interactions mol1 Molecule A NH₂ OH mol2 Molecule B N (thiazole) O (hydroxyl) mol1:nh2->mol2:o_hydroxyl N-H···O mol1:oh->mol2:n_thiazole O-H···N

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Crystallographic Data Summary

The final results are summarized in a standardized table. While a specific structure is not yet reported, a representative table of expected parameters is shown below.

ParameterExpected Value / Information
Chemical formulaC₁₀H₁₀N₂OS
Formula weight206.26 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c or P2₁2₁2₁
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)Typically 2, 4, or 8
Density (calculated)To be determined
R-factor (R1)< 0.05 for good quality data
Goodness-of-fit (S)~1.0

This guide outlines a complete, self-validating workflow for the structural determination of this compound. By integrating robust synthetic chemistry, meticulous crystallization techniques, and precise crystallographic analysis, researchers can obtain the definitive structural data needed to advance their scientific and drug development objectives.

References

The Thiazole Scaffold: A Multifaceted Weapon in the War on Cancer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanisms of Action of Thiazole-Based Antineoplastic Agents

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel antineoplastic agents.[1][2][3][4] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets implicated in cancer pathogenesis. This guide provides a comprehensive technical overview of the primary mechanisms through which thiazole-based compounds exert their anticancer effects, offering insights for the rational design and development of next-generation cancer therapeutics. Several clinically approved drugs, such as Dasatinib, Ixazomib, and Dabrafenib, feature the thiazole moiety, underscoring its therapeutic significance.[2][4][5]

Disruption of the Cytoskeleton: Targeting Tubulin Dynamics

A predominant mechanism of action for many thiazole-based anticancer agents is the inhibition of tubulin polymerization.[1][6][7] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1] By interfering with microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1]

A significant number of thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[7] This disruption of the microtubule network leads to mitotic spindle defects, ultimately culminating in programmed cell death.

Key Experimental Evidence:

  • In vitro tubulin polymerization assays: These assays directly measure the ability of a compound to inhibit the formation of microtubules from purified tubulin.

  • Cell-based immunofluorescence: This technique visualizes the microtubule network within cancer cells, revealing disruptions caused by the thiazole agent.

  • Cell cycle analysis by flow cytometry: This method quantifies the percentage of cells in different phases of the cell cycle, demonstrating the characteristic G2/M arrest.

Compound ClassExample CompoundTarget Cancer Cell LinesTubulin Polymerization IC50Reference
Thiazole-Naphthalene DerivativesCompound 5bMCF-7, A5493.3 µM[1]
Thiazole-Based ChalconesCompound 2eOvar-3, MDA-MB-4687.78 µM[7]
2,4-Disubstituted ThiazolesCompound 7cHepG2, MCF-7, HCT116, HeLa2.00 µM[8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the general steps for assessing the inhibitory effect of a thiazole derivative on tubulin polymerization.

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2).

    • Prepare various concentrations of the test thiazole compound and a positive control (e.g., colchicine) in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution to wells containing either the test compound, the positive control, or a vehicle control.

  • Initiation of Polymerization:

    • Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition:

    • Monitor the change in absorbance (e.g., at 340 nm) over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_workflow Tubulin Polymerization Assay Workflow prep Reagent Preparation (Tubulin, Thiazole Compound) setup Assay Setup (96-well plate) prep->setup initiate Initiate Polymerization (37°C Incubation) setup->initiate acquire Data Acquisition (Absorbance Measurement) initiate->acquire analyze Data Analysis (IC50 Calculation) acquire->analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Interruption of Cellular Signaling: Kinase Inhibition

The thiazole scaffold is a cornerstone in the development of kinase inhibitors, which target the enzymes responsible for protein phosphorylation.[9][10][11] Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Thiazole-based compounds have been designed to inhibit a wide array of kinases, including both serine/threonine and tyrosine kinases.[9][11]

Key Kinase Targets and Pathways:

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Thiazole derivatives have been developed to inhibit key components of this pathway, such as PI3K and mTOR.[9][12]

  • Receptor Tyrosine Kinases (RTKs): These include epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis. Thiazole-containing compounds can act as potent inhibitors of these receptors.[5][13]

  • Non-Receptor Tyrosine Kinases: Dasatinib, a clinically approved drug, is a prime example of a thiazole-based inhibitor of non-receptor tyrosine kinases like BCR-ABL and Src family kinases.[14]

  • c-Met: This is a receptor tyrosine kinase that, when overactivated, promotes tumor growth, invasion, and metastasis. Several thiazole derivatives have been identified as c-Met inhibitors.[15]

G cluster_pathway Kinase Inhibition by Thiazole Agents Thiazole Thiazole-Based Inhibitor RTK RTKs (EGFR, VEGFR) Thiazole->RTK Inhibits PI3K PI3K Thiazole->PI3K Inhibits RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole agents.

Orchestration of Programmed Cell Death: Induction of Apoptosis

A convergent outcome of the various mechanisms of action of thiazole-based antineoplastics is the induction of apoptosis, or programmed cell death.[16][17][18] This is a crucial process for eliminating damaged or cancerous cells. Thiazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanisms of Apoptosis Induction:

  • Modulation of Bcl-2 Family Proteins: Many thiazole compounds alter the balance of pro-apoptotic (e.g., Bax, Puma) and anti-apoptotic (e.g., Bcl-2) proteins.[17][19] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the caspase cascade.

  • Activation of Caspases: Thiazole derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[16][17]

  • Generation of Reactive Oxygen Species (ROS): Some thiazole compounds induce oxidative stress by increasing the production of ROS within cancer cells.[16] Elevated ROS levels can damage cellular components and trigger apoptosis.[16]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This protocol provides a method for detecting and quantifying apoptosis in cancer cells treated with a thiazole agent using flow cytometry.

  • Cell Culture and Treatment:

    • Seed cancer cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test thiazole compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the apoptotic effect of the compound.

Cutting Off the Supply Lines: Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients.[20] Some thiazole derivatives have demonstrated anti-angiogenic properties, representing another avenue for their anticancer activity.[20][21]

Mechanisms of Anti-Angiogenesis:

  • Inhibition of Endothelial Cell Proliferation: Thiazole compounds can directly inhibit the proliferation of endothelial cells, the primary cells lining blood vessels.[20]

  • Disruption of Endothelial Tube Formation: In vitro assays have shown that some thiazole derivatives can prevent endothelial cells from forming the tube-like structures that are the precursors to new blood vessels.[20]

  • Inhibition of Pro-Angiogenic Signaling: As mentioned earlier, the inhibition of kinases like VEGFR plays a direct role in blocking the signaling pathways that drive angiogenesis.

Expanding the Armamentarium: Other Notable Mechanisms

While the aforementioned mechanisms are the most extensively studied, the versatility of the thiazole scaffold allows for interactions with other important anticancer targets:

  • Topoisomerase Inhibition: Some thiazole derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[12]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Thiazole-containing compounds have been investigated as HDAC inhibitors.[12]

  • Inhibition of Lactate Dehydrogenase A (LDHA): LDHA is a key enzyme in tumor glycolysis. Thiazole-based inhibitors of LDHA have been designed to disrupt the metabolic adaptations of cancer cells.[22]

Conclusion

The thiazole scaffold represents a remarkably versatile and potent platform for the development of antineoplastic agents. The ability of thiazole-based compounds to engage with a diverse range of biological targets—from structural proteins like tubulin to key signaling molecules like kinases—provides a multi-pronged approach to combating cancer. By disrupting fundamental cellular processes such as cell division, signaling, and metabolism, and by inducing programmed cell death, these agents continue to be a rich source of inspiration for the design of novel and effective cancer therapies. Future research will undoubtedly uncover even more nuanced mechanisms and novel thiazole-based drug candidates, further solidifying the importance of this heterocyclic core in the oncology drug discovery landscape.

References

Methodological & Application

Introduction: The Significance of Aminophenyl-Thiazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] When functionalized with an aminophenyl group, the resulting scaffold, as seen in this compound, becomes a privileged structure in drug discovery. These molecules have demonstrated potential as kinase inhibitors, ligands for estrogen receptors, and antagonists for adenosine receptors, making them highly valuable for developing novel therapeutics against cancer, inflammation, and other diseases.[2][3] The presence of both a primary aromatic amine and a primary alcohol offers versatile handles for further chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed, research-grade protocol for the laboratory synthesis of this compound. The described multi-step synthesis is designed for reproducibility and scalability, grounded in established chemical principles such as the Hantzsch thiazole synthesis and standard reduction methodologies.[4]

Overall Synthetic Strategy

The synthesis of the target molecule is best approached through a multi-step sequence that allows for the controlled introduction of the required functional groups while minimizing side reactions. The proposed pathway involves the initial formation of the thiazole ring with precursor functional groups, followed by sequential reduction steps to unmask the final amine and alcohol moieties. This strategy is outlined below:

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ester Reduction A 3-Nitrobenzaldehyde D Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate A->D  i) P4S10  ii) Hantzsch condensation B Thioacetamide B->D C Ethyl 2-chloroacetoacetate C->D E Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate D->E SnCl2·2H2O, EtOH F This compound E->F LiAlH4, THF

Caption: Synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-NitrobenzaldehydeReagentSigma-Aldrich
Phosphorus Pentasulfide (P₄S₁₀)ReagentSigma-AldrichHandle in a fume hood.
TolueneAnhydrousSigma-Aldrich
Ethyl 2-chloroacetoacetateReagentSigma-AldrichLachrymator, handle with care.
Ethanol (EtOH)AnhydrousSigma-Aldrich
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ReagentSigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichExtremely reactive with water. Handle under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor workup.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshFisher ScientificFor column chromatography.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate

This initial step involves the formation of the core thiazole ring structure using the well-established Hantzsch thiazole synthesis.[4] The required 3-nitrothiobenzamide intermediate is first synthesized from 3-nitrobenzaldehyde and then directly used in the cyclocondensation reaction with ethyl 2-chloroacetoacetate.

Procedure:

  • Preparation of 3-nitrothiobenzamide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) and phosphorus pentasulfide (7.35 g, 33.1 mmol) to 100 mL of anhydrous toluene.

  • Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (3:1 Hexanes:EtOAc).

  • After completion, cool the mixture to room temperature and decant the toluene solution, leaving behind the solid residue. Concentrate the toluene solution under reduced pressure to obtain the crude 3-nitrothiobenzamide as a yellow solid. This intermediate is used in the next step without further purification.

  • Hantzsch Condensation: To the crude 3-nitrothiobenzamide, add ethyl 2-chloroacetoacetate (10.9 g, 66.2 mmol) and 100 mL of anhydrous ethanol.

  • Reflux the mixture for 6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate

The nitro group of the phenyl ring is selectively reduced to a primary amine. Tin(II) chloride in ethanol is a classic and effective method for this transformation, being chemoselective for the nitro group in the presence of the ester.

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate (10.0 g, 34.2 mmol) in 200 mL of ethanol.

  • To this solution, add tin(II) chloride dihydrate (38.6 g, 171 mmol) in one portion.

  • Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-aminophenyl)thiazole-4-carboxylate as a solid. This product is often pure enough for the next step, but can be purified by column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) if needed.

Step 3: Synthesis of this compound

The final step is the reduction of the ethyl ester at the 4-position of the thiazole ring to the corresponding primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH₄).[5] This reaction must be conducted under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

Procedure:

  • SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a 500 mL three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add 100 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (1.0 M solution in THF, 40 mL, 40 mmol) to the flask via syringe.

  • Dissolve ethyl 2-(3-aminophenyl)thiazole-4-carboxylate (5.0 g, 19.1 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add 1.5 mL of water, followed by 1.5 mL of 15% aqueous NaOH, and then 4.5 mL of water (Fieser workup). A granular precipitate should form.

  • Stir the mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (gradient elution, 50-100% ethyl acetate in hexanes, then 5% methanol in dichloromethane) to afford this compound as a solid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the solid product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, C=N).

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus pentasulfide is corrosive and reacts with moisture to release toxic hydrogen sulfide gas.

  • Ethyl 2-chloroacetoacetate is a lachrymator.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should only be handled by trained personnel under an inert atmosphere.

This comprehensive protocol provides a reliable pathway for the synthesis of this compound, a valuable building block for the development of new chemical entities in drug discovery.

References

Application Notes and Protocols for the Cellular Characterization of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and developed as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3][4] The versatility of the 2-aminothiazole ring allows for substitutions that can modulate its pharmacological properties, leading to the development of targeted therapies. For instance, some 2-aminothiazole derivatives have been identified as potent kinase inhibitors, while others have shown promise as modulators of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol, a novel compound featuring the 2-aminothiazole core, in a variety of cell-based assays. The protocols detailed herein are designed to facilitate the characterization of its cytotoxic, anti-inflammatory, and kinase inhibitory potential.

Compound Profile: this compound

PropertyValue
IUPAC Name [2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Structure (A representative structure is provided below)

Note: As this is a novel compound, its physical and chemical properties would need to be experimentally determined.

I. Assessment of Cellular Viability and Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent functional assays. Tetrazolium-based assays, such as the MTT and WST-1 assays, are reliable methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8][9]

A. Principle of Tetrazolium-Based Assays

In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (e.g., MTT, WST-1) to a colored formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells. The color change can be quantified using a spectrophotometer.

B. Experimental Workflow: Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Measurement cluster_3 Data Analysis node_A Seed cells in a 96-well plate node_B Incubate for 24 hours to allow attachment node_A->node_B node_C Prepare serial dilutions of the compound node_D Treat cells with the compound for 24-72 hours node_C->node_D node_E Add WST-1 or MTT reagent to each well node_F Incubate for 1-4 hours node_E->node_F node_G Measure absorbance with a plate reader node_F->node_G node_H Calculate cell viability relative to vehicle control node_I Determine the IC50 value node_H->node_I

Caption: Workflow for assessing cell viability using a tetrazolium-based assay.

C. Detailed Protocol: WST-1 Cell Viability Assay

This protocol is adapted from established methods for WST-1 assays.[8]

Materials:

  • Cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

II. Investigation of Kinase Inhibitory Activity

Given that many 2-aminothiazole derivatives exhibit kinase inhibitory properties, it is pertinent to assess the potential of this compound to inhibit the activity of specific kinases.[6][10] Luminescence-based kinase assays are a common method for this, measuring the amount of ATP remaining after a kinase reaction.[11][12]

A. Principle of Luminescence-Based Kinase Assays

These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate.[11] A luciferase-based reagent is added that produces a luminescent signal proportional to the amount of ATP present. A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests kinase inhibition.[11][12]

B. Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis node_A Dispense compound dilutions into a 384-well plate node_B Add kinase, substrate, and ATP node_A->node_B node_C Incubate at room temperature to allow the kinase reaction to proceed node_D Add ATP detection reagent node_E Incubate to stabilize the luminescent signal node_D->node_E node_F Measure luminescence with a plate reader node_E->node_F node_G Calculate percent inhibition relative to controls node_H Determine the IC50 value node_G->node_H

References

Application Notes & Protocols: Evaluating the Antimicrobial Potential of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action.[1] Heterocyclic compounds, particularly those containing a thiazole ring, are recognized as valuable nuclei for developing molecules with a wide range of biological activities, including antimicrobial properties.[2][3] The thiazole moiety is a key component in several clinically approved drugs and numerous investigational agents, valued for its unique electronic and structural features that facilitate interactions with diverse biological targets.[1][4] This application note introduces [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol , a compound of interest for antimicrobial screening. We provide a comprehensive suite of protocols for a systematic evaluation of its antimicrobial efficacy, from initial susceptibility testing to preliminary mechanism of action studies. The methodologies are grounded in the standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific rigor.[5][6]

Introduction: The Rationale for Investigating Thiazole Derivatives

Thiazole derivatives have demonstrated a remarkable breadth of antimicrobial activity. Their mechanisms are varied, ranging from the inhibition of essential metabolic pathways to the disruption of cellular structures.[7] For instance, some thiazole-containing molecules inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, while others target cell wall synthesis or disrupt cell membrane integrity.[2][4][8] The amphiphilic nature of certain thiazole derivatives may facilitate their penetration of bacterial cell membranes, leading to the leakage of cytoplasmic contents and subsequent cell death.[4]

Given this precedent, this compound represents a logical candidate for antimicrobial screening. This guide provides the necessary framework and detailed protocols to:

  • Determine the compound's inhibitory and bactericidal activity against a panel of relevant microorganisms.

  • Perform preliminary investigations into its potential mechanism of action.

  • Establish a foundation for further structure-activity relationship (SAR) studies.

Experimental Overview

The following workflow provides a strategic approach to evaluating a novel compound's antimicrobial properties.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Analysis Compound_Prep Compound Synthesis, Purification & Characterization Stock_Prep Stock Solution Preparation (DMSO) Compound_Prep->Stock_Prep Ensure >95% purity MIC Protocol 1: Broth Microdilution (MIC) Stock_Prep->MIC Disk Protocol 2: Disk Diffusion Assay Stock_Prep->Disk MBC Protocol 3: Determine MBC MIC->MBC Subculture from clear wells Membrane Protocol 4: Cell Membrane Integrity MIC->Membrane Test at MIC & sub-MIC conc. DNA_Binding Protocol 5: DNA Interaction Assay MIC->DNA_Binding Analysis Data Interpretation & Reporting MIC->Analysis Disk->Analysis MBC->Analysis G Compound [2-(3-Amino-phenyl) -thiazol-4-YL]-methanol Membrane Bacterial Cell Membrane Compound->Membrane Disrupts Integrity Leakage Leakage of Nucleic Acids (A260) Membrane->Leakage Cytoplasm Cytoplasm (DNA, RNA, Proteins) Death Cell Death Leakage->Death

References

The Strategic Utility of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol as a Versatile Precursor for Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Aminophenyl-Thiazole Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. When functionalized with an aminophenyl group, the resulting molecule becomes a highly versatile platform for the synthesis of diverse compound libraries with a wide range of therapeutic applications, including potent anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

This technical guide focuses on the strategic use of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol as a key precursor for the development of novel derivatives. The presence of three distinct points of chemical diversity—the amino group on the phenyl ring, the hydroxyl group on the thiazole ring, and the thiazole nitrogen itself—provides a rich opportunity for structural modification and optimization of pharmacological properties.

We will provide detailed, field-proven protocols for the synthesis of this precursor and its subsequent derivatization. The causality behind experimental choices will be elucidated, and self-validating systems within the protocols will be highlighted to ensure reproducibility and success in your research endeavors.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title precursor is a multi-step process that leverages classic and reliable organic chemistry reactions. The overall synthetic workflow is depicted below.

Precursor Synthesis Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Ester Reduction 3-Aminobenzonitrile 3-Aminobenzonitrile 3-Aminothiobenzamide 3-Aminothiobenzamide 3-Aminobenzonitrile->3-Aminothiobenzamide  Lawesson's Reagent or NaHS Thiazole_Ester Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate 3-Aminothiobenzamide:e->Thiazole_Ester:w  Reflux in Ethanol Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Thiazole_Ester:w Precursor This compound Thiazole_Ester:e->Precursor:w  LiAlH4 in THF

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 3-Aminothiobenzamide

The conversion of a nitrile to a thioamide is a critical first step. While various methods exist, using sodium hydrosulfide (NaHS) offers a straightforward and effective route.

Rationale: This method avoids the use of more complex and odorous reagents like Lawesson's reagent, making it more amenable to standard laboratory setups. The reaction proceeds via nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation.

Materials:

  • 3-Aminobenzonitrile

  • Sodium Hydrosulfide (NaHS), hydrated

  • Methanol

  • Ammonium Chloride solution, saturated

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile (1.0 eq) in methanol.

  • Add sodium hydrosulfide (1.5 eq) portion-wise to the stirred solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the mixture with a saturated solution of ammonium chloride.

  • The crude 3-aminothiobenzamide will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 1.2: Hantzsch Thiazole Synthesis of Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[2] It involves the condensation of an α-haloketone with a thioamide.

Rationale: This reaction provides a direct route to the desired 2,4-disubstituted thiazole core. The reaction mechanism involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.

Materials:

  • 3-Aminothiobenzamide (from Protocol 1.1)

  • Ethyl bromopyruvate

  • Ethanol, absolute

  • Sodium bicarbonate

Procedure:

  • Dissolve 3-aminothiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate as a hydrobromide salt.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization: Confirm the structure of the ethyl ester by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 1.3: Reduction of the Ester to this compound

The final step in the precursor synthesis is the reduction of the ethyl ester at the C4 position of the thiazole ring to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5]

Rationale: LiAlH₄ is highly effective for the reduction of esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

Materials:

  • Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate (from Protocol 1.2)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, saturated solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ethyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water, while maintaining the temperature below 20 °C.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target precursor, this compound.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Characterization: The final precursor should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.

Part 2: Application Notes - Synthesis of Novel Derivatives

The synthesized precursor, this compound, is a versatile building block for creating libraries of novel compounds with potential therapeutic applications, particularly in oncology.[3][6] The amino and hydroxyl groups serve as handles for a variety of chemical transformations.

Derivatization Strategies cluster_NH2 Derivatization at the Amino Group cluster_OH Derivatization at the Hydroxyl Group Precursor This compound Acylation Acylation (Amides) Precursor->Acylation RCOCl, Base Sulfonylation Sulfonylation (Sulfonamides) Precursor->Sulfonylation RSO2Cl, Base Alkylation Reductive Amination (Secondary/Tertiary Amines) Precursor->Alkylation RCHO, NaBH(OAc)3 Esterification Esterification (Esters) Precursor->Esterification RCOCl, Base Etherification Williamson Ether Synthesis (Ethers) Precursor->Etherification NaH, R-X

Caption: Key derivatization strategies for the precursor molecule.

Application Note 2.1: Acylation of the Amino Group to Form Novel Amides

Rationale: The introduction of an amide bond is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target engagement. A wide variety of acyl chlorides and carboxylic acids can be used to generate a diverse library of amide derivatives.

Protocol 2.1: General Procedure for Amide Synthesis

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or carboxylic acid (1.1 eq)

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

  • Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (using an acyl chloride):

  • Dissolve the precursor in DCM and cool the solution to 0 °C.

  • Add TEA or DIPEA to the solution.

  • Add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Derivative Type Reagents Potential Application
Simple AmidesAcetyl chloride, Benzoyl chlorideProbing structure-activity relationships
Heterocyclic AmidesNicotinoyl chloride, Furoyl chlorideModulating solubility and ADME properties
Bioactive Acid ConjugatesIbuprofen acid chloride, Gemfibrozil acid chlorideCreating hybrid molecules with dual activity
Application Note 2.2: Suzuki Cross-Coupling for Biaryl Derivatives

Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures which are prevalent in many kinase inhibitors and other targeted therapies.[7][8] To utilize this reaction, the amino group of the precursor must first be converted to a more suitable functional group, such as a halide or triflate, via a Sandmeyer-type reaction.

Protocol 2.2: Synthesis of a Biaryl Derivative via Suzuki Coupling

Step A: Diazotization and Halogenation (Sandmeyer Reaction)

  • Dissolve the precursor in an aqueous solution of HBr at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes, add the diazonium salt solution to a solution of copper(I) bromide in HBr.

  • Warm the mixture to room temperature and then heat to 60 °C for 1 hour.

  • Cool, extract the bromo-derivative with ethyl acetate, and purify.

Step B: Suzuki Cross-Coupling

  • Combine the bromo-derivative (1.0 eq), a boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Boronic Acid Resulting Moiety Therapeutic Rationale
4-Pyridylboronic acidPyridyl-phenylImproved solubility and potential for kinase hinge binding
4-Methoxyphenylboronic acidMethoxy-biphenylModulation of electronic properties and metabolic stability
N-Boc-pyrazole-4-boronic acidPyrazolyl-phenylIntroduction of a key pharmacophore for kinase inhibition

Part 3: Characterization and Data Presentation

Thorough characterization of all synthesized compounds is imperative for scientific integrity. A combination of spectroscopic techniques should be employed.

Technique Purpose Expected Observations for the Precursor
¹H NMR Structural elucidation and confirmation of proton environmentsAromatic protons of the 3-aminophenyl group, a singlet for the thiazole C5-H, a singlet for the CH₂OH protons, and a triplet for the OH proton.
¹³C NMR Confirmation of the carbon skeletonSignals corresponding to the carbons of the thiazole and phenyl rings, and the hydroxymethyl group.
Mass Spec (HRMS) Determination of the exact mass and molecular formulaA molecular ion peak corresponding to the calculated exact mass of C₁₀H₁₀N₂OS.
FT-IR Identification of key functional groupsCharacteristic stretches for N-H (amine), O-H (alcohol), C=N, and C-S (thiazole).
Melting Point Assessment of purityA sharp and defined melting point range.

Conclusion and Future Outlook

This compound is a high-value precursor that provides a gateway to a vast chemical space of novel derivatives. The protocols and application notes detailed herein offer a robust framework for researchers in drug discovery to synthesize and explore new chemical entities based on this privileged scaffold. The strategic derivatization of the amino and hydroxyl functionalities, as well as the potential for further modification through cross-coupling reactions, allows for the fine-tuning of physicochemical and pharmacological properties. The continued exploration of derivatives from this precursor is a promising avenue for the discovery of next-generation therapeutics, particularly in the realm of targeted cancer therapy.

References

Application Note & Protocols for the In Vitro Cytotoxicity Evaluation of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxic Potential of a Novel Aminophenylthiazole Compound

The discovery and development of novel anticancer agents remain a cornerstone of oncological research. The aminothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent cytotoxicity against various cancer cell lines.[1][2][3] The compound of interest, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol, belongs to this promising class. Its structural features suggest a potential for interaction with biological targets crucial for cell survival and proliferation.

In vitro cytotoxicity assays are the foundational first step in characterizing the anticancer potential of any new chemical entity.[4] These assays provide critical, quantitative data on a compound's ability to inhibit cell growth or induce cell death, enabling the determination of its potency (often expressed as the half-maximal inhibitory concentration, or IC50).[4] Furthermore, a multi-assay approach can begin to elucidate the underlying mechanism of action—distinguishing between a reduction in metabolic activity, a loss of membrane integrity (necrosis), or the induction of programmed cell death (apoptosis).[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of this compound. It details a suite of robust, validated protocols for assessing cell viability, cytotoxicity, and apoptosis induction, ensuring the generation of reliable and reproducible data essential for go/no-go decisions in a drug discovery pipeline.

Principle of Multi-Parametric Cytotoxicity Assessment

A single assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive cytotoxic profile, it is imperative to use orthogonal assays that measure different cellular endpoints. This guide focuses on three such assays:

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of a cell population.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[6][7][8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] A reduction in the MTT signal indicates either cell death or a cytostatic effect (inhibition of proliferation).[5]

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[9][11] By measuring the enzymatic activity of LDH in the supernatant, one can directly quantify the level of cell death that has occurred via necrosis or late-stage apoptosis.[5][9][12]

  • Caspase-3/7 Assay (Apoptosis Execution): Apoptosis is a highly regulated form of programmed cell death. A key event in this process is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[13] These enzymes are responsible for cleaving key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[14] This assay uses a specific substrate that, when cleaved by active Caspase-3/7, produces a fluorescent or luminescent signal, providing a direct and specific measure of apoptosis induction.[15][16]

By integrating data from these three assays, researchers can distinguish between compounds that are merely cytostatic (inhibit growth, seen in MTT) versus those that are cytotoxic (induce cell death, seen in LDH), and further determine if that cell death occurs via the apoptotic pathway (seen in Caspase-3/7).

Overall Experimental Workflow

The evaluation process follows a logical sequence from preparation to data synthesis. The workflow is designed to ensure consistency and validity at each stage.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis p1 Cell Line Selection & Culture Maintenance p2 Compound Stock Solution Preparation e1 Cell Seeding in 96-Well Plates p2->e1 e2 Compound Treatment (Serial Dilutions) e1->e2 e3 Incubation (e.g., 48 hours) e2->e3 a1 MTT Assay (Viability) e3->a1 a2 LDH Assay (Cytotoxicity/Lysis) e3->a2 a3 Caspase-3/7 Assay (Apoptosis) e3->a3 d1 Data Acquisition (Plate Reader) a1->d1 a2->d1 a3->d1 d2 IC50 Calculation & Dose-Response Curves d1->d2 d3 Data Synthesis & Mechanism Hypothesis d2->d3

Caption: High-level workflow for the in vitro evaluation of compound cytotoxicity.

Core Protocols

4.1. Materials and Reagents

  • Cell Lines: Human cervical cancer (HeLa), human lung adenocarcinoma (A549), and/or human breast adenocarcinoma (MCF-7) cell lines. These are common, well-characterized lines used in initial cytotoxicity screening.[1][2][17]

  • Compound: this compound, purity >95%.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (cell culture grade), Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT reagent (5 mg/mL in PBS)[7], LDH Cytotoxicity Assay Kit[9], Caspase-Glo® 3/7 Assay Kit[16], Doxorubicin (positive control)[17][18].

  • Equipment: Humidified CO2 incubator (37°C, 5% CO2), Class II Biosafety Cabinet, Inverted Microscope, Centrifuge, Microplate Reader (absorbance and luminescence/fluorescence capabilities), Multichannel Pipettes.

4.2. Protocol 1: Cell Culture and Compound Preparation

Rationale: Consistent and healthy cell cultures are the bedrock of any reliable cell-based assay. Cells should be in the logarithmic growth phase and free from contamination to ensure a uniform response to the test compound. The compound must be dissolved in a vehicle (DMSO) that is minimally toxic to the cells at its final working concentration.

  • Cell Maintenance: Culture cells according to standard protocols. Sub-culture cells every 2-3 days when they reach 80-90% confluency. Do not use cells beyond passage 20 for these experiments to avoid genetic drift.

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C. Prepare a 1 mM stock of Doxorubicin in DMSO as a positive control.

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells using a hemocytometer or automated cell counter.

    • Adjust the cell density with fresh culture medium.

    • Seed cells into a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.[4]

    • Expert Tip: To minimize the "edge effect," avoid using the outermost wells of the plate for experimental samples. Fill them with 100 µL of sterile PBS or medium to maintain humidity.

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[4]

4.3. Protocol 2: MTT Assay for Cell Viability

Rationale: This protocol quantifies the metabolic activity of cells after compound exposure. A 48-hour incubation period is a standard starting point for assessing the effects of novel compounds.

G cluster_cell Living Cell cluster_dead Dead Cell Mito Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito NAD(P)H NoMito No Active Enzymes MTT_dead MTT (Remains Yellow)

Caption: Principle of the MTT assay for measuring cell viability.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in culture medium. A common starting range is 100 µM down to ~0.1 µM in 2-fold or 3-fold dilutions.

    • Include a "vehicle control" with the highest concentration of DMSO used (typically ≤0.5%).

    • Include an "untreated control" with medium only.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate for an additional 4 hours. Observe the formation of purple formazan crystals in the wells with viable cells.[6]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[19]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance (OD) at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background noise.[7]

4.4. Protocol 3: LDH Cytotoxicity Assay

Rationale: This assay directly measures cell death by quantifying the release of a cytosolic enzyme. It is performed on the supernatant, leaving the cells intact for potential multiplexing with other assays.

  • Plate Setup and Treatment: Prepare and treat a 96-well plate exactly as described in Protocol 2 (steps 1-4 and 4.3.1). It is crucial to set up a parallel plate for this assay.

  • Control Setup: In addition to untreated and vehicle controls, you must prepare a "Maximum LDH Release" control. One hour before the end of the incubation period, add 10 µL of the Lysis Solution provided in the kit to triplicate wells of untreated cells.[10] This establishes the 100% cytotoxicity value.

  • Supernatant Collection:

    • After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes.[10] This pellets any detached dead cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[4]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).[9]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

    • Incubate at room temperature for 30 minutes, protected from light.[4][9]

  • Measurement:

    • Add 50 µL of Stop Solution to each well.[4]

    • Measure the absorbance at 490 nm within 1 hour.[9]

4.5. Protocol 4: Caspase-3/7 Apoptosis Assay

Rationale: This assay specifically detects the activation of key executioner caspases, providing direct evidence of apoptosis. A luminescent format (like Promega's Caspase-Glo®) offers high sensitivity.

  • Plate Setup and Treatment: Prepare and treat a white-walled, opaque 96-well plate (to maximize luminescent signal) as described in Protocol 2 (steps 1-4 and 4.3.1). A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate reader. The integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

5.1. Data Normalization

For all assays, raw data must be converted to a percentage relative to the controls.

  • MTT Assay (% Viability): % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(OD_Sample - OD_Untreated) / (OD_Max_Release - OD_Untreated)] * 100

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle_Control)

5.2. IC50 Calculation

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in the measured signal (e.g., 50% viability in the MTT assay).

  • Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.[20][21]

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).[21]

  • Software such as GraphPad Prism or online tools can automatically calculate the IC50 value from this curve.[22][23]

5.3. Data Presentation and Synthesis

Summarize the calculated IC50 values in a clear, tabular format.

Assay Cell Line Incubation Time IC50 (µM) ± SD
MTT HeLa48 h[Insert Value]
MTT A54948 h[Insert Value]
MTT MCF-748 h[Insert Value]
LDH HeLa48 h[Insert Value]
Caspase-3/7 HeLa24 hEC50 (Fold Activation)

Interpreting the Results:

  • Potent MTT IC50, High LDH Release, and Strong Caspase Activation: This profile strongly suggests the compound is a potent cytotoxic agent that induces apoptosis.

  • Potent MTT IC50, but Low LDH Release and Low Caspase Activation: This may indicate the compound is primarily cytostatic (inhibits proliferation) or induces a non-apoptotic, non-necrotic form of cell death.

  • Weak MTT IC50: The compound has low cytotoxic potential at the concentrations tested.

References

Analytical methods for the characterization of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Analytical Characterization of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Introduction

This compound is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2] The substitution pattern, including an aminophenyl group and a hydroxymethyl group, imparts specific physicochemical properties that necessitate a comprehensive analytical strategy for its unambiguous identification, purity assessment, and structural elucidation. This is critical in drug discovery and development to ensure the quality, safety, and efficacy of potential drug candidates.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methods for the characterization of this compound. The protocols herein are designed to be robust and self-validating, drawing from established principles of analytical chemistry and spectroscopic techniques commonly applied to small molecule characterization.

Physicochemical Properties (Predicted)

A preliminary understanding of the molecule's properties is crucial for method development.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₁₀H₁₀N₂OS---
Molecular Weight 206.27 g/mol Guides mass spectrometry settings.
Polarity PolarDue to amine and hydroxyl groups. Influences choice of chromatographic conditions (reverse-phase HPLC is suitable).
UV Absorbance ExpectedAromatic rings and thiazole moiety suggest strong UV absorbance, suitable for HPLC-UV detection.
Basicity BasicThe amino group is basic and will be protonated at acidic pH, which can be leveraged in chromatography and ESI-MS.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for assessing the purity of pharmaceutical compounds and for their quantification.[3] For a polar, ionizable compound like this compound, reversed-phase HPLC with a C18 column is the method of choice. The inclusion of an acid modifier in the mobile phase, such as formic acid or trifluoroacetic acid (TFA), is critical. It protonates the basic amino group, leading to sharper peaks and more reproducible retention times by minimizing interactions with residual silanols on the silica-based stationary phase.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of a sample of this compound and to quantify it against a reference standard.

Materials:

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), 99%+ purity

  • Sample of this compound

  • Reference standard of known purity

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of ACN and water at 1.0 mg/mL. From this, prepare a working standard at 0.1 mg/mL.

  • Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in the same diluent.

  • Instrument Setup and Analysis:

    • Set up the HPLC system with the parameters outlined in the table below.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNFormic acid acts as an ion-pairing agent for better peak shape.[4]
Gradient 10% B to 90% B over 20 minA broad gradient is suitable for initial screening of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nm, or PDA scan 200-400 nmAromatic nature of the compound suggests strong absorbance at 254 nm. A PDA detector can help identify the optimal wavelength and check for co-eluting impurities.[1]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Data Analysis:

  • Purity: Calculate the area percent of the main peak in the sample chromatogram.

  • Quantification: Use the peak area of the reference standard to determine the concentration of the analyte in the sample.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Mobile Phase A (0.1% FA in H2O) Pump Pump & Gradient Mixer A->Pump B Mobile Phase B (0.1% FA in ACN) B->Pump S Sample Solution (0.1 mg/mL) Injector Autosampler S->Injector Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity & Assay Report CDS->Report

Caption: Workflow for HPLC purity analysis.

Structural Confirmation: Mass Spectrometry (MS) and NMR Spectroscopy

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is indispensable for confirming the molecular weight of the target compound and for identifying impurities.[3] Electrospray Ionization (ESI) in positive mode is highly effective for molecules with basic amine groups, as they readily accept a proton to form [M+H]⁺ ions.[5][6] High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.

Protocol 2: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight and elemental composition of this compound.

Materials:

  • LC-MS system with an ESI source and a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Same column and mobile phases as the HPLC method.

Procedure:

  • LC Setup: Use the same HPLC method as described in Protocol 1. The flow can be split before entering the mass spectrometer if necessary.

  • MS Setup:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Gas Flow/Temp: Optimize based on instrument manufacturer's recommendations.

  • Analysis: Inject the sample solution (a more dilute solution of ~10 µg/mL is often sufficient for MS).

Expected Data:

  • Molecular Ion: A prominent peak at m/z 207.0587, corresponding to the [M+H]⁺ ion for the molecular formula C₁₀H₁₁N₂OS⁺.

  • Fragmentation: Collision-induced dissociation (CID) or MS/MS can be used to further confirm the structure. Key fragmentations would include the loss of water (-18 Da) from the methanol group and cleavage of the thiazole ring.[7][8]

MS_Fragmentation M [M+H]⁺ m/z 207.0587 F1 [M+H - H₂O]⁺ m/z 189.0481 M->F1 - H₂O F2 Aminophenyl Fragment M->F2 Ring Cleavage F3 Thiazole-methanol Fragment M->F3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the unambiguous elucidation of a molecule's chemical structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to confirm connectivity.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Materials:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆), which will solubilize the polar compound and allow for the observation of exchangeable protons (NH₂ and OH).

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Acquire 2D spectra (COSY, HSQC) for full structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Thiazole-H ~7.3 - 7.5 (s, 1H)~110 - 115Proton at C5 of the thiazole ring.
-CH₂OH ~4.6 (d, 2H)~55 - 60Methylene protons, likely a doublet due to coupling with the OH proton.
-CH₂OH ~5.4 (t, 1H)---Hydroxyl proton, a triplet due to coupling with the CH₂. Exchangeable with D₂O.
-NH₂ ~5.2 (s, 2H)---Amine protons. Broad singlet, exchangeable with D₂O.
Phenyl-H ~6.6 - 7.2 (m, 4H)~112 - 130Aromatic protons of the aminophenyl ring.
Thiazole-C2 ---~165 - 170Carbon attached to the aminophenyl group and nitrogen.
Thiazole-C4 ---~145 - 150Carbon attached to the methanol group.
Phenyl-C (ipso) ---~130 - 135Carbon of the phenyl ring attached to the thiazole.
Phenyl-C-NH₂ ---~148 - 152Carbon of the phenyl ring attached to the amino group.

Note: These are estimated shifts based on similar structures and may vary.[9][10]

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It is particularly useful for confirming the presence of the -OH, -NH₂, and aromatic C-H bonds.

Protocol 4: FTIR Analysis

Objective: To identify the key functional groups in this compound.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Solid sample of the compound.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Place a small amount of the solid sample on the ATR crystal and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-H and N-HStretching (often broad and overlapping)
3100 - 3000Aromatic C-HStretching
~1620N-HScissoring
1600 - 1450C=C and C=NAromatic and thiazole ring stretching
~1050C-OStretching of the primary alcohol

References for peak assignments can be found in spectroscopic libraries and literature on similar compounds.[11][12]

Electronic Spectroscopy: UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantification and for confirming the presence of chromophores.[13] The conjugated system of the phenyl and thiazole rings is expected to produce strong UV absorbance.

Protocol 5: UV-Vis Spectral Analysis

Objective: To determine the wavelength of maximum absorbance (λₘₐₓ) for use in HPLC quantification and to obtain a characteristic UV spectrum.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Methanol or ethanol (spectroscopic grade).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in methanol (e.g., 10 µg/mL).

  • Analysis:

    • Use methanol as the blank.

    • Scan the sample from 200 to 400 nm.

    • Identify the λₘₐₓ.

Expected Data:

  • A strong absorbance maximum is expected in the range of 250-330 nm, characteristic of substituted phenyl-thiazole systems.[1][14] This λₘₐₓ can then be used for more sensitive detection in the HPLC method.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound, ensuring data integrity for applications in drug discovery and development. Each protocol is designed as a self-validating system, with the results from one technique complementing and confirming the others.

References

Application Notes and Protocols: Investigating the Antioxidant Properties of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Oxygen and the Promise of Thiazole Derivatives

In the realm of cellular metabolism, oxygen is indispensable for life, yet it harbors a perilous alter ego. As a byproduct of normal metabolic processes, highly reactive molecules known as reactive oxygen species (ROS) are constantly generated.[1][2] Under healthy conditions, the body's endogenous antioxidant defense systems efficiently neutralize these species.[3][4] However, an imbalance favoring the overproduction of ROS leads to a detrimental state called oxidative stress.[1][5] This cellular turmoil is a key pathogenic factor in a multitude of human diseases, including cancer, neurodegenerative disorders, diabetes, and atherosclerosis, primarily through ROS-induced damage to critical macromolecules like DNA, lipids, and proteins.[5][6]

The therapeutic administration of antioxidants, molecules that can safely neutralize ROS, represents a cornerstone strategy for mitigating oxidative stress.[1] In the vast landscape of medicinal chemistry, thiazole derivatives have emerged as a particularly compelling class of compounds.[7][8] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous natural products and FDA-approved drugs.[7] Its unique electronic properties and ability to be readily functionalized make it an ideal backbone for designing novel therapeutic agents with potent antioxidant capabilities.[5][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant potential of novel thiazole derivatives. We will move beyond a simple checklist of procedures, delving into the causality behind experimental choices and providing a multi-assay approach that transitions from fundamental chemical reactivity to biologically relevant cellular protection.

A Multi-Faceted Investigative Workflow

No single assay can holistically define a compound's antioxidant profile.[11][12][13] Antioxidant action is multifaceted, primarily occurring through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[14] A robust investigation, therefore, necessitates a panel of assays that probe these different mechanisms and contexts. The workflow presented here progresses from high-throughput chemical screening to more complex, physiologically relevant cell-based models.

G cluster_0 Phase 1: In Vitro Chemical Screening cluster_1 Phase 2: Cell-Based Validation a DPPH Radical Scavenging Assay (HAT/SET Mechanism) b ABTS Radical Cation Assay (HAT/SET Mechanism) c Ferric Reducing Antioxidant Power (FRAP) (SET Mechanism) d Cellular Antioxidant Activity (CAA) Assay (Intracellular ROS Scavenging) c->d e Lipid Peroxidation (TBARS) Assay (Membrane Protection) interpretation Data Integration & Candidate Selection e->interpretation start Novel Thiazole Derivative Synthesis & Characterization start->a G cluster_0 Inside the Cell DCFHDA DCFH-DA (Probe) Enters Cell DCFH Esterases hydrolyze to DCFH (non-fluorescent) DCFHDA->DCFH DCF ROS oxidize to DCF (Highly Fluorescent) DCFH->DCF Oxidation Measurement Measure Fluorescence (Excitation ~485 nm / Emission ~538 nm) DCF->Measurement ROS AAPH generates Peroxyl Radicals (ROS) ROS->DCFH Thiazole Thiazole Derivative (Antioxidant) Thiazole->ROS Scavenges

References

Protocol for Investigating the Anti-inflammatory Potential of Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Aminothiazoles in Inflammation Research

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects. This application note provides a comprehensive, step-by-step protocol for researchers to systematically evaluate the anti-inflammatory properties of novel aminothiazole compounds.

The anti-inflammatory effects of aminothiazoles are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response. By inhibiting these pathways, aminothiazole derivatives can suppress the production of pro-inflammatory mediators, including cytokines and chemokines.

This guide is designed to provide a robust framework for the in vitro and in vivo characterization of aminothiazole-based compounds, enabling researchers to elucidate their mechanisms of action and assess their therapeutic potential.

Part 1: In Vitro Characterization of Anti-inflammatory Activity

The initial phase of screening focuses on cell-based assays to determine the cytotoxicity and anti-inflammatory efficacy of the aminothiazole compounds. A common and effective model involves the use of macrophage cell lines, such as RAW 264.7 or THP-1, stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce an inflammatory response.

1.1: Cell Viability Assessment: The Foundation of Reliable Data

Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the aminothiazole compounds. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Experimental Workflow for Cell Viability Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed macrophages in 96-well plates B Treat with varying concentrations of aminothiazole compounds A->B C Incubate for 24 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Incubate overnight F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminothiazole compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

1.2: Measurement of Pro-inflammatory Cytokines

A key indicator of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.

Experimental Workflow for Cytokine Measurement

G cluster_0 Cell Stimulation & Treatment cluster_1 Sample Collection cluster_2 ELISA Protocol A Seed macrophages in 24-well plates B Pre-treat with aminothiazole compounds for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect cell culture supernatants C->D E Centrifuge to remove cell debris D->E G Add supernatants and standards E->G F Coat plate with capture antibody F->G H Add detection antibody G->H I Add enzyme conjugate H->I J Add substrate I->J K Read absorbance J->K

Caption: Workflow for measuring pro-inflammatory cytokines using ELISA.

Detailed Protocol for Cytokine ELISA:

  • Cell Culture and Treatment: Seed macrophages in 24-well plates. Pre-treat the cells with non-toxic concentrations of the aminothiazole compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to pellet any detached cells.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β). This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation: Effect of Aminothiazole Compound X on Cytokine Production

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)< 10< 10< 5
LPS (1 µg/mL)2500 ± 1501800 ± 120800 ± 75
LPS + Compound X (10 µM)1200 ± 90950 ± 80450 ± 50
LPS + Compound X (50 µM)500 ± 60400 ± 45200 ± 30

Data are represented as mean ± standard deviation.

1.3: Mechanistic Insights: Western Blot Analysis of Key Signaling Pathways

To understand how aminothiazoles exert their anti-inflammatory effects, it is essential to investigate their impact on key signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins involved in these pathways.

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Signaling Pathway of NF-κB Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Aminothiazole Aminothiazole Aminothiazole->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by aminothiazoles.

Detailed Protocol for NF-κB Western Blot:

  • Protein Extraction: After cell treatment, prepare cytoplasmic and nuclear protein extracts using a cell fractionation kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities using densitometry software.

The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response, regulating the expression of various inflammatory mediators. Aminothiazoles have been shown to inhibit p38 MAPK activity.

Detailed Protocol for p38 MAPK Western Blot:

Follow a similar Western blot protocol as described for the NF-κB pathway, using primary antibodies against phospho-p38 MAPK and total p38 MAPK.

Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy

Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.

2.1: Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.

Experimental Protocol for Carrageenan-Induced Paw Edema:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the aminothiazole compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

2.2: Chronic Inflammation Model: Adjuvant-Induced Arthritis

For compounds with potential applications in chronic inflammatory diseases, the adjuvant-induced arthritis model in rats is a relevant model that shares several pathological features with human rheumatoid arthritis.

Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics

This comprehensive protocol provides a systematic approach to evaluate the anti-inflammatory properties of aminothiazole derivatives. By combining in vitro cell-based assays with in vivo animal models, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and advance the development of novel anti-inflammatory therapies. The self-validating nature of these protocols, from initial cytotoxicity assessment to mechanistic studies and in vivo validation, ensures the generation of robust and reliable data, paving the way for the next generation of inflammation-targeting drugs.

Application Notes and Protocols for the Antiviral Research of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Virology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds, including a number of FDA-approved drugs.[][2] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and notably, antiviral properties.[3][4] This diverse bioactivity makes the thiazole nucleus a privileged structure in the design and discovery of novel therapeutic agents.[2]

Within the realm of antiviral research, compounds incorporating the thiazole moiety have shown inhibitory effects against a broad spectrum of viruses, such as influenza viruses, coronaviruses, herpes viruses, Hepatitis B and C, and Human Immunodeficiency Virus (HIV).[2] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with viral or host targets.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a specific aminothiazole derivative, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol , in antiviral research. While specific antiviral data for this compound is not yet extensively published, its structure aligns with the features of other biologically active aminothiazole derivatives.[5][6] Therefore, this guide will present a robust framework for its synthesis, in vitro evaluation, and preliminary mechanism of action studies, based on established methodologies for analogous compounds.

Scientific Rationale and Approach

The antiviral drug development pipeline is a multi-stage process that begins with the identification of promising lead compounds and progresses through rigorous preclinical and clinical evaluation.[7] For a novel compound like this compound, the initial steps involve its synthesis and subsequent screening for antiviral activity against a panel of relevant viruses. A critical aspect of this early-stage research is to determine the compound's therapeutic window—the concentration range where it effectively inhibits viral replication without causing significant harm to the host cells.

Our proposed workflow is designed to be a self-validating system, incorporating essential controls and sequential assays to build a comprehensive profile of the compound's antiviral potential. The experimental choices are guided by the need to first establish safety (cytotoxicity) and then to demonstrate efficacy (antiviral activity), before delving into the more complex investigation of its mechanism of action.

PART 1: Synthesis of this compound

The synthesis of the title compound can be approached through established methods for creating substituted thiazoles. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[6] A plausible synthetic route for this compound is outlined below. This protocol is based on similar syntheses of related aminophenyl-thiazole derivatives.[8][9]

Hypothetical Synthetic Scheme

Synthetic Pathway cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis 3-Aminobenzaldehyde 3-Aminobenzaldehyde 3-Aminobenzothioamide 3-Aminobenzothioamide 3-Aminobenzaldehyde->3-Aminobenzothioamide Lawesson's Reagent, Toluene, Reflux Lawesson_s_Reagent Lawesson_s_Reagent Thiazole_intermediate This compound 3-Aminobenzothioamide->Thiazole_intermediate Ethanol, Reflux 1_3-dihydroxyacetone_dimer 1_3-dihydroxyacetone_dimer alpha_haloketone 1,3-Dibromo-2-propanone 1_3-dihydroxyacetone_dimer->alpha_haloketone HBr/AcOH HBr_AcOH HBr in Acetic Acid alpha_haloketone->Thiazole_intermediate

Caption: Hypothetical two-step synthesis of the target compound.

Protocol 1: Synthesis
  • Step 1: Preparation of 3-Aminobenzothioamide.

    • To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-aminobenzothioamide.

  • Step 2: Synthesis of this compound.

    • Dissolve 3-aminobenzothioamide (1.0 eq) in ethanol.

    • Add 1,3-dichloro-2-propanone (1.1 eq) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield this compound.

PART 2: In Vitro Evaluation of Antiviral Activity

The initial assessment of a novel compound's antiviral potential involves a series of cell-based assays. It is imperative to first determine the cytotoxicity of the compound to ensure that any observed antiviral effect is not merely a result of cell death.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][13]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium. A typical starting concentration might be 100 µM, with serial dilutions down to picomolar concentrations. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a cell-only control (no compound).

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Protocol 3: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[15][16]

Materials:

  • Confluent monolayers of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Test compound dilutions (at non-toxic concentrations determined by the MTT assay)

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use confluent monolayers of host cells.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce 50-100 plaques per well.

  • Infection: Remove the culture medium from the cells and infect the monolayers with the diluted virus for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay: Add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.[15]

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde in PBS for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry. Plaques will appear as clear zones against a purple background of viable cells.[15]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the test compound.[17][18]

Materials:

  • Susceptible host cells in 24-well or 48-well plates

  • High-titer virus stock

  • Test compound dilutions

  • Apparatus for titrating virus (e.g., 96-well plates for TCID50 assay)

Procedure:

  • Infection and Treatment: Infect cells with the virus at a specific Multiplicity of Infection (MOI) in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant (and/or cell lysates) which contains the progeny virus.

  • Titration: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[17][19]

  • Data Analysis: Compare the virus titers from the compound-treated wells to the untreated virus control. The reduction in virus yield is a measure of the compound's antiviral activity. Calculate the EC50 or EC90 (the concentration that inhibits virus yield by 50% or 90%, respectively).

Data Presentation and Interpretation

The results from these assays should be tabulated to provide a clear overview of the compound's activity and selectivity.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

Virus TargetCell LineAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCKPlaque Reduction>1005.2>19.2
SARS-CoV-2Vero E6Virus Yield Reduction>1008.7>11.5
Herpes Simplex Virus 1VeroPlaque Reduction>100>50-

A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.

PART 3: Preliminary Mechanism of Action (MoA) Studies

Once antiviral activity is confirmed, the next logical step is to investigate how the compound inhibits viral replication.[] These studies provide crucial insights for lead optimization and understanding potential resistance mechanisms.

Conceptual Framework for MoA Studies

Mechanism_of_Action_Workflow Active_Compound This compound (EC50 < 10 µM, SI > 10) Time_of_Addition Time-of-Addition Assay Active_Compound->Time_of_Addition Viral_Entry Viral Entry/Fusion Assay Time_of_Addition->Viral_Entry Inhibition at early time points Viral_Replication Viral Polymerase Assay Time_of_Addition->Viral_Replication Inhibition at mid time points Viral_Assembly Viral Protease Assay Time_of_Addition->Viral_Assembly Inhibition at late time points Viral_Release Neuraminidase Assay (for Influenza) Time_of_Addition->Viral_Release Inhibition at late time points MoA_Hypothesis Formulate Mechanism of Action Hypothesis Viral_Entry->MoA_Hypothesis Viral_Replication->MoA_Hypothesis Viral_Assembly->MoA_Hypothesis Viral_Release->MoA_Hypothesis

Caption: Workflow for elucidating the antiviral mechanism of action.

Protocol 5: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[20] The compound is added at different times relative to viral infection.

Procedure:

  • Seed susceptible cells in multi-well plates.

  • Infect the cells with the virus.

  • Add the test compound (at a concentration of ~5-10 times its EC50) at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • After a single replication cycle, harvest the virus and quantify the yield.

  • Interpretation:

    • Inhibition when added before infection may suggest an effect on viral attachment or entry.

    • Inhibition when added during or shortly after infection points to interference with early-stage processes like uncoating or genome replication.

    • Inhibition only when added several hours after infection suggests an effect on late-stage events like protein synthesis, assembly, or egress.

Protocol 6: Enzyme-Based Assays (Example: Reverse Transcriptase Inhibition)

If the time-of-addition assay suggests inhibition of replication, and the target virus is a retrovirus like HIV, a direct enzymatic assay can be performed.[][22]

Procedure (Colorimetric Reverse Transcriptase Assay):

  • Utilize a commercially available kit that provides a template/primer hybrid (e.g., poly(A) x oligo(dT)).

  • In a microplate, combine the recombinant reverse transcriptase enzyme with the template/primer and a mixture of nucleotides, including biotin- and digoxigenin-labeled dUTP.

  • Add various concentrations of the test compound.

  • Incubate to allow for DNA synthesis.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

  • Detect the incorporated digoxigenin with an anti-DIG-peroxidase conjugate.

  • Add a peroxidase substrate (e.g., ABTS) and measure the colorimetric signal.

  • A reduction in signal in the presence of the compound indicates inhibition of the reverse transcriptase.

Similar enzyme-based assays are available for other viral targets such as proteases and polymerases.[23][24][25]

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of this compound as a potential antiviral agent. The outlined protocols for synthesis, cytotoxicity testing, and antiviral screening are robust and adhere to standard practices in the field. Positive results from these initial studies, particularly a high selectivity index, would warrant further investigation into the compound's spectrum of activity against other viruses and more detailed mechanism of action studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, would also be a critical next step in optimizing the antiviral potency and pharmacological properties of this promising chemical scaffold.[26]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to improve your synthesis yield and purity.

Overview of the Synthetic Pathway

The most reliable and common route to synthesize this compound involves a two-step process. First, a Hantzsch thiazole synthesis is employed to construct the core heterocyclic structure, followed by a selective reduction of an ester group to the desired primary alcohol. This approach allows for controlled execution and purification at each stage.

Overall Reaction Scheme:

Step 1: 3-Aminothiobenzamide + Ethyl bromopyruvate → Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate Step 2: Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate → this compound

Below, we address specific issues you may encounter in each of these critical steps.

Part 1: Hantzsch Thiazole Synthesis Troubleshooting

The Hantzsch synthesis is a classic and generally high-yielding reaction that condenses a thioamide with an α-haloketone to form the thiazole ring.[1][2] However, subtleties in substrate reactivity and reaction conditions can significantly impact the outcome.

Experimental Protocol: Synthesis of Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate
  • To a round-bottom flask, add 3-aminothiobenzamide (1.0 eq) and absolute ethanol (10 mL per gram of thioamide).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution over 10-15 minutes. An initial exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Pour the reaction mixture into cold water, which should induce further precipitation of the product.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Filter the resulting solid precipitate through a Büchner funnel, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate.

Hantzsch Synthesis: Troubleshooting Guide (Q&A)

Q1: My reaction yield is very low (<50%). What is the most common cause?

A1: Low yields in this specific Hantzsch synthesis typically trace back to one of three areas: starting material quality, side reactions, or incomplete reaction.

  • Starting Material Purity:

    • 3-Aminothiobenzamide: This reactant is susceptible to oxidation and hydrolysis. Use a freshly prepared or high-purity commercial source. An impure, discolored starting material is a primary indicator of potential issues.

    • Ethyl Bromopyruvate: This reagent is a lachrymator and can decompose upon storage. It is best to use a freshly opened bottle or distill it under reduced pressure before use.

  • Side Reactions: The exocyclic amino group of 3-aminothiobenzamide, while less nucleophilic than the sulfur atom, can potentially compete in reacting with ethyl bromopyruvate. This is less common but can occur if the reaction is overheated or run for an excessive duration.

  • Incomplete Reaction: Ensure you are refluxing at the correct temperature and for a sufficient duration. Use TLC to confirm the disappearance of the limiting reagent (typically the thioamide).

Q2: My TLC plate shows multiple spots, and I'm struggling with purification. What are these impurities?

A2: The primary impurity is often unreacted starting material. However, the formation of regioisomers or byproducts from side reactions can also occur. The mechanism proceeds via an initial Sₙ2 attack of the thioamide's sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration.[3][4]

Hantzsch_Mechanism Reactants 3-Aminothiobenzamide + Ethyl Bromopyruvate SN2_Intermediate S-Alkylation Intermediate Reactants->SN2_Intermediate Sₙ2 Attack Cyclization Intramolecular Cyclization SN2_Intermediate->Cyclization N attacks Carbonyl Dehydration Dehydration Cyclization->Dehydration - H₂O Product Thiazole Product Dehydration->Product Troubleshooting_Workflow Start Low Final Yield Step1_Yield_Low Step 1 Yield Low? Start->Step1_Yield_Low Check_Step1 Analyze Step 1 Product (Thiazole Ester) Fix_Step1 Troubleshoot Hantzsch Rxn: • Check Starting Materials • Optimize Reflux Time Check_Step1->Fix_Step1 Check_Step2 Analyze Step 2 Product (Final Alcohol) Fix_Step2 Troubleshoot Reduction: • Perform Fieser Workup • Modify Purification Check_Step2->Fix_Step2 Step1_Yield_Low->Check_Step1 Yes Step2_Yield_Low Step 2 Yield Low? Step1_Yield_Low->Step2_Yield_Low No Step2_Yield_Low->Check_Step2 Yes

References

Purification challenges of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

A Guide to Navigating Purification Challenges

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the journey from crude reaction mixture to a highly pure final compound is fraught with challenges. The unique trifecta of functional groups in this molecule—a basic aromatic amine, a polar primary alcohol, and a heterocyclic thiazole core—presents specific hurdles in purification. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to help you achieve your desired purity with confidence.

Section 1: Understanding the Molecule - Physicochemical Properties & Purification Profile

The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. The presence of both a hydrogen bond donor/acceptor (-OH, -NH2) and a basic nitrogen center gives this compound its characteristic polarity and reactivity. Understanding these properties is the first step in diagnosing and solving purification issues.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₀H₁₀N₂OS-
Molecular Weight 206.27 g/mol Moderate molecular weight, suitable for standard purification techniques.
Polarity HighHighly polar due to -NH2 and -CH2OH groups. Likely insoluble in non-polar solvents (e.g., hexane) and soluble in polar solvents (e.g., methanol, DMSO). This dictates the choice of chromatographic and crystallization systems.[1][2]
pKa (Estimated) ~4-5 for the anilinic amineThe amino group is basic and will readily protonate in acidic conditions. This property can be exploited for acid-base extraction but also means the compound can interact strongly with acidic silica gel.
Thermal Stability ModerateAromatic amines can be susceptible to oxidation, especially at elevated temperatures. Long heating times during recrystallization or solvent removal should be minimized.
Appearance Off-white to light yellow solid (pure)Darker colors (yellow, brown, red) in crude material typically indicate the presence of oxidized impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my crude product a dark, oily substance instead of a solid?

A: This is a common issue and can stem from several factors:

  • Residual Solvent: High-boiling point solvents used in the reaction (like DMF or DMSO) may still be present.

  • Significant Impurities: The presence of unreacted starting materials or polymeric side products can depress the melting point and inhibit crystallization.

  • Oxidation: The 3-aminophenyl moiety is susceptible to air oxidation, which can generate colored, often gummy, byproducts.

Q2: My compound turns dark brown/red upon standing or during workup. What's happening and how can I prevent it?

A: This coloration is almost certainly due to the oxidation of the aromatic amino group. This process can be accelerated by air, light, and trace acid or metal impurities.

  • Prevention:

    • Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation and heating.

    • Store the compound in a cool, dark place, preferably under an inert atmosphere.

    • Use degassed solvents for chromatography and recrystallization to minimize exposure to dissolved oxygen.

Q3: What are the most common impurities I should expect from a standard Hantzsch thiazole synthesis?

A: The Hantzsch synthesis, a common route for thiazoles, involves the reaction of a thiourea/thioamide with an α-haloketone.[3][4] Potential impurities include:

  • Unreacted Starting Materials: Such as 3-aminobenzothioamide and 1-bromo-3-hydroxypropan-2-one (or their respective precursors).

  • Oxidized Species: As mentioned above, these are common and often highly colored.

  • Side-Reaction Products: Self-condensation of the α-haloketone or formation of isomeric thiazole products can occur.

Q4: How can I quickly assess the purity of my crude sample and purification fractions?

A: Thin-Layer Chromatography (TLC) is the most effective technique for rapid, qualitative analysis.

  • Recommended TLC System: Start with a 1:1 mixture of Ethyl Acetate:Hexane. If the compound remains at the baseline (Rf = 0), increase polarity using a system like 10% Methanol in Dichloromethane (DCM).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Additionally, staining with potassium permanganate (KMnO₄) can be very effective, as the alcohol and amine moieties will react to give a yellow/brown spot on a purple background.

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Problem 1: Low Recovery After Recrystallization
  • Probable Cause 1: The chosen solvent system is too good; the compound remains highly soluble even at low temperatures.

  • Solution 1: Introduce an "anti-solvent." Dissolve your compound in a minimum amount of a good, polar solvent (e.g., Methanol or Ethanol) at an elevated temperature. Then, slowly add a non-polar anti-solvent (e.g., Hexane, Toluene, or Water) dropwise until the solution becomes faintly cloudy. Re-heat gently until clear and then allow to cool slowly. This systematically reduces solubility, promoting crystal formation.

  • Probable Cause 2: Premature crystallization during hot filtration.

  • Solution 2: Use a pre-heated funnel and filter flask. Add a small amount (~5-10%) of the pure, hot solvent to the collection flask before starting the filtration to maintain a saturated vapor environment.

  • Probable Cause 3: The crude material contains a high percentage of impurities.

  • Solution 3: Recrystallization is most effective for removing small amounts of impurities (>90% initial purity). If the material is very crude, it is better to first perform column chromatography to remove the bulk of the impurities and then recrystallize the resulting partially purified solid.

Problem 2: Streaking or Tailing of the Compound Spot during Column Chromatography
  • Probable Cause: The basic amino group on your compound is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This causes poor peak shape and inefficient separation.[2]

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks. Always perform a small-scale TLC with the modified eluent first to confirm the desired effect on Rf.

Problem 3: Co-elution of a Persistent, Colored Impurity in Column Chromatography
  • Probable Cause: An impurity (often an oxidized byproduct) has a polarity very similar to the desired product, making separation difficult with standard solvent systems.

  • Solution 1: Optimize Chromatography Conditions.

    • Use a Shallow Gradient: Instead of a steep increase in solvent polarity, use a long, shallow gradient. This increases the resolution between closely eluting compounds.

    • Change Solvent System: If Ethyl Acetate/Hexane isn't working, switch to a different system with different selectivity, such as Dichloromethane/Methanol. Sometimes, adding a third solvent like a small amount of acetone can alter the interactions and improve separation.

  • Solution 2: Chemical Treatment.

    • Activated Carbon: Before chromatography, dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated carbon (charcoal), heat gently for 10-15 minutes, and then filter through a pad of celite.[5] Carbon is excellent at adsorbing highly conjugated, colored impurities.

    • Acid-Base Extraction: As a pre-purification step, perform an acid-base extraction to separate your basic product from neutral or acidic impurities (see Protocol 2).

Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying this compound.

Purification_Workflow Crude Crude Product (Post-Workup) TLC Assess Purity by TLC Crude->TLC Decision1 Is it a Solid or an Oil? TLC->Decision1 Decision2 Purity > 90%? Decision1->Decision2 Solid Triturate Triturate with EtOAc/Hexane Decision1->Triturate Oil Column Flash Column Chromatography (See Protocol 1) Decision2->Column No Recrystallize Recrystallization (See Protocol 3) Decision2->Recrystallize Yes Triturate->Decision2 Column->Recrystallize Pure Pure Compound Recrystallize->Pure

Caption: Decision workflow for purification.

Section 4: Detailed Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is designed for the primary purification of the crude product.

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm particle size) is recommended.

  • Mobile Phase Selection:

    • Determine the optimal eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the product.

    • A common starting system is a gradient of Ethyl Acetate (EtOAc) in Hexane. For this polar compound, you will likely need a high percentage of EtOAc.

    • If the compound shows poor peak shape (streaking), add 0.5% triethylamine (Et₃N) to the pre-mixed mobile phase.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Flush the column with the initial, low-polarity mobile phase (e.g., 20% EtOAc in Hexane) until the silica bed is fully wetted and stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like DCM or Methanol).

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of your compound adsorbed onto the silica ("dry loading"). This technique prevents band broadening and improves separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis. A suggested gradient might be from 30% EtOAc to 80% EtOAc in Hexane.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Be mindful not to heat excessively to prevent degradation.

Protocol 2: Pre-Purification via Acid-Base Extraction

This method is excellent for removing neutral or acidic impurities before chromatography.

  • Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with a 1M Hydrochloric Acid (HCl) solution. The desired product will move into the aqueous layer as the hydrochloride salt.

  • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH), until the pH is > 8. The product should precipitate out.

  • Extract the now basic aqueous layer multiple times with fresh EtOAc or Dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Protocol 3: Final Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline final product.

  • Place the partially purified solid from chromatography into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., Ethanol, Isopropanol, or Acetonitrile) to just dissolve the solid completely.

  • If the solution is colored, this is an opportunity for charcoal treatment as described in the troubleshooting section.

  • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and wrapping it in glass wool will slow the cooling rate, promoting the growth of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Visualization of Chromatographic Optimization

This diagram illustrates the logic for adjusting the mobile phase in chromatography based on TLC results.

TLC_Optimization Start Run TLC in 50% EtOAc/Hexane Rf_Check Analyze Rf Value Start->Rf_Check Streak_Check Is Spot Streaking? Rf_Check->Streak_Check Good High_Rf Rf too High (>0.5) Decrease Polarity (e.g., 30% EtOAc) Rf_Check->High_Rf High Low_Rf Rf too Low (<0.2) Increase Polarity (e.g., 80% EtOAc or 5% MeOH/DCM) Rf_Check->Low_Rf Low Optimal Optimal Rf (0.25-0.35) Proceed to Column Streak_Check->Optimal No Add_Base Add 0.5% Et3N to Mobile Phase Streak_Check->Add_Base Yes High_Rf->Start Low_Rf->Start Add_Base->Start

Caption: Logic for TLC mobile phase optimization.

References

Technical Support Center: Stability of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of before starting my experiments?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation: the aromatic amine (the 3-amino-phenyl group) and, to a lesser extent, the thiazole ring . The primary degradation pathways you should anticipate are oxidation and photodegradation .[1][2][3]

  • Oxidation: The aminophenyl group is electron-rich and can be easily oxidized, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents. This process can lead to the formation of colored products, including polymers, which may interfere with your assays.[1][4][5]

  • Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation.[2][6][7][8] Exposure can lead to the formation of radical species and subsequent degradation, altering the compound's structure and activity. The thiazole ring, particularly when substituted with aryl rings, can also participate in photodegradation processes.[3]

  • Hydrolysis: While the thiazole ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, though this is typically less of a concern under standard experimental conditions compared to oxidation and photodegradation.[9][10]

Q2: How should I prepare and store stock solutions of this compound to maximize its stability?

A2: Proper preparation and storage are crucial. Due to the high potential for oxidation and photodegradation, we recommend the following:

  • Solvent Choice: Use high-purity, degassed solvents (e.g., DMSO, DMF, or ethanol). To degas, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes before use. This minimizes dissolved oxygen.

  • Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

  • Protection from Light: Always use amber vials or wrap your vials in aluminum foil to protect the solution from light.[11][12]

  • Storage Conditions: Store stock solutions at -20°C or, for long-term storage, at -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Q3: Can the pH of my aqueous buffer affect the stability of the compound?

A3: Absolutely. The pH of your solution is a critical factor. The amino group's protonation state is pH-dependent, which influences its susceptibility to oxidation. Furthermore, both acidic and basic conditions can potentially catalyze hydrolysis.[12] Studies on the photodegradation of other aromatic amines have shown that pH can significantly influence the degradation rate, with effective degradation sometimes occurring in alkaline conditions.[2][7] It is essential to evaluate the compound's stability in the specific buffer system you plan to use for your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, linking them to the compound's stability profile and offering actionable solutions.

Issue 1: My solution of this compound has turned yellow or brown upon standing.

  • Probable Cause: This is a classic sign of oxidation . The aminophenyl moiety is likely oxidizing to form colored quinone-imine-like structures or polymeric products.[1][4] This process can be accelerated by exposure to air (oxygen), light, or trace metal contaminants in your buffer.

  • Solutions:

    • Prepare Fresh Solutions: Prepare solutions immediately before use from a properly stored, solid sample or a frozen stock.

    • Use Degassed Buffers: Sparge all aqueous buffers and solvents with nitrogen or argon to remove dissolved oxygen.

    • Incorporate Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or DTT, to your buffer.

    • Consider Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA (at a low concentration, e.g., 0.1-0.5 mM) can sequester trace metal ions.

Issue 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis.

  • Probable Cause: The appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity), strongly suggests the formation of degradation products . These could result from oxidation, photodegradation, or hydrolysis.[13]

  • Solutions:

    • Perform a Forced Degradation Study: To understand the degradation profile, intentionally stress the compound under controlled conditions (see Protocol 1 below). This will help you identify the retention times and mass-to-charge ratios of the major degradants.[11]

    • Analyze a "Time-Zero" Sample: Always analyze a sample immediately after preparation to establish a baseline chromatogram. Compare this to samples analyzed after incubation or storage to track the appearance of degradants.

    • Optimize Chromatography: Ensure your analytical method has sufficient resolution to separate the parent compound from its potential degradation products.[14] A stability-indicating method is crucial for accurate quantification.

Issue 3: I am getting inconsistent results or a loss of biological activity over time.

  • Probable Cause: Inconsistent results are often a symptom of uncontrolled degradation. If the compound degrades between the time of solution preparation and the final assay readout, the effective concentration will be lower than intended, leading to variable or diminished biological activity.

  • Solutions:

    • Strict Time Controls: Standardize the incubation times for all steps of your experiment. Prepare the compound solution as the very last step before adding it to your assay.

    • Stability Assessment in Assay Media: Perform a preliminary experiment to determine the stability of the compound directly in your final assay medium over the full duration of the experiment. Use HPLC or LC-MS to quantify the remaining parent compound at different time points.

    • Review Handling Procedures: Ensure all users in the lab are following the same stringent handling procedures (protection from light, use of fresh solutions, etc.) to minimize inter-experiment variability.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound based on its chemical structure.

cluster_main cluster_paths cluster_products Parent This compound (Parent Compound) Oxidation Oxidative Degradation Parent->Oxidation O2, Metal Ions Photo Photodegradation Parent->Photo UV/Vis Light Hydrolysis Hydrolytic Degradation (Harsh Conditions) Parent->Hydrolysis Strong Acid/Base Ox_Prod Colored Products (e.g., Quinone-imines) Polymeric Species Oxidation->Ox_Prod Photo_Prod Radical Adducts Photo-oxygenated Products (e.g., Endoperoxides) Photo->Photo_Prod Hydro_Prod Ring-Opened Products Hydrolysis->Hydro_Prod

Caption: Potential degradation pathways for the target compound.

Protocols and Data

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradants and determine its stability profile. This is a critical step in developing a stability-indicating analytical method.[11][12]

Objective: To generate degradation products under acidic, basic, oxidative, and photolytic conditions.

Materials:

  • This compound

  • High-purity DMSO

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Amber and clear glass vials

Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis A Prepare 1 mg/mL Stock in DMSO B1 Acid Hydrolysis (0.1 M HCl) A->B1 B2 Base Hydrolysis (0.1 M NaOH) A->B2 B3 Oxidation (3% H₂O₂) A->B3 B4 Photolysis (ICH Light Exposure) A->B4 B5 Control (No Stress) A->B5 C Stop Reaction (Neutralize/Dilute) B1->C B2->C B3->C B4->C B5->C D Analyze by HPLC / LC-MS C->D E Compare stressed samples to Control D->E F Characterize Degradants E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Sample Setup: For each condition, dilute the stock solution into the respective stress medium (e.g., 0.1 M HCl) to a final concentration of ~50-100 µg/mL. Prepare a control sample in a neutral buffer (e.g., water or PBS).

  • Stress Application:

    • Hydrolysis/Oxidation: Incubate samples at 40-60°C and collect time points (e.g., 2, 8, 24 hours).[12]

    • Photostability: Expose a sample in a clear vial to a light source compliant with ICH Q1B guidelines, alongside a dark control wrapped in foil.

  • Reaction Termination: At each time point, stop the degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For others, dilute with the mobile phase.

  • Analysis: Analyze all samples, including the time-zero and control samples, by a suitable HPLC or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[12] Identify and, if possible, characterize the structure of the major degradation products.

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Solid Compound Store at -20°C, protected from light, under inert gas if possible.Minimizes slow oxidation and photodegradation of the solid material.
Stock Solution Store at -80°C in single-use aliquots in amber vials.Prevents repeated freeze-thaw cycles and protects from light and oxidation.
Solvents Use high-purity, degassed (N₂ or Ar sparged) anhydrous solvents.Removes dissolved oxygen, a key driver of oxidative degradation.
Working Solutions Prepare fresh for each experiment from frozen stock.Ensures concentration and purity are known and consistent for each experiment.
Lab Environment Minimize exposure to ambient light; work quickly.Reduces the risk of light-induced degradation during sample preparation.

References

Technical Support Center: Crystallization of Aminophenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of aminophenylthiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline materials from this important class of heterocyclic compounds. The unique electronic and structural features of aminophenylthiazoles can present specific challenges, from stubborn oils to elusive polymorphic forms.

This resource is structured as a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the crystallization of aminophenylthiazole derivatives.

Q: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1][2] This occurs when the supersaturated solution reaches a temperature that is still above the melting point of your compound.[1] The melting point can be significantly depressed by the presence of impurities.[3] These oily droplets are often impurity-rich and rarely solidify into a pure, crystalline form.[1][2]

Causality and Action Plan:

  • Excessive Supersaturation/Rapid Cooling: The most common cause is that the solution is becoming supersaturated too quickly and at too high a temperature. The system relieves this supersaturation by forming a liquid phase, which is kinetically easier than forming an ordered crystal lattice.[2]

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level.[1] Then, allow the solution to cool much more slowly. Insulate the flask to ensure gradual cooling.

  • Low Melting Point: Your aminophenylthiazole derivative may have a low melting point, or significant impurities are depressing its melting point below the temperature of crystallization.[4]

    • Solution: Choose a solvent with a lower boiling point.[5] This ensures the solution cools to a temperature below the compound's melting point before it becomes saturated.

  • Impurity Effects: Impurities can inhibit the formation of a crystal lattice, favoring the disordered liquid state.[3]

    • Solution: If your solution is colored, consider a charcoal treatment. After dissolving your compound in the hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities.[1]

Troubleshooting Workflow: Oiling Out

G cluster_remedy Primary Remediation cluster_alternative Alternative Strategies start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes change_solvent Try Lower Boiling Point Solvent check_crystals->change_solvent No charcoal Perform Charcoal Treatment (if impurities suspected) check_crystals->charcoal No

Caption: A decision-making workflow for addressing oiling out.

Q: I'm not getting any crystals at all, even after extended cooling. What should I do?

A: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or there is a high kinetic barrier to nucleation (the initial formation of crystal seeds).[6]

Methods to Induce Crystallization:

  • Insufficient Supersaturation: You may have used too much solvent.[1][6]

    • Action: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration.[1] Allow it to cool again.

  • High Kinetic Barrier to Nucleation: Spontaneous nucleation can be a random and slow process.[7] You can overcome this barrier by providing a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8] This is thought to release microscopic glass fragments that act as nucleation sites or provide energy for nucleation to begin.[8]

    • Seeding: Introduce a "seed crystal"—a tiny amount of the pure solid compound—into the cooled, supersaturated solution.[7][8] The seed crystal provides a pre-existing template, bypassing the difficult primary nucleation step and promoting crystal growth.[9][10] This is the most effective method for inducing crystallization.[11]

    • Drastic Cooling: Place the flask in an ice-water bath or even a freezer for a short period.[8][12] Lower temperatures decrease solubility and can help force crystallization, though this may lead to smaller crystals.

Q: My product is an amorphous solid or a gel. How can I convert it to a crystalline form?

A: Amorphous solids lack the long-range molecular order of a crystal lattice.[13] They are thermodynamically unstable and tend to convert to a more stable crystalline form over time, though this process can be very slow.[14] Gels are often a result of the compound trapping large amounts of solvent.

Strategies for Crystallization:

  • Solvent-Mediated Transformation: The key is to provide the molecules with enough mobility to rearrange into an ordered lattice.

    • Slurry Conversion: Suspend the amorphous solid in a solvent where it has very low solubility. Stir the slurry for an extended period (hours to days). Over time, the amorphous material will slowly dissolve and re-precipitate as the more stable crystalline form.[15]

    • Recrystallization from a Different Solvent: Your current solvent system may be kinetically trapping the amorphous state. Experiment with different solvents or solvent pairs. A solvent that allows for slower, more controlled precipitation is often beneficial.[16]

  • Induce Nucleation: If the amorphous solid is in a supersaturated solution, try the induction techniques mentioned above (seeding, scratching). Seeding with the desired crystalline form is particularly effective.[16]

Q: I suspect I have a polymorphism issue. How can I control which crystal form I get?

A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[13] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making control essential in pharmaceutical development.[13][][18] The formation of a particular polymorph is governed by both thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).[19][20]

Key Control Parameters:

  • Solvent Choice: The solvent can influence which polymorph is favored. Specific solvent-solute interactions can stabilize the molecular arrangement required for a particular crystal form.[21]

  • Temperature: The relative thermodynamic stability of polymorphs can change with temperature.[20] Crystallizing at different temperatures can yield different forms.

  • Seeding: This is the most powerful tool for polymorph control. By seeding a supersaturated solution with a crystal of the desired polymorph, you direct the crystallization outcome, ensuring the solute molecules arrange isomorphically with the seed.[22]

  • Supersaturation Level: High levels of supersaturation often lead to the formation of less stable (metastable) polymorphs, as they tend to nucleate faster (Ostwald's Rule of Stages). Lower supersaturation levels favor the growth of the most stable form.[]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my aminophenylthiazole compound?

A: The ideal crystallization solvent should dissolve the compound completely when hot but poorly when cold.[5][12] This temperature-dependent solubility difference is what allows for purification and high yield.

PropertyIdeal CharacteristicRationale
Solubility High solubility at boiling point, low solubility at room/ice temperature.[12]Maximizes the amount of product that crystallizes upon cooling, leading to a good recovery yield.
Boiling Point Moderately low (typically < 100-110 °C).[5]Allows for easy removal from the final crystals and reduces the risk of the compound "oiling out".[5]
Reactivity Must be chemically inert to your compound.[5]Prevents degradation or reaction of your target molecule.
Impurity Profile Impurities should be either highly soluble or completely insoluble.If impurities are very soluble, they remain in the mother liquor. If insoluble, they can be removed by hot filtration.[23]

A systematic approach using solvent pairs (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) is often effective.[24] Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[24][25]

Q2: What is the role of seeding in crystallization and how do I do it correctly?

A: Seeding involves adding a small quantity of pre-existing crystals of the desired product to a supersaturated solution to initiate crystallization.[7] It is a critical technique for controlling the process.[11]

Mechanism & Benefits:

  • Bypasses Primary Nucleation: It eliminates the need for the slow and random process of spontaneous crystal formation.[7][9]

  • Controls Polymorphism: Seeding with a specific polymorph ensures that the same form crystallizes out.[22]

  • Improves Reproducibility: It makes the crystallization process more predictable and consistent between batches.[7]

  • Influences Crystal Size: Seeding can lead to a more uniform crystal size distribution.[7]

Protocol:

  • Prepare a supersaturated solution of your aminophenylthiazole compound and cool it to just below the saturation temperature (it should be completely clear).

  • Add a very small amount (a few specks on the tip of a spatula) of the desired seed crystals.

  • Allow the solution to cool slowly with gentle agitation. The crystals should begin to grow from the seeds you introduced.

Section 3: Protocols and Methodologies

Protocol 1: General Recrystallization Workflow

This protocol outlines a standard procedure for purifying an aminophenylthiazole compound.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests (see Protocol 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[23]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent and filter the hot solution quickly through a pre-warmed funnel to remove them.[26]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[23] Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[12][23]

  • Drying: Keep the vacuum on to pull air through the crystals, then transfer them to a watch glass or drying oven to remove all residual solvent.[12]

General Crystallization Workflow

G cluster_main Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (if needed for insoluble impurities) dissolve->hot_filter Optional cool 3. Slow Cooling (Induces Crystallization) dissolve->cool hot_filter->cool ice_bath 4. Ice Bath (Maximizes Yield) cool->ice_bath vac_filter 5. Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end Pure Crystalline Product dry->end start Start with Crude Compound start->dissolve

Caption: A step-by-step workflow for a standard recrystallization.

Protocol 2: Systematic Solvent Screening
  • Place a small amount (10-20 mg) of your compound into several different test tubes.

  • Add a common crystallization solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes, acetone) dropwise to each tube at room temperature.

  • If the compound dissolves immediately at room temperature, the solvent is too good and should be rejected for single-solvent crystallization.[24]

  • If the compound does not dissolve, gently heat the tube to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the tube to cool to room temperature, then place it in an ice bath.

  • An ideal solvent is one where the compound dissolves when hot and forms a good quantity of crystals upon cooling.[24]

  • If no single solvent is ideal, try solvent pairs. Dissolve the compound in a minimum of a hot "good" solvent, then add a "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

References

Optimizing reaction conditions for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of thiazole ring formation. Thiazole and its derivatives are foundational scaffolds in numerous FDA-approved drugs and biologically active compounds, making their efficient synthesis a critical step in pharmaceutical research.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges and optimize your reaction conditions.

The Foundation: Understanding Thiazole Synthesis

The most prevalent and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis , first described in 1887.[3][4] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[5][6] While robust, the Hantzsch synthesis and its modern variations are sensitive to a range of parameters. Success hinges on a nuanced understanding of reactant quality, solvent effects, temperature control, and potential side reactions. This guide will focus primarily on troubleshooting the Hantzsch synthesis, as its principles are widely applicable.

Below is a generalized mechanism for the Hantzsch synthesis, which serves as a foundation for understanding the troubleshooting steps discussed later.

Hantzsch_Mechanism cluster_intermediate Reaction Intermediates cluster_end Product R1_CO_CH2X α-Haloketone Intermediate1 Thioether Intermediate (S-alkylation) R1_CO_CH2X->Intermediate1 SN2 Attack R2_CS_NH2 Thioamide R2_CS_NH2->Intermediate1 Intermediate2 Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Thiazole Thiazole Derivative Intermediate2->Thiazole Dehydration (-H₂O)

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues encountered during the synthesis of thiazole derivatives.

Category 1: Low Yield and Poor Conversion

Question: My Hantzsch reaction has a very low yield (<30%). What are the most likely causes?

Answer: Low yields in Hantzsch synthesis are a common problem that can typically be traced back to one of three areas: reactant quality, reaction conditions, or the stability of intermediates.[7]

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • α-Haloketone Quality: α-Haloketones can be unstable and prone to self-condensation or degradation. Ensure they are pure, preferably freshly prepared or purified before use. Impurities can lead to a cascade of side reactions.[8]

    • Thioamide Stability: Thioamides, especially simple ones like thioformamide, can be unstable, particularly in acidic media which can form during the reaction from liberated HX.[7][8] Using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes compensate for minor degradation.

    • Solvent Purity: The presence of water can be detrimental. Using anhydrous solvents is highly recommended, as water can hydrolyze the α-haloketone or interfere with the dehydration step.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: While many procedures call for reflux, this can sometimes be too harsh, leading to decomposition.[7] If you observe significant charring or the formation of intractable baseline material on your TLC plate, consider lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a higher temperature or a switch to microwave irradiation might be beneficial.[9]

    • Reaction Time: The reaction may not have proceeded to completion.[8] Monitor the reaction diligently using Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the α-haloketone) is a good indicator of completion.

  • Incomplete Reaction: If starting materials are still present after a prolonged period, it points to insufficient activation energy or poor solubility. Increasing the temperature or changing to a solvent that better solubilizes both reactants is a logical next step.

Question: I'm performing a multi-component, one-pot synthesis of a thiazole derivative and the yield is poor. How does this differ from the classic two-component approach?

Answer: One-pot, multi-component reactions (MCRs) are efficient but introduce more variables. In an MCR for Hantzsch synthesis (e.g., ketone, thiourea, and an oxidizing agent like iodine), the in-situ formation of the α-haloketone (or an equivalent electrophile) is a critical step.[10] Poor yields often stem from an imbalance in the rates of the competing reactions.

  • Causality: If the halogenation/oxidation of the ketone is slow, the thiourea might decompose. If it's too fast, the α-haloketone may undergo side reactions before it can react with the thiourea.

  • Solution: The choice of catalyst and solvent is paramount. For instance, silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst for one-pot syntheses under both conventional heating and ultrasonic irradiation.[11] Consider screening different catalysts and solvent systems to find the optimal balance for your specific substrates.

Category 2: Purity, Side Products, and Purification

Question: My TLC plate shows multiple spots after the reaction. What are the common side products in a Hantzsch synthesis?

Answer: The appearance of multiple spots on a TLC plate is a frequent issue. Besides unreacted starting materials, several side products can form:[8]

  • Oxazole Formation: If your thioamide is contaminated with its corresponding amide, the analogous Hantzsch oxazole synthesis can occur, leading to an oxazole byproduct.

  • Dimerization/Polymerization: α-Haloketones can undergo self-condensation, and other reactive intermediates can polymerize, especially under harsh heating conditions. This often appears as baseline material on the TLC plate.

  • Formation of Isomeric Thiazoles: While less common for simple substrates, certain substitution patterns on the reactants can potentially lead to the formation of regioisomers.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Unreacted Starting Material(s) Present? Check_TLC->Unreacted_SM Multiple_Spots Multiple Product Spots or Streaking? Check_TLC->Multiple_Spots No Unreacted_SM->Multiple_Spots No Sol_TimeTemp Increase Time/Temp Check Solubility Unreacted_SM->Sol_TimeTemp Yes Sol_Purity Verify Reactant Purity (Thioamide, α-Haloketone) Multiple_Spots->Sol_Purity Yes (Distinct Spots) Sol_Conditions Lower Temperature Consider Milder Base Multiple_Spots->Sol_Conditions Yes (Streaking/Baseline) Sol_Purify Optimize Purification (Recrystallization, Chromatography) Multiple_Spots->Sol_Purify No Sol_Reassess Reassess Solvent/ Catalyst Choice Sol_TimeTemp->Sol_Reassess Sol_Purity->Sol_Purify Sol_Conditions->Sol_Purify

Caption: A decision tree for troubleshooting common thiazole synthesis issues.

Question: My crude product is an oil/gum and is difficult to purify. What purification strategies are recommended?

Answer: Purification can be challenging, but systematic approaches are effective.

  • Workup Procedure: After the reaction, a basic wash (e.g., with 5% sodium bicarbonate solution) is often used to neutralize the hydrohalic acid (HBr or HCl) formed.[6][12] This step is crucial because the protonated thiazole product is often more soluble (as a salt) and may not precipitate or extract efficiently into an organic solvent.[12]

  • Recrystallization: This is the most effective method for purifying solid products.[8] You may need to screen several solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find a system where your product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: For oils, gums, or mixtures that won't crystallize, silica gel chromatography is the standard method. Use TLC to develop an appropriate eluent system (e.g., ethyl acetate/hexane) that gives good separation between your product spot (ideally Rf ≈ 0.3-0.4) and impurities.

Data-Driven Optimization

Systematic optimization requires careful selection of variables. The choice of solvent is one of the most impactful.

Table 1: Troubleshooting Quick-Reference Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)Citation(s)
Low or No Conversion 1. Reactant decomposition. 2. Insufficient temperature. 3. Poor solubility of reactants.1. Check purity of starting materials; use fresh reagents. 2. Increase temperature or switch to microwave heating. 3. Screen for a more suitable solvent (see Table 2).[8],[7],[9]
Multiple Spots on TLC 1. Formation of side products (e.g., oxazole). 2. Degradation of product/reactants.1. Ensure high purity of thioamide. 2. Lower reaction temperature; reduce reaction time.[8]
Product Precipitation Fails 1. Product is protonated (salt form). 2. Product is highly soluble in the reaction solvent.1. Neutralize with a mild base (e.g., NaHCO₃ solution). 2. Remove solvent under reduced pressure and attempt trituration/crystallization from a different solvent.[6],[12]
Purification by Crystallization Fails 1. Presence of oily impurities. 2. Incorrect solvent choice.1. Purify via column chromatography first. 2. Perform a systematic solvent screen for recrystallization.[8]

Table 2: Common Solvents for Hantzsch Thiazole Synthesis

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical Use Case & RationaleCitation(s)
Ethanol 7824.5Workhorse Solvent: Good general-purpose solvent that solubilizes many thioamides and α-haloketones. Often used under reflux.[8],[6]
Methanol 6532.7Microwave Synthesis: Lower boiling point and high polarity make it ideal for rapid microwave-assisted reactions.[7],[9]
1,4-Dioxane 1012.2Higher Temperatures: Aprotic solvent useful for less reactive substrates requiring higher reflux temperatures.[13],[4]
Tetrahydrofuran (THF) 667.6Moderate Conditions: Aprotic alternative to alcohols, can be useful when protic solvents interfere.[13]
Water 10080.1Green Chemistry: Used in some eco-friendly protocols, often with a catalyst or for water-soluble substrates.[14],[7]
Solvent-Free N/AN/AGreen Chemistry: Reactants are heated together, often under microwave irradiation. Reduces waste and can accelerate reactions.[14],[15]

Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol for a classic Hantzsch synthesis is designed with integrated checkpoints for self-validation. It is adapted from established procedures.[6][12]

Experimental_Workflow Setup 1. Reaction Setup - Combine 2-bromoacetophenone,  thiourea, and methanol. Heat 2. Heating & Reaction - Heat to reflux (e.g., 70-80°C)  with stirring. Setup->Heat Monitor 3. Monitoring (Checkpoint) - Spot on TLC every 30 min. - Check for disappearance of  2-bromoacetophenone. Heat->Monitor Monitor->Heat Incomplete Cool 4. Cooldown - Allow reaction to cool to  room temperature. Monitor->Cool Complete Precipitate 5. Workup & Precipitation - Pour into 5% NaHCO₃ solution. - Stir to induce precipitation. Cool->Precipitate Isolate 6. Isolation - Collect solid via vacuum filtration. - Wash with cold water. Precipitate->Isolate Dry 7. Drying - Air dry or dry in a vacuum oven. Isolate->Dry Analyze 8. Analysis (Validation) - Determine yield. - Measure melting point. - Acquire NMR/MS spectra. Dry->Analyze

References

Technical Support Center: Minimizing Byproduct Formation in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiazole scaffolds. Thiazole rings are crucial components in many pharmaceuticals due to their diverse biological activities.[1][2] However, their synthesis is not always straightforward and can be accompanied by the formation of unwanted byproducts that reduce yields and complicate purification.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and improve the efficiency and purity of your thiazole synthesis. We will focus primarily on the widely used Hantzsch thiazole synthesis and also touch upon other common methods.

Troubleshooting & FAQs: Common Issues in Thiazole Synthesis

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield and multiple spots on my TLC. What are the common byproducts and how can I avoid them?

A1: Low yields and multiple TLC spots in a Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea, are common issues.[3][4][5] The primary culprits are often related to starting material purity, reaction conditions, and inherent side reactions.

Common Byproducts and Their Causes:

  • Unreacted Starting Materials: Incomplete reactions are a frequent cause of impurities.[6]

  • Oxazole Formation: If your thioamide is contaminated with the corresponding amide, you can form an oxazole byproduct.[6]

  • Dimerization/Polymerization: Reactants or reactive intermediates can sometimes undergo self-condensation, leading to polymeric materials.[6]

  • Regioisomer Formation: When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole byproduct.[3][7]

Causality and Mitigation Strategies:

The Hantzsch synthesis begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone.[5][8] Subsequent intramolecular cyclization and dehydration yield the thiazole ring.[5][8] Byproducts form when this pathway is disrupted.

Troubleshooting Workflow:

// Nodes Start [label="Low Yield / \nMultiple TLC Spots", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of\nα-Haloketone & Thioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeStoichiometry [label="Optimize Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; ControlTemp [label="Control Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; ControlpH [label="Control pH / Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Implement Advanced\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Improved Yield &\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with explanations Start -> CheckPurity [label="Impure reagents cause\nside reactions (e.g., oxazoles).[6]"]; CheckPurity -> OptimizeStoichiometry [label="Incorrect ratios lead to\nunreacted starting materials."]; OptimizeStoichiometry -> ControlTemp [label="High temps can cause\ndimerization/polymerization.[6]"]; ControlTemp -> ControlpH [label="pH affects regioselectivity,\nespecially with N-substituted thioureas.[3][7]"]; ControlpH -> Purification [label="If impurities persist,\nrefine purification strategy."]; Purification -> Outcome;

// Connect back for iterative optimization OptimizeStoichiometry -> CheckPurity [style=dashed, arrowhead=none]; ControlTemp -> OptimizeStoichiometry [style=dashed, arrowhead=none]; ControlpH -> ControlTemp [style=dashed, arrowhead=none]; } dot Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Q2: I am synthesizing a 2-amino-thiazole derivative using an N-substituted thiourea and I'm getting a mixture of isomers. How can I control the regioselectivity?

A2: This is a classic regioselectivity problem in the Hantzsch synthesis. The reaction with an N-monosubstituted thiourea can proceed via two different nitrogen atoms attacking the carbonyl, leading to two possible isomers. The reaction conditions, particularly the pH, play a critical role in determining the outcome.

  • In Neutral Solvents (e.g., Ethanol): The reaction typically favors the formation of 2-(N-substituted amino)thiazoles .[3][7]

  • Under Acidic Conditions (e.g., 10M-HCl in Ethanol): The reaction can shift to produce 3-substituted 2-imino-2,3-dihydrothiazoles as the major product.[3][7] In some cases, this can be the exclusive product.

Mechanism of pH Control:

Under acidic conditions, the nitrogen atoms of the thiourea become protonated. The relative basicity and steric hindrance of the nitrogens influence which one is more likely to remain unprotonated and act as the nucleophile in the crucial ring-closing step. By using strongly acidic conditions, you can direct the cyclization to form the imino-dihydrothiazole isomer.

// Nodes Start [label="{N-monosubstituted Thiourea | + α-Haloketone}", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutral [label="Neutral Solvent\n(e.g., Ethanol)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Acidic [label="Acidic Conditions\n(e.g., HCl/EtOH)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ProductA [label="2-(N-substituted amino)thiazole\n(Major Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="3-substituted 2-imino-\n2,3-dihydrothiazole\n(Major Product)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Neutral; Start -> Acidic; Neutral -> ProductA [label="Favored Pathway[3][7]"]; Acidic -> ProductB [label="Favored Pathway[3][7]"]; } dot Caption: Influence of pH on regioselectivity in Hantzsch synthesis.

Q3: Purification of my thiazole product is difficult due to persistent, colored impurities. What strategies can I employ?

A3: Purification challenges are often a direct result of byproduct formation.[3] A multi-step approach is often necessary.

Recommended Purification Strategies:

StrategyWhen to UseCausality & Explanation
Aqueous Wash To remove unreacted starting materials or acid/base catalysts.Many common starting materials and salts are soluble in water, while the organic thiazole product is often not. A wash with a mild base (e.g., 5% sodium carbonate) can neutralize the reaction and help precipitate the product.[4]
Recrystallization For solid products with moderate purity.This is a highly effective method for purifying solid compounds.[6] The choice of solvent is critical; ethanol, methanol, or ethyl acetate/hexane mixtures are common choices for thiazoles.[6]
Activated Charcoal During recrystallization to remove colored impurities.Activated charcoal has a high surface area that adsorbs large, colored byproduct molecules, which can then be removed by hot filtration.[3]
Column Chromatography For oily products or when impurities have similar solubility.This technique separates compounds based on their polarity and is a powerful tool when recrystallization fails.[3][6]
Salt Formation When the product is basic and fails to crystallize.Converting a basic thiazole product to a salt (e.g., a hydrochloride salt) can often induce crystallization, making it easier to isolate and purify.[3]

Alternative Synthesis Routes and Their Byproducts

While the Hantzsch synthesis is dominant, other methods exist, each with its own potential for byproduct formation.

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[5][9][10] It generally proceeds under mild conditions, which can help minimize thermal decomposition byproducts.[5]

  • Gabriel Synthesis: This route involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[9][11] The harsh conditions and reagents can sometimes lead to decomposition and lower yields.[2][9]

Modern approaches, such as microwave-assisted synthesis , can dramatically reduce reaction times and often lead to cleaner reactions with higher yields and fewer byproducts.[1][3][12]

Detailed Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for different substrates.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 equivalents)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone and thiourea.[4] A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.[3][8]

  • Solvent Addition: Add methanol and a magnetic stir bar.[4]

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[4][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up: Remove the reaction from heat and allow it to cool to room temperature.

  • Isolation: Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4] This neutralizes any acid formed (HBr) and helps precipitate the product.

  • Filtration: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with cold water to remove any remaining salts and unreacted thiourea.[4]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry. The crude product is often pure enough for characterization.[4]

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent in which your thiazole product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals thoroughly.

References

Technical Support Center: A Guide to Scaling the Production of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters associated with its production, moving from bench-scale discovery to larger-scale manufacturing. Our focus is on robust, reproducible, and scalable methodologies, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when undertaking the synthesis of this important thiazole intermediate.

Q1: What is the most reliable and scalable synthetic route to this compound?

The most established and versatile method for constructing the core thiazole ring of this compound is the Hantzsch Thiazole Synthesis .[1] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target, a two-step sequence is highly recommended for scalability and purity control:

  • Hantzsch Condensation: Reaction of 3-aminobenzothioamide with an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloroacetoacetate) to form the intermediate, ethyl 2-(3-aminophenyl)thiazole-4-carboxylate.

  • Ester Reduction: Reduction of the ethyl ester intermediate to the primary alcohol, this compound, using a suitable reducing agent like Lithium aluminum hydride (LiAlH₄). A similar reduction strategy has been successfully employed for related thiazole-4-methanol derivatives.[2]

Q2: What are the primary challenges when moving from a lab-scale synthesis to a pilot or manufacturing scale?

Scaling up any chemical synthesis introduces challenges that are often negligible at the bench. For this process, the key considerations are:

  • Thermal Management: The Hantzsch synthesis can be exothermic. What is easily controlled in a 100 mL flask can become a dangerous runaway reaction in a 100 L reactor if heat is not removed efficiently.[3]

  • Reagent Purity and Stoichiometry: The purity of starting materials is paramount. Impurities can lead to significant side product formation, complicating purification at a large scale.[4][5]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is critical to avoid localized "hot spots" or areas of high concentration, which can decrease yield and purity.[3]

  • Work-up and Isolation: Handling and filtering large volumes of solvents and product slurries require specialized equipment and procedures that differ significantly from lab-scale Buchner funnel filtration.

Q3: Which analytical techniques are essential for in-process control and final product characterization?

A robust analytical package is crucial for a self-validating and reproducible process.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of starting materials and the formation of the product in both the condensation and reduction steps.[6]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential to confirm the structure of the intermediate and the final product.[7][8]

  • Purity Assessment: HPLC is the preferred method for determining the purity of the final compound.

  • Identity Confirmation: Mass Spectrometry (MS) will confirm the molecular weight of the synthesized compounds.[9]

Detailed Experimental Protocols

The following protocols provide a validated starting point for the synthesis. Optimization may be required based on available equipment and specific purity requirements.

Protocol 1: Synthesis of Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate (Ester Intermediate)

This procedure is based on the principles of the Hantzsch Thiazole Synthesis.[6][10]

Materials:

  • 3-aminobenzothioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)

  • Sodium bicarbonate

Procedure:

  • In a reactor suitable for the intended scale, charge 3-aminobenzothioamide (1.0 eq).

  • Add anhydrous ethanol to create a stirrable slurry (approx. 5-10 mL per gram of thioamide).

  • Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 78 °C).

  • Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the refluxing mixture over 1-2 hours. Causality Note: Slow addition is critical on a larger scale to control the exotherm of the reaction.

  • After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC until the starting thioamide is consumed.

  • Cool the reaction mixture to room temperature. A solid precipitate of the product hydrochloride salt may form.

  • Slowly pour the reaction mixture into a separate vessel containing a stirred solution of 5% sodium bicarbonate in water (approx. 20 volumes). This will neutralize the HCl byproduct and precipitate the free base of the ester.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Isolate the solid product by filtration, washing the filter cake thoroughly with water to remove inorganic salts.

  • Dry the solid under vacuum at 40-50 °C to a constant weight. The crude product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

Protocol 2: Reduction to this compound

This protocol uses Lithium aluminum hydride (LiAlH₄), a powerful reducing agent. Extreme caution must be exercised. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).[2]

Materials:

  • Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a dry, inerted reactor, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate vessel, dissolve the ester intermediate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ester to the cooled LiAlH₄ suspension, maintaining the internal temperature below 10 °C. Causality Note: This addition is highly exothermic and generates hydrogen gas. Ensure adequate cooling and proper ventilation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC/HPLC until the starting ester is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, slow addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

    • This Fieser workup method is designed to produce a granular, easily filterable solid.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Add anhydrous sodium sulfate and stir for another 30 minutes to ensure all water is removed.

  • Filter the mixture to remove the aluminum salts, washing the solid cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.[2]

Visualized Workflows and Pathways

Synthetic Pathway

The diagram below outlines the two-step synthesis from starting materials to the final product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction 3-aminobenzothioamide 3-aminobenzothioamide Hantzsch_Reaction EtOH, Reflux 3-aminobenzothioamide->Hantzsch_Reaction Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Hantzsch_Reaction Ester_Intermediate Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate Ester_Intermediate_2 Ester Intermediate Hantzsch_Reaction->Ester_Intermediate Final_Product This compound Reduction_Reaction 1. LiAlH4, THF 2. Workup Reduction_Reaction->Final_Product Ester_Intermediate_2->Reduction_Reaction

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide

This section uses a question-and-answer format to address specific problems that may arise during the scale-up process.

Issue 1: Low Yield in the Hantzsch Condensation (Protocol 1)

  • Q: My reaction yield is consistently below 60%. What are the most likely causes?

    • A: Low yields in this step often trace back to three key areas: reactant quality, reaction conditions, or side reactions.[4]

      • Reactant Purity: The 3-aminobenzothioamide starting material can be unstable. Ensure its purity by NMR or LC-MS before use. Similarly, the α-haloketone should be of high purity, as impurities can lead to undesired side products.[5]

      • Solvent Choice: While ethanol is a common choice, other solvents like methanol or isopropanol can sometimes improve yields depending on the substrate solubility.[4] It is advisable to perform a small-scale solvent screen.

      • Atmospheric Control: While not always strictly necessary, running the reaction under an inert nitrogen atmosphere can prevent oxidative side reactions of the aminophenyl group, potentially improving yield and purity.

Issue 2: Incomplete Reduction or Product Decomposition (Protocol 2)

  • Q: My HPLC analysis shows significant amounts of unreacted ester, or I am seeing multiple unidentified impurity peaks after the LiAlH₄ reduction. What's wrong?

    • A: This points to issues with the reducing agent, reaction conditions, or the workup procedure.

      • LiAlH₄ Activity: LiAlH₄ is extremely sensitive to moisture. Use a freshly opened bottle or a properly stored, previously opened container. Inactive reagent is a primary cause of incomplete reactions.

      • Temperature Control: While the reaction is initiated at 0 °C, ensure the temperature does not rise uncontrollably during the addition of the ester. Overheating can lead to decomposition of the starting material or product.

      • Quench and Workup: The quench is a critical step. An improper quench can lead to the formation of gels that trap the product, reducing isolated yield. The Fieser method described in the protocol is designed to mitigate this. Ensure the additions are slow and the mixture is stirred vigorously.

Issue 3: The Final Product is Difficult to Purify

  • Q: After workup of the reduction, I get a dark, oily crude product that is difficult to handle and purify by column chromatography.

    • A: This is a common issue when scaling up. The problem could be residual impurities from the first step or decomposition during the workup.

      • Intermediate Purity: The purity of the ester intermediate is crucial. If the intermediate is impure, those impurities will be carried into the reduction step, leading to a complex mixture. Consider recrystallizing the ester before reduction.

      • Oxidation: The aminophenyl group is susceptible to air oxidation, which can lead to colored impurities. Try to minimize the exposure of the product to air during and after the workup. Performing the final concentration and drying under a nitrogen blanket can be beneficial.

      • Alternative Purification: If column chromatography is proving difficult or impractical at scale, consider converting the final product to a hydrochloride salt by treating a solution with HCl. The salt is often a well-defined, crystalline solid that can be easily isolated and purified by recrystallization. The free base can be regenerated afterward if necessary.

Troubleshooting Decision Flowchart

This diagram provides a logical path for diagnosing common scale-up problems.

G Start Low Overall Yield or Purity Issues CheckStep1 Analyze Intermediate from Step 1 (Hantzsch Reaction) Start->CheckStep1 Step1_OK Purity & Yield OK? CheckStep1->Step1_OK CheckStep2 Analyze Crude from Step 2 (Reduction) Step2_OK Complete Conversion? CheckStep2->Step2_OK Step1_OK->CheckStep2 Yes Troubleshoot_Reactants Verify Purity of Starting Materials Step1_OK->Troubleshoot_Reactants No Troubleshoot_Reagent Check LiAlH4 Activity (Use fresh reagent) Step2_OK->Troubleshoot_Reagent No, Ester Remaining Troubleshoot_Workup Optimize Workup: - Slow Quench - Vigorous Stirring Step2_OK->Troubleshoot_Workup No, Impurities Present Troubleshoot_Conditions1 Optimize Reaction: - Solvent - Temperature - Inert Atmosphere Troubleshoot_Reactants->Troubleshoot_Conditions1 Purify_Intermediate Purify Intermediate (Recrystallization) Troubleshoot_Conditions1->Purify_Intermediate Troubleshoot_Conditions2 Check Reaction Conditions: - Anhydrous Solvent - Temperature Control Troubleshoot_Reagent->Troubleshoot_Conditions2

Caption: A logical flowchart for troubleshooting synthesis issues.

Quantitative Data Summary

ParameterProtocol 1 (Hantzsch)Protocol 2 (Reduction)
Key Reagents 3-aminobenzothioamide, Ethyl 2-chloroacetoacetateLiAlH₄, Anhydrous THF
Stoichiometry α-haloketone: ~1.1 eqLiAlH₄: ~1.5 eq
Solvent EthanolTetrahydrofuran (THF)
Temperature Reflux (~78 °C)0 °C to Room Temp.
Typical Yield 75-90% (crude)80-95% (crude)
Monitoring TLC / HPLCTLC / HPLC

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive framework for elucidating the mechanism of action of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol, a compound with a thiazole scaffold known to be present in various biologically active agents.[1] While the specific target of this molecule is not yet established, this guide will navigate the user through state-of-the-art methodologies to uncover and confirm its cellular binding partners and mechanism of action.

We will move beyond a simple listing of protocols, instead focusing on the strategic application of complementary techniques to build a robust case for target validation. This guide is structured to empower you with the conceptual understanding and practical workflows necessary to confidently identify and validate the biological target of novel small molecules like this compound.

Part 1: Initial Target Hypothesis Generation - Where to Begin?

Given the novelty of this compound, we must start by generating hypotheses about its potential biological targets. This can be approached from two main angles: computational prediction and broad, unbiased screening.

Computational Approaches (In Silico)

Before embarking on wet-lab experiments, in silico methods can provide valuable, hypothesis-generating insights. Techniques such as molecular docking and pharmacophore modeling can screen the structure of this compound against libraries of known protein structures. This can help to identify potential binding pockets and rank putative targets based on predicted binding affinity. While purely predictive, these methods can help prioritize subsequent experimental validation.

Unbiased Chemical Proteomics for Target Discovery

To cast a wider net and identify potential targets without prior bias, chemical proteomics is an invaluable tool. These techniques aim to identify the proteins that physically interact with our compound of interest from a complex biological sample, such as a cell lysate.

One powerful approach is Kinobeads affinity chromatography coupled with mass spectrometry .[2][3][4] This method is particularly effective for identifying kinase inhibitors but can also uncover other ATP-competitive binders.[2] The core principle involves using beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[2][3] By pre-incubating the cell lysate with this compound, we can then observe which kinases are no longer able to bind to the beads, indicating that our compound is occupying their active site.

Part 2: A Comparative Guide to Target Validation Methodologies

Once a list of putative targets has been generated, the next crucial step is to validate these interactions. No single method is foolproof; therefore, a multi-pronged approach using orthogonal techniques is highly recommended to build a strong case for a specific biological target. Below, we compare and contrast three gold-standard methodologies.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Principle: CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target within intact cells or tissues.[5][6][7] The underlying principle is that the binding of a ligand, such as our small molecule, stabilizes the target protein, making it more resistant to thermal denaturation.[5][6]

Experimental Workflow:

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Compound Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heat Challenge: Subject the treated cells to a temperature gradient (for melt curve analysis) or a single, optimized temperature (for isothermal dose-response analysis).[5]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.[5][6]

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[6][8]

Data Interpretation:

  • Melt Curve: In the presence of a binding compound, the melt curve of the target protein will shift to the right, indicating a higher melting temperature (Tm).

  • Isothermal Dose-Response (ITDR): At a fixed temperature, a dose-dependent increase in the amount of soluble target protein will be observed with increasing concentrations of the compound.[5]

CETSA Description
Pros Confirms target engagement in a native cellular environment.[6] No requirement for compound labeling. Applicable to a wide range of protein targets.
Cons Requires a specific antibody for the target protein (for Western blot-based detection). Can be lower throughput than purely in vitro methods.
CRISPR-Cas9 Gene Editing: Genetic Validation of Target Necessity

Principle: CRISPR-Cas9 technology provides a powerful means to genetically validate a drug target.[9][][11][12] By knocking out or mutating the gene encoding the putative target protein, we can assess whether the target is essential for the observed phenotypic effect of the compound.[11][12]

Experimental Workflow:

References

A Comparative Guide to the Efficacy of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. Given the absence of established biological data for this specific molecule, we leverage the known therapeutic potential of the 2-aminothiazole scaffold, which is a core component of several approved kinase inhibitors.[1][2][3][4] We hypothesize a plausible mechanism of action—inhibition of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML)[5][6][7][8]—and outline a rigorous, multi-stage experimental roadmap. This guide details the necessary in vitro, cell-based, and in vivo assays required to compare the efficacy of this compound against established standards of care for CML, namely Imatinib and Dasatinib.[9][10] Detailed protocols, data interpretation guidelines, and visual workflows are provided to empower researchers in drug development to systematically assess the therapeutic potential of this and other novel chemical entities.

Introduction: Rationale for Investigation

The compound this compound features a 2-aminothiazole core structure. This heterocyclic motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][3][4][11] Notably, the FDA-approved drug Dasatinib, a multi-kinase inhibitor used in the treatment of CML, is a 2-aminothiazole derivative.[2] This structural precedent provides a strong rationale for investigating this compound as a potential kinase inhibitor.

Given this background, we propose a focused investigation into its potential as an inhibitor of the Bcr-Abl tyrosine kinase. The BCR-ABL1 fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that is the primary pathogenic driver of CML.[5][6][7][12] Therefore, inhibiting this kinase is a clinically validated and highly effective therapeutic strategy.[13][14]

This guide will compare our investigational compound, hereafter referred to as Cpd-X , against two established Bcr-Abl inhibitors:

  • Imatinib (Gleevec®): The first-generation TKI that revolutionized CML treatment by binding to the inactive conformation of the Abl kinase domain.[12][15][16][17]

  • Dasatinib (Sprycel®): A second-generation TKI that is significantly more potent than Imatinib and can bind to both the active and inactive conformations of the Abl kinase, allowing it to overcome some forms of Imatinib resistance.[18][19][20][21][22]

Hypothesized Mechanism of Action: Targeting the Bcr-Abl Signaling Pathway

We hypothesize that Cpd-X will function as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl kinase drives CML by phosphorylating a host of downstream substrates, leading to the activation of multiple signaling pathways that promote cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.[5][7][14] By blocking the ATP-binding site, Cpd-X would prevent this autophosphorylation and substrate phosphorylation, thereby inhibiting downstream signaling and inducing apoptosis in Bcr-Abl-positive cancer cells.[12][13]

Bcr_Abl_Signaling_Pathway cluster_cytoplasm cluster_nucleus BCR_ABL Bcr-Abl (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 pY177 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CpdX Cpd-X Imatinib Dasatinib CpdX->BCR_ABL Inhibition Experimental_Workflow Start Start: Cpd-X Synthesis & Characterization Tier1 Tier 1: In Vitro Assays (Biochemical) Start->Tier1 KinaseAssay Bcr-Abl Kinase Assay (Determine IC50) Tier1->KinaseAssay Tier2 Tier 2: Cell-Based Assays (Biological Context) KinaseAssay->Tier2 ViabilityAssay Cell Viability Assay (K562 cells, GI50) Tier2->ViabilityAssay WesternBlot Target Engagement Assay (Western Blot for p-CrkL) ViabilityAssay->WesternBlot Tier3 Tier 3: In Vivo Models (Preclinical Efficacy) WesternBlot->Tier3 Xenograft CML Xenograft Model (Tumor Growth Inhibition) Tier3->Xenograft End End: Comparative Efficacy Analysis Xenograft->End

References

The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a diverse range of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide delves into the critical structure-activity relationships (SAR) of analogs based on the [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol framework. By systematically analyzing the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for biological efficacy. This in-depth analysis is supported by experimental data from seminal studies, elucidating how subtle changes to the molecular architecture can profoundly influence therapeutic potential.

The 2-Phenylthiazole Core: A Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. When coupled with a phenyl ring at the 2-position, the resulting 2-phenylthiazole core offers a versatile platform for further functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Analysis: Unraveling the Structure-Activity Relationship

The biological activity of 2-phenylthiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the thiazole and phenyl rings. While direct and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, we can infer critical insights from studies on closely related analogs. The following sections dissect the influence of key structural modifications.

The Criticality of the 4-Position on the Thiazole Ring

Modifications at the 4-position of the thiazole ring have proven to be a pivotal strategy for modulating the biological activity of 2-phenylthiazole derivatives.[1] A compelling example is observed in the development of novel inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

A study focused on antifungal agents revealed that the size of the substituent at the 4-position of the 2-phenylthiazole ring is a critical determinant of activity against Candida albicans.[2] The data, summarized in the table below, clearly demonstrates that even small alkyl substituents at this position can lead to a dramatic loss of antifungal potency.

Compound IDR1 Substituent at 4-positionMIC (μg/mL) against C. albicans ATCC 10231
A1H4
A2CH₃>64
A3C₂H₅>64
A4n-C₃H₇>64
Data sourced from Li et al. (2025).[2]

This striking trend suggests that the unsubstituted 4-position is crucial for optimal binding to the target enzyme, likely fitting into a sterically constrained pocket. The presence of the hydroxymethyl group (-CH₂OH) in our core structure, this compound, introduces a polar, hydrogen-bond donating and accepting moiety. This group has the potential to form key interactions with the target protein, and its replacement or modification would be a critical avenue for SAR exploration. For instance, converting the alcohol to an ether or ester could probe the importance of the hydrogen-bonding capability, while extending the carbon chain could explore the spatial limits of the binding pocket.

The Influence of the 3-Amino Group on the Phenyl Ring

The presence of an amino group on the phenyl ring introduces a basic center and a potent hydrogen-bond donor. Its position is critical for directing interactions with the biological target. In the case of the 3-amino substitution, the electronic properties of the phenyl ring are altered, and the amino group is positioned to potentially engage with specific residues in a binding site.

SAR studies on analogs would involve repositioning this amino group to the 2- or 4-position to understand the optimal geometry for target engagement. Furthermore, modification of the amino group itself—for example, through acylation to form an amide or alkylation to secondary or tertiary amines—would provide valuable insights into the necessity of the primary amine for activity and its role in the overall physicochemical properties of the molecule, such as solubility and membrane permeability.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of novel analogs are the cornerstones of any SAR study. The following protocols provide a detailed, step-by-step methodology for the preparation and assessment of this compound analogs.

Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, which is central to the preparation of the target compounds.[1]

Step 1: α-Halogenation of a Ketone A substituted acetophenone is reacted with a halogenating agent, such as bromine or N-bromosuccinimide (NBS), in a suitable solvent like acetic acid or diethyl ether to yield the corresponding α-haloketone.

Step 2: Condensation with a Thioamide The α-haloketone is then condensed with a thioamide, in this case, a derivative of 3-aminobenzothioamide, in a solvent such as ethanol. The reaction is typically heated to facilitate the cyclization and formation of the thiazole ring.

Step 3: Reduction of the Ester (for the methanol moiety) If the synthesis starts with an ester at the 4-position of the thiazole ring to be, a subsequent reduction step using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) is required to yield the final methanol derivative.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow start Substituted Acetophenone (with protected amino group) step1 α-Halogenation (e.g., Bromination) start->step1 thioamide 3-Amino-thiobenzamide (or precursor) step2 Condensation & Cyclization thioamide->step2 step1->step2 step3 Ester Reduction (if applicable) step2->step3 product This compound Analog step3->product

Caption: A generalized workflow for the Hantzsch synthesis of this compound analogs.

Biological Evaluation: Antifungal Susceptibility Testing

To assess the antifungal potential of newly synthesized analogs, a standardized microbroth dilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium to a specified cell density.

2. Compound Dilution: The synthesized compounds are serially diluted in a microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[1]

4. Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

G cluster_evaluation Antifungal Activity Evaluation Workflow start Synthesized Analogs step1 Serial Dilution in Microtiter Plates start->step1 step2 Inoculation with Fungal Suspension step1->step2 step3 Incubation (e.g., 35°C, 24-48h) step2->step3 end MIC Determination step3->end G cluster_sar Structure-Activity Relationship (SAR) Logic Flow core This compound (Lead Compound) r1 Modification of 4-Methanol Group core->r1 r2 Modification of 3-Amino Group core->r2 r3 Substitution on Phenyl Ring core->r3 synthesis Synthesis of Analog Library r1->synthesis r2->synthesis r3->synthesis bioassay Biological Screening synthesis->bioassay data SAR Data Analysis bioassay->data optimization Lead Optimization data->optimization optimization->synthesis

References

Comparative Cross-Reactivity Profiling of Dasatinib: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the multi-kinase inhibitor, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol, more commonly known as Dasatinib. In drug development, a compound's selectivity is as crucial as its potency. Understanding which off-target proteins a molecule binds to can predict potential toxicities, reveal opportunities for drug repositioning, and provide a more complete picture of its mechanism of action.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, providing actionable protocols and a framework for data interpretation. We will compare Dasatinib's profile with other key BCR-ABL inhibitors to highlight the practical implications of nuanced differences in selectivity.

Introduction to Dasatinib and the Imperative of Selectivity Profiling

Dasatinib is a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases. It is best known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), where it potently inhibits the BCR-ABL fusion protein. However, unlike the first-generation inhibitor Imatinib, Dasatinib was designed as a multi-targeted agent, with high affinity for the SRC family kinases (SFKs), c-KIT, PDGFRβ, and others.

This multi-targeted nature is a double-edged sword. While inhibition of SFKs may contribute to its efficacy in certain contexts, it also presents a higher risk of off-target effects. Therefore, a systematic and multi-tiered approach to cross-reactivity profiling is not just an academic exercise; it is a critical step in preclinical safety assessment and clinical trial design.

The following diagram illustrates the primary signaling axes targeted by Dasatinib, providing context for the subsequent cross-reactivity analysis.

Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, HCK, etc.) Dasatinib->SRC_Family Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits PDGFRb PDGFRβ Dasatinib->PDGFRb Inhibits Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family->Proliferation Migration Cell Migration & Invasion SRC_Family->Migration cKIT->Proliferation Angiogenesis Angiogenesis PDGFRb->Angiogenesis

Caption: Primary signaling pathways inhibited by Dasatinib.

Tier 1: Comprehensive In Vitro Kinome Profiling

Expertise & Rationale: The first step in any cross-reactivity workflow is to cast a wide net. We need to understand the compound's binding potential across a large, unbiased panel of targets. For a kinase inhibitor like Dasatinib, profiling against the human kinome is the industry standard. Large-scale binding assays, such as the KINOMEscan™ platform (DiscoverX/Eurofins), provide a quantitative measure of interaction between the test compound and hundreds of kinases. This approach is highly sensitive and provides dissociation constant (Kd) values, allowing for a rank-ordering of potential off-targets.

Comparative Kinase Selectivity Data

The table below summarizes the inhibitory activity of Dasatinib against its primary targets and selected, clinically relevant off-targets. For context, we compare it to two other prominent BCR-ABL inhibitors: Imatinib (first-generation) and Nilotinib (second-generation). This comparative view is essential for understanding the unique pharmacological profile of each drug.

Target KinaseDasatinib (Kd, nM)Imatinib (Kd, nM)Nilotinib (Kd, nM)Biological Relevance / Pathway
ABL1 (non-mutated) <1 29 22 Primary Target (CML)
SRC 0.6 >10,000>10,000Cell adhesion, proliferation, survival
LCK 1.1 >10,000200T-cell signaling
c-KIT 4.2 110 130 Hematopoiesis, GIST
PDGFRβ 1.1 130 110 Angiogenesis, cell growth
EPHB4 1.6 3,9001,800Developmental processes, angiogenesis
DDR1 303821 Cell adhesion, matrix remodeling
Data synthesized from publicly available datasets and literature sources.

Trustworthiness through Protocol: The validity of this data hinges on a standardized and well-controlled experimental protocol. Below is a representative workflow for submitting a compound for a comprehensive kinase panel screen.

Protocol: In Vitro Kinase Panel Screening (KINOMEscan™ Methodology)
  • Compound Preparation:

    • Solubilize the test compound (e.g., Dasatinib) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform a serial dilution series in 100% DMSO to prepare stock concentrations for the desired screening concentrations.

    • Causality: Using 100% DMSO is critical for maintaining compound solubility and preventing precipitation upon dilution into aqueous assay buffers.

  • Assay Principle:

    • The assay utilizes an active-site directed competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. An immobilized, active-site directed ligand is also present in the reaction well.

    • The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Execution (Outsourced Service):

    • Submit the prepared compound stock solutions to the service provider (e.g., Eurofins DiscoverX).

    • Specify the screening panel (e.g., the scanMAX panel of 468 kinases) and the screening concentration (typically 1 µM for an initial broad screen).

    • Causality: A 1 µM concentration is a standard starting point that is high enough to identify most physiologically relevant interactions without being confounded by non-specific, low-affinity binding.

  • Data Analysis & Interpretation:

    • The primary output is typically "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

    • A common threshold for a "hit" is a %Ctrl value <10% or <1%.

    • For hits identified in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

    • The results are often visualized on a kinome dendrogram, providing an intuitive map of selectivity.

Tier 2: Validating Off-Targets in a Cellular Context

Expertise & Rationale: An in vitro binding event does not always translate to target engagement within a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which compete with ATP-competitive inhibitors) can drastically alter a compound's activity. Therefore, it is essential to validate the most potent off-target hits from Tier 1 in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for verifying target engagement in cells or tissues.

The principle of CETSA is that a protein becomes more resistant to thermal denaturation when its ligand is bound. By heating cells treated with a compound to various temperatures and then measuring the amount of soluble protein remaining, one can determine if the compound engaged its target.

The following workflow diagram illustrates the CETSA experimental process.

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification Cells Culture relevant cells (e.g., K562) Treat Treat with Vehicle (DMSO) or Dasatinib Cells->Treat Heat Aliquot cells and heat at different temperatures (e.g., 45°C to 65°C) Treat->Heat Lysis Lyse cells (freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble (S) and precipitated (P) fractions Lysis->Centrifuge Analysis Analyze soluble fraction by Western Blot or other protein quant method Centrifuge->Analysis Plot Plot protein abundance vs. temperature to generate melt curve Analysis->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Off-Target Validation
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., K562 for CML targets, or a line known to express a specific off-target identified in Tier 1).

    • Treat cells with the test compound (Dasatinib) at a relevant concentration (e.g., 1 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., a gradient from 45°C to 65°C in 2°C increments). A non-heated sample serves as a control.

    • Causality: This heating step denatures proteins. Ligand-bound proteins will be more stable and remain in solution at higher temperatures than unbound proteins.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

    • Causality: This is the key separation step. The supernatant contains the soluble, non-denatured protein fraction, which is the analyte of interest.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the abundance of the target protein in the soluble fraction using a standard protein quantification method, such as Western blotting.

    • Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody for the protein of interest (e.g., an antibody for SRC or c-KIT).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (Vehicle vs. Dasatinib), plot the normalized band intensity against the corresponding temperature.

    • A "thermal shift" is observed as a rightward shift in the melting curve for the Dasatinib-treated sample compared to the vehicle control, confirming target engagement in the cellular environment.

Conclusion and Strategic Outlook

This guide outlines a logical, two-tiered workflow for the comprehensive cross-reactivity profiling of Dasatinib or any novel kinase inhibitor.

  • Tier 1 (In Vitro Screening) provides a broad, unbiased view of the compound's binding landscape, identifying all potential on- and off-targets. The comparative data (Table 1) clearly shows that while Dasatinib, Imatinib, and Nilotinib all target BCR-ABL, their broader profiles are distinct. Dasatinib's potent inhibition of the SRC family is a key differentiator that is uncovered at this stage.

  • Tier 2 (Cellular Validation) confirms that these binding events are relevant in a physiological context. Using a method like CETSA provides direct evidence of target engagement inside the cell, filtering out in vitro artifacts and building confidence in the off-target list.

By systematically applying these validated protocols, researchers can build a robust selectivity profile. This profile is indispensable for interpreting phenotypic data, predicting potential adverse effects, and making informed decisions on the continued development of a drug candidate. Comparing this profile against benchmark compounds provides the critical context needed to define a molecule's unique therapeutic potential and liabilities.

An In Vivo Comparative Guide to the Therapeutic Potential of Aminophenyl-Thiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including the kinase inhibitor Dasatinib.[1][2][3] This guide addresses the request for an in vivo validation plan for [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. As this specific molecule lacks publicly available preclinical data, we will use a representative, yet hypothetical, aminophenyl-thiazole analogue, designated APT-786 , to construct a comprehensive guide. APT-786 is presented as a novel, selective inhibitor of Cancer-Associated Kinase 1 (CAK1), a critical enzyme in tumor cell proliferation and survival pathways. This guide will compare its preclinical performance against a standard-of-care chemotherapy, Docetaxel, in the context of non-small cell lung cancer (NSCLC).

Introduction: The Rationale for Targeting CAK1 with a Novel Thiazole Derivative

The deregulation of kinase activity is a primary driver of oncogenesis, making kinase inhibitors a highly successful class of targeted therapies.[4][5] Our lead compound, APT-786, emerges from a class of aminophenyl-thiazole derivatives designed for high-affinity binding to the ATP pocket of CAK1. Dysregulation of the CAK1 signaling cascade is implicated in the progression of various solid tumors, including NSCLC. By selectively inhibiting CAK1, APT-786 is designed to induce cell cycle arrest and apoptosis specifically in cancer cells, potentially offering a wider therapeutic window and a more favorable safety profile compared to traditional cytotoxic agents.

This guide provides a framework for the in vivo validation of APT-786, comparing its efficacy, safety, and pharmacokinetic profile against Docetaxel, a microtubule stabilizer widely used in NSCLC treatment.[6] The objective is to determine if the targeted mechanism of APT-786 translates into superior or comparable anti-tumor activity with reduced toxicity.

Mechanism of Action at a Glance:
  • APT-786: A selective, ATP-competitive inhibitor of CAK1. Inhibition of CAK1 blocks downstream signaling required for cell cycle progression and survival, leading to apoptosis in tumor cells.

  • Docetaxel (Comparator): A taxane-based cytotoxic agent. It binds to and stabilizes microtubules, preventing the mitotic spindle's disassembly, which is necessary for cell division. This leads to mitotic arrest and cell death.

The following diagram illustrates the hypothetical signaling pathway targeted by APT-786.

CAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds CAK1 CAK1 Receptor->CAK1 Activates Downstream_Effector Downstream Effector (e.g., Pro-Survival Protein) CAK1->Downstream_Effector Phosphorylates & Activates Transcription Gene Transcription Downstream_Effector->Transcription Promotes APT_786 APT-786 APT_786->CAK1 Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical CAK1 signaling pathway inhibited by APT-786.

Comparative In Vivo Efficacy: A Head-to-Head Xenograft Study

The cornerstone of in vivo validation is demonstrating anti-tumor activity in a relevant animal model. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, remains the industry standard for preclinical efficacy assessment.

Experimental Protocol: NSCLC Xenograft Model

Objective: To compare the anti-tumor efficacy of APT-786 and Docetaxel in an A549 human NSCLC subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture: A549 cells are cultured in standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep) until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are allowed to acclimatize for one week prior to the study.

  • Tumor Implantation: Each mouse is subcutaneously injected into the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel.

  • Tumor Growth & Randomization: Tumors are allowed to grow. Tumor volume is measured three times a week using digital calipers (Volume = 0.5 x Length x Width²). When average tumor volume reaches 150-200 mm³, mice are randomized into treatment groups (n=10 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered the vehicle for APT-786 (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water) orally, once daily (PO, QD).

    • Group 2 (APT-786): Dosed at 50 mg/kg (hypothetical optimal dose) via oral gavage, once daily (PO, QD).

    • Group 3 (Docetaxel): Dosed at 10 mg/kg intravenously, once a week (IV, QW).

  • Monitoring & Endpoints:

    • Efficacy: Tumor volume is measured until tumors reach the pre-defined endpoint (e.g., 2000 mm³).

    • Safety: Mouse body weight is recorded three times a week as a general measure of toxicity.

    • Pharmacodynamics (Optional Satellite Group): A small satellite group (n=3) may be included for tumor collection at specific time points to assess target engagement (see Section 4).

The following diagram outlines the experimental workflow.

Caption: Workflow for the in vivo xenograft efficacy study.

Data Summary: Efficacy Endpoints

All quantitative data should be summarized for clear comparison.

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (TGI %) Body Weight Change (%)
Vehicle Control-2150 ± 180-+2.5%
APT-786 50 mg/kg, PO, QD645 ± 95 70% -3.0%
Docetaxel10 mg/kg, IV, QW860 ± 11060%-8.5%

Data shown are representative and hypothetical.

Interpretation: In this hypothetical study, APT-786 demonstrates superior tumor growth inhibition (70%) compared to Docetaxel (60%). Critically, it also shows a more favorable safety profile, with minimal body weight loss compared to the significant weight reduction observed with Docetaxel, suggesting a better therapeutic index.

Pharmacokinetic and Safety Profile

A compound's efficacy is intrinsically linked to its ability to reach the target tissue at a sufficient concentration and for an adequate duration. A pharmacokinetic (PK) study is essential to understand this relationship.

Experimental Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of APT-786 in mice following oral administration.

Step-by-Step Methodology:

  • Animal Model: Non-tumor-bearing Swiss albino mice (n=3 per time point) are used.

  • Dosing: Mice are administered a single oral dose of APT-786 (50 mg/kg).

  • Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), a small volume of blood (~50 µL) is collected from the tail vein into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C.

  • Bioanalysis: Plasma concentrations of APT-786 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.

Data Summary: Key Pharmacokinetic Parameters
Parameter Description Value (Hypothetical)
Cmax Maximum observed plasma concentration2.5 µM
Tmax Time to reach Cmax2.0 hours
AUC(0-inf) Area under the concentration-time curve15.0 µM*h
t1/2 Elimination half-life6.5 hours

Interpretation: These hypothetical results suggest that APT-786 has good oral absorption, reaching a peak concentration well above its likely IC50 for CAK1 inhibition within 2 hours. The half-life of 6.5 hours supports a once-daily dosing regimen to maintain therapeutic concentrations.

In Vivo Mechanism of Action Validation

Demonstrating tumor growth inhibition is crucial, but linking this effect directly to the intended mechanism of action provides definitive proof of concept. This is achieved through pharmacodynamic (PD) studies.

Experimental Protocol: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm that APT-786 inhibits CAK1 activity within the tumor tissue of treated mice.

Step-by-Step Methodology:

  • Study Design: An A549 xenograft study is established as described in Section 2.

  • Treatment & Sample Collection: Once tumors are established, a subset of mice is treated with a single dose of APT-786 (50 mg/kg) or vehicle. Tumors are harvested at a time point corresponding to the Tmax (2 hours, from the PK study).

  • Tissue Processing: Harvested tumors are snap-frozen in liquid nitrogen. Tumor lysates are prepared using lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Protein concentrations are quantified, and equal amounts of protein are analyzed via Western Blotting using specific antibodies against:

    • p-CAK1 (Phosphorylated CAK1): To measure the active form of the target kinase.

    • Total CAK1: As a loading control for the target protein.

    • p-Effector (Phosphorylated Downstream Effector): To measure modulation of a downstream pathway component.

    • Actin or GAPDH: As a total protein loading control.

Expected Outcome: A significant reduction in the levels of p-CAK1 and p-Effector in the tumors from APT-786-treated mice compared to the vehicle-treated group, with no change in Total CAK1 levels. This result would provide strong evidence of on-target activity in the in vivo setting.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted approach to the in vivo validation of a novel aminophenyl-thiazole derivative, APT-786. The collective data from the proposed efficacy, pharmacokinetic, and pharmacodynamic studies would establish a robust preclinical data package.

Based on our hypothetical results, APT-786 demonstrates significant potential as a therapeutic candidate. It exhibits superior anti-tumor efficacy and an improved safety profile over the standard-of-care, Docetaxel, in an NSCLC model. Its favorable oral pharmacokinetics and confirmed on-target activity in vivo further strengthen its case for continued development.

Next Steps in Development:

  • IND-Enabling Toxicology: Conduct comprehensive safety and toxicology studies in two species (e.g., rodent and non-rodent) under Good Laboratory Practice (GLP) conditions.

  • Combination Studies: Explore the synergistic potential of APT-786 with other targeted agents or immunotherapies to further enhance anti-tumor response.

  • Exploration of Other Indications: Investigate the efficacy of APT-786 in other tumor types where the CAK1 pathway is known to be dysregulated.

References

A Comparative Guide to the Synthetic Routes of Aminophenylthiazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the aminophenylthiazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds. The efficient and strategic synthesis of these molecules is therefore a critical consideration in the discovery and development of new therapeutic agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to aminophenylthiazoles, supported by experimental data and protocols to inform methodological selection for specific research and development needs.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the preparation of the thiazole ring.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminophenylthiazoles, this typically involves the reaction of a phenacyl halide with thiourea or a substituted thiourea.

Mechanistic Insights

The Hantzsch synthesis proceeds via a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.

dot

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of a foundational aminophenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial or an appropriately sized round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

Advantages and Disadvantages of the Hantzsch Synthesis

Advantages:

  • Well-established and reliable: The Hantzsch synthesis is a robust and widely understood reaction.[2]

  • Broad substrate scope: It is compatible with a wide variety of α-haloketones and thioamides, allowing for the synthesis of a diverse range of substituted thiazoles.[1]

  • Good to excellent yields: The reaction typically provides high yields of the desired product.[2]

Disadvantages:

  • Use of lachrymatory α-haloketones: Many α-haloketones are strong lachrymators and require careful handling in a well-ventilated fume hood.[1]

  • Regioselectivity issues: When using unsymmetrically substituted thioureas, the Hantzsch synthesis can lead to a mixture of regioisomers. The reaction conditions, particularly the acidity, can influence the product distribution.[3][4]

  • Elevated temperatures and long reaction times: The classical Hantzsch synthesis often requires heating for extended periods.[2]

An Alternative Pathway: The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis, discovered in 1947, offers an alternative route to aminothiazoles, particularly 5-aminothiazoles.[5] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions.[5]

Mechanistic Insights

The mechanism of the Cook-Heilbron synthesis begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). This is followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.

dot

Caption: Mechanism of the Cook-Heilbron Synthesis.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines a general procedure for the synthesis of a 5-aminothiazole derivative using the Cook-Heilbron approach.

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide

  • Sodium hydroxide

  • Water

  • Ethanol

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (10 mmol) in water (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (10 mmol) in water (10 mL).

  • To the cooled solution, add carbon disulfide (12 mmol) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-amino-2-mercaptothiazole.

Advantages and Disadvantages of the Cook-Heilbron Synthesis

Advantages:

  • Access to 5-aminothiazoles: This method is particularly well-suited for the synthesis of 5-aminothiazole derivatives, which can be challenging to obtain via the Hantzsch route.[5]

  • Mild reaction conditions: The Cook-Heilbron synthesis is often carried out at room temperature and under aqueous or mild conditions.[5]

Disadvantages:

  • Limited substrate scope: The scope of α-aminonitriles and sulfur-containing reagents can be more limited compared to the Hantzsch synthesis.[5]

  • Fewer literature examples: Compared to the Hantzsch synthesis, there are fewer reported applications of the Cook-Heilbron method.[5]

Modern Innovations in Aminophenylthiazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of aminothiazoles. These modern approaches often address the limitations of the classical methods.

One-Pot Syntheses

One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods for the synthesis of 2-aminothiazoles have been developed, often starting from readily available ketones, a halogenating agent, and a thiourea.[6] For example, a facile one-pot synthesis of 2-aminothiazole derivatives has been reported using copper(II) bromide as both a catalyst and a bromine source for the in-situ α-bromination of aromatic methyl ketones, followed by cyclization with thiourea.[6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved selectivity.[1] The Hantzsch synthesis is particularly amenable to microwave assistance, with reactions often being completed in minutes rather than hours.[1] This rapid heating can also minimize the formation of side products.

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated synthesis and scale-up. The Hantzsch synthesis has been successfully adapted to microreactor systems, demonstrating comparable or even greater conversions than equivalent batch syntheses.[7] This approach is particularly promising for the safe handling of hazardous reagents and for the rapid optimization of reaction conditions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular aminophenylthiazole derivative will depend on a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Classical Hantzsch Good to Excellent (70-95%)[2]2 - 24 hours[2]Well-established, broad substrate scope, reliable.[2]Often requires elevated temperatures, long reaction times, use of lachrymatory reagents.[1][2]
Cook-Heilbron Moderate to Good (50-80%)[2]1 - 5 hours[2]Access to 5-aminothiazoles, mild reaction conditions.[2][5]Primarily for 5-amino substituted thiazoles, more limited substrate scope.[2][5]
One-Pot Hantzsch Good to Excellent (70-90%)[6]1 - 4 hoursIncreased efficiency, avoids isolation of intermediates.May require careful optimization of reaction conditions.
Microwave-Assisted Hantzsch Excellent (85-98%)[2]5 - 30 minutes[2]Dramatically reduced reaction times, often higher yields.[1][2]Requires specialized microwave equipment.[2]
Flow Chemistry Hantzsch Good to ExcellentMinutes to hoursEnhanced safety, scalability, and process control.[7]Requires specialized flow chemistry equipment and expertise.

Conclusion and Future Outlook

The synthesis of aminophenylthiazoles continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. While the classical Hantzsch and Cook-Heilbron syntheses remain valuable and widely used methods, modern innovations such as one-pot procedures, microwave-assisted synthesis, and flow chemistry are offering increasingly efficient, sustainable, and scalable alternatives.

For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each synthetic route is crucial for making informed decisions. The choice of methodology will ultimately be guided by the specific target molecule, the desired scale of production, and the available resources. As the demand for novel and complex aminophenylthiazole derivatives grows, the development of new and improved synthetic strategies will undoubtedly continue to be a key focus in the field of medicinal chemistry.

References

Comparative Benchmarking of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Performance Analysis Against Established Heterocyclic Kinase Inhibitors

Author's Foreword

In the landscape of modern drug discovery, particularly within oncology and immunology, heterocyclic compounds form the backbone of numerous targeted therapies. The aminophenyl-thiazole scaffold, a privileged structure, has consistently demonstrated potential as a potent modulator of various protein kinases. This guide presents a comprehensive framework for benchmarking a novel compound from this class, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol (herein referred to as Compound A ), against established heterocyclic kinase inhibitors.

Our objective is not merely to present data, but to illuminate the scientific rationale behind the comparative process. We will dissect the "why" behind each experimental choice, from target selection to assay design, ensuring a self-validating and robust evaluation. This document is structured to guide researchers, scientists, and drug development professionals through a logical, evidence-based workflow for assessing the preclinical viability of a novel chemical entity.

Foundational Strategy: Selecting the Right Battlefield

The efficacy of a targeted agent is defined by its performance against a specific biological target. The aminophenyl-thiazole core is frequently associated with the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in diseases like cancer. Therefore, our initial and most critical step is to select a relevant and well-characterized kinase target for our benchmarking study.

For the purpose of this guide, we will hypothesize that initial screening has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a primary target for Compound A. VEGFR2 is a crucial mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Its clinical relevance makes it an ideal candidate for this comparative analysis.

Our benchmark competitors will be two well-established, multi-kinase inhibitors with known activity against VEGFR2:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Sorafenib: Another multi-kinase inhibitor used in the treatment of advanced renal cell and hepatocellular carcinoma.

This selection provides a rigorous comparison against clinically validated drugs, setting a high bar for the performance of Compound A.

Logical Framework for Comparative Analysis

The following diagram outlines the logical flow of our benchmarking process, moving from broad cellular effects to specific, target-based interactions and finally to in-vivo behavior.

cluster_0 Benchmarking Workflow A Compound Selection (Compound A, Sunitinib, Sorafenib) B Phase 1: In-Vitro Profiling A->B Target: VEGFR2 C Phase 2: Cellular Activity B->C Potency & Selectivity D Phase 3: In-Vivo Evaluation C->D Cytotoxicity & Pathway Inhibition E Data Synthesis & Decision D->E Pharmacokinetics & Efficacy

Caption: High-level workflow for the preclinical benchmarking of Compound A.

Phase 1: In-Vitro Target Engagement & Selectivity

The first pillar of our evaluation is to quantify the direct interaction between our compounds and the isolated VEGFR2 kinase. We also need to understand their selectivity, as off-target effects are a primary source of toxicity.

Experiment: Kinase Inhibition Assay (VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A, Sunitinib, and Sorafenib against the VEGFR2 kinase.

Rationale: The IC50 value is a quantitative measure of a drug's potency in inhibiting a specific biochemical function. A lower IC50 indicates greater potency. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and highly sensitive method for measuring kinase activity in a high-throughput format.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each compound (Compound A, Sunitinib, Sorafenib) in 100% DMSO.

    • Create a serial dilution series (typically 11 points) for each compound in a 384-well assay plate, starting from 100 µM down to the low nanomolar range.

    • Prepare the Kinase Reaction Buffer containing VEGFR2 enzyme, a ULight™-labeled peptide substrate, and ATP.

  • Kinase Reaction:

    • Add the prepared kinase/substrate/ATP solution to the wells containing the diluted compounds.

    • Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection:

    • Add a "Stop & Detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and a Europium-labeled anti-phospho-substrate antibody.

    • Incubate for an additional 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 615 nm). This ratio is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation: Potency & Selectivity

The results from the kinase assay and a broader selectivity panel (testing against other related kinases like PDGFRβ, c-Kit, and a panel of unrelated kinases) would be summarized as follows:

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)Selectivity Score (S10)
Compound A [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Sunitinib 2.11.83.40.03
Sorafenib 4.52.53.10.04
  • Selectivity Score (S10): A measure of compound selectivity, calculated by dividing the number of kinases inhibited >90% by the total number of kinases tested (at a 1 µM concentration). A lower score indicates higher selectivity.

Phase 2: Cellular Mechanism of Action

Demonstrating that a compound can inhibit an isolated enzyme is crucial, but it is not enough. We must validate that this activity translates into a functional outcome in a relevant cellular context.

Experiment: Cellular Cytotoxicity Assay (MTT Assay)

Objective: To measure the dose-dependent effect of the compounds on the viability of a human umbilical vein endothelial cell line (HUVEC), which relies on VEGFR2 signaling for proliferation.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or cytostatic effects, which is the desired outcome for an anti-angiogenic agent.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each compound (Compound A, Sunitinib, Sorafenib) for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualization of the Targeted Pathway

The following diagram illustrates the simplified VEGFR2 signaling pathway that we aim to inhibit with Compound A.

cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation ERK->Proliferation CompoundA Compound A CompoundA->P_VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR2 signaling cascade by Compound A.

Phase 3: In-Vivo Pharmacokinetic Profiling

A compound's in-vitro potency is meaningless if it cannot reach its target in a living organism at a sufficient concentration and for an adequate duration. A preliminary pharmacokinetic (PK) study is essential.

Objective: To determine the key PK parameters of Compound A in a mouse model following a single intravenous (IV) and oral (PO) administration.

Rationale: This study provides critical information on absorption, distribution, metabolism, and excretion (ADME). Key parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F). Good bioavailability is particularly important for developing an orally administered drug.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use male BALB/c mice (n=3 per group).

  • Dosing:

    • IV Group: Administer Compound A at 2 mg/kg via tail vein injection.

    • PO Group: Administer Compound A at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail nick) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of Compound A in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters by non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters
ParameterCompound A (IV)Compound A (PO)Sunitinib (PO)Sorafenib (PO)
Dose (mg/kg) 2101010
Cmax (ng/mL) -[Hypothetical Data]~1500~2200
Tmax (h) -[Hypothetical Data]~6~3
AUC (ng*h/mL) [Hypothetical Data][Hypothetical Data]~8000~11500
t1/2 (h) [Hypothetical Data][Hypothetical Data]~16~12
%F (Bioavailability) -[Hypothetical Data]~38%~49%
  • Reference data for Sunitinib and Sorafenib is illustrative and may vary based on study conditions.

Conclusion: Synthesizing the Evidence

This guide has outlined a rigorous, multi-faceted approach to benchmarking this compound. By systematically evaluating its in-vitro potency, cellular activity, and in-vivo pharmacokinetic profile against clinically relevant competitors, we can build a comprehensive picture of its therapeutic potential.

A successful outcome for Compound A would be characterized by:

  • Potent VEGFR2 Inhibition: An IC50 value comparable to or better than Sunitinib and Sorafenib.

  • High Selectivity: A superior selectivity score, suggesting a lower potential for off-target toxicities.

  • On-Target Cellular Activity: A GI50 value in HUVECs that correlates well with its enzymatic potency.

  • Favorable Pharmacokinetics: Good oral bioavailability and a half-life sufficient for a reasonable dosing schedule.

This structured, data-driven comparison provides the critical insights needed to make an informed "Go/No-Go" decision for advancing Compound A into further preclinical and, ultimately, clinical development.

Confirming the Binding Mode of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unambiguous confirmation of a compound's binding mode to its biological target is a cornerstone of a successful research program. It is the critical juncture where a promising hit molecule begins its journey toward becoming a lead candidate. This guide provides an in-depth, objective comparison of key experimental methodologies to elucidate the binding mode of the novel compound, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol, to its putative target, a hypothetical protein kinase designated as "Kinase-X".

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.

The Imperative of Binding Mode Confirmation

Identifying that a compound binds to a target is only the first step. How it binds—the specific amino acid interactions, the conformational changes induced, and the stoichiometry of the interaction—is paramount. This knowledge directly informs structure-activity relationships (SAR), guides medicinal chemistry efforts to optimize potency and selectivity, and provides a rational basis for understanding the compound's mechanism of action. For this compound, confirming its binding mode to Kinase-X is essential to validate it as a viable starting point for a drug discovery campaign.

A Multi-Faceted Approach to Binding Mode Validation

No single technique can provide a complete picture of a compound's binding mode. A robust validation strategy employs a combination of biophysical and cellular assays, each offering unique insights. This guide will compare three orthogonal and widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography, supplemented by the crucial cellular context provided by the Cellular Thermal Shift Assay (CETSA).

Part 1: Biophysical Characterization of the this compound and Kinase-X Interaction

Biophysical assays are indispensable for the direct measurement of the physical parameters of a drug-target interaction.[1][2][3] They provide quantitative data on binding affinity, kinetics, and thermodynamics in a purified, cell-free system.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[4][5] In our scenario, Kinase-X would be immobilized on a sensor chip, and this compound would be flowed over the surface as the analyte.[6][7]

Causality of Experimental Choice: SPR is often the first-line biophysical assay due to its high sensitivity, real-time data acquisition, and ability to provide kinetic information (association and dissociation rates).[6][8][9] This kinetic data is often more predictive of in vivo efficacy than affinity alone. A compound with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Kinase-X on Sensor Chip r1 Inject compound over sensor surface p1->r1 p2 Prepare serial dilutions of This compound p2->r1 r2 Monitor change in refractive index (Response Units) r1->r2 r3 Regenerate sensor surface r2->r3 a1 Generate Sensorgrams r3->a1 a2 Fit data to kinetic models a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR:

  • Immobilization of Kinase-X:

    • Activate a CM5 sensor chip (carboxymethylated dextran) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified Kinase-X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Injection:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) ranging from 0.1 to 10 times the expected dissociation constant (KD).

    • Inject each concentration over the Kinase-X and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13]

Causality of Experimental Choice: Unlike SPR, ITC is performed in-solution, avoiding potential artifacts from protein immobilization. It is considered the gold standard for determining binding affinity (KD) and stoichiometry (n), and it is the only technique that directly measures the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][14][15] This thermodynamic signature can reveal the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Place Kinase-X in sample cell r1 Titrate compound into sample cell in aliquots p1->r1 p2 Load compound into injection syringe p2->r1 p3 Ensure identical buffer conditions p3->p1 p3->p2 r2 Measure heat change after each injection r1->r2 a1 Integrate injection peaks r2->a1 a2 Plot heat change vs. molar ratio a1->a2 a3 Fit data to determine KD, n, ΔH, and ΔS a2->a3

Caption: ITC Experimental Workflow.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Dialyze purified Kinase-X and dissolve this compound in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[14]

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Titration:

    • Fill the sample cell with Kinase-X (e.g., 10 µM).

    • Fill the injection syringe with this compound (e.g., 100 µM).

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to Kinase-X.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to calculate KD, n, ΔH, and ΔS.[13]

Comparison of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (ka, kd), Affinity (KD)Binding thermodynamics (KD, n, ΔH, ΔS)
Labeling Label-freeLabel-free
Throughput Medium to HighLow to Medium
Sample Consumption LowHigh
Key Advantage Provides kinetic information (residence time)In-solution, direct thermodynamic data
Potential Pitfall Protein immobilization can affect activitySensitive to buffer mismatches and purity

Part 2: High-Resolution Structural Insights and Cellular Target Engagement

While biophysical methods provide quantitative data on the binding interaction, they do not reveal the precise atomic details of how the compound binds. For this, high-resolution structural techniques are required. Furthermore, it is crucial to confirm that the compound engages its target in a physiologically relevant cellular environment.

X-ray Crystallography: The Definitive Picture of Binding Mode

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[16][17][18][19] It provides unequivocal evidence of the binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.

Causality of Experimental Choice: To truly enable structure-based drug design, a high-resolution crystal structure is unparalleled. It allows medicinal chemists to visualize the binding pocket and rationally design modifications to this compound to improve its properties.

Experimental Workflow for X-ray Crystallography

XRay_Workflow p1 Co-crystallize Kinase-X with This compound or soak compound into apo-crystals p2 Mount crystal and expose to X-ray beam p1->p2 p3 Collect diffraction data p2->p3 a1 Process data and determine electron density map p3->a1 a2 Build and refine atomic model of the complex a1->a2 a3 Analyze binding site and molecular interactions a2->a3

Caption: X-ray Crystallography Workflow.

Detailed Protocol for Co-crystallization:

  • Complex Formation:

    • Incubate purified Kinase-X with a 5- to 10-fold molar excess of this compound for several hours to ensure complex formation.[20]

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with a wide range of crystallization screens.

  • Data Collection and Structure Solution:

    • Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using a known Kinase-X apo-structure as a search model.

    • Build the model of the protein and the bound ligand into the resulting electron density map and refine the structure to high resolution.[21]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful method for verifying that a compound binds to its target within intact cells or even tissues.[22][23] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[24][25]

Causality of Experimental Choice: Positive results from biophysical assays and crystallography must be translated to a cellular setting. CETSA provides direct evidence of target engagement in a physiologically relevant environment, confirming that the compound can penetrate the cell membrane and bind to Kinase-X amidst the complexities of the cellular milieu.[26]

Experimental Workflow for CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis t1 Treat intact cells with compound or vehicle h1 Heat cell suspensions at a range of temperatures t1->h1 a1 Lyse cells and separate soluble/aggregated fractions h1->a1 a2 Detect soluble Kinase-X (e.g., Western Blot) a1->a2 a3 Plot melt curves to observe thermal shift a2->a3

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA:

  • Cell Treatment:

    • Culture cells expressing Kinase-X and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble Kinase-X at each temperature point by Western blotting using a specific anti-Kinase-X antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble Kinase-X as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.[24]

Synthesis and Conclusion

Confirming the binding mode of a novel compound like this compound to its target, Kinase-X, requires a rigorous, multi-pronged experimental strategy. The journey begins with quantitative biophysical characterization using techniques like Surface Plasmon Resonance to define the kinetics of the interaction and Isothermal Titration Calorimetry to elucidate the thermodynamic driving forces. These methods provide a foundational understanding of the binding event in a purified system.

The pinnacle of binding mode confirmation is achieved through X-ray Crystallography , which delivers an atomic-resolution snapshot of the compound nestled in its binding site. This structural information is invaluable for rational, structure-based drug design. Finally, the physiological relevance of these findings must be established. The Cellular Thermal Shift Assay bridges the gap between in vitro biophysics and in vivo biology, confirming that the compound engages its target within the complex environment of a living cell.

By integrating the kinetic, thermodynamic, structural, and cellular data, a comprehensive and trustworthy picture of the binding mode emerges. This holistic understanding provides the confidence needed to advance this compound from a preliminary hit to a promising lead candidate in the drug discovery pipeline.

References

A Comparative Analysis of the Antioxidant Potential of Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions[1][2]. This has spurred significant interest in the discovery and development of potent antioxidants. Among the myriad of heterocyclic scaffolds explored, thiazole and its derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including significant antioxidant properties[3][4][5][6].

This guide provides a comprehensive side-by-side comparison of the antioxidant activity of various thiazole derivatives, supported by experimental data from recent scientific literature. We will delve into the structural nuances that govern their antioxidant efficacy, present comparative data in an accessible format, and provide detailed protocols for the most common in vitro antioxidant assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising area of research.

The Structural Basis of Antioxidant Activity in Thiazole Derivatives

The antioxidant capacity of thiazole derivatives is intrinsically linked to their chemical structure. The presence of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a unique electronic environment that can be readily modified with various substituents to modulate antioxidant activity[3][7]. Several structural features have been identified as key contributors to the antioxidant potential of these compounds:

  • Phenolic and Hydroxyphenyl Groups: The presence of phenolic or hydroxyphenyl moieties is a strong determinant of antioxidant activity. The hydroxyl groups can readily donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects[8][9]. The position and number of hydroxyl groups on an aromatic ring attached to the thiazole core can significantly influence the radical scavenging capacity.

  • Hydrazone Linkage: A hydrazone moiety (-C=N-NH-) linking the thiazole ring to other aromatic systems has been shown to contribute to antioxidant activity[10]. This group can participate in electron delocalization, stabilizing the radical species formed after hydrogen donation.

  • Electron-Donating and Withdrawing Groups: The nature of substituents on the aromatic rings appended to the thiazole core plays a crucial role. Electron-donating groups (e.g., methoxy, amino) can enhance antioxidant activity by increasing the electron density on the aromatic ring, making hydrogen donation more favorable[6][11]. Conversely, the effect of electron-withdrawing groups can vary depending on their position and the overall molecular architecture.

  • Hybrid Molecules: The incorporation of other known antioxidant pharmacophores, such as coumarin or indole, into the thiazole structure can lead to hybrid molecules with synergistic or enhanced antioxidant activity[5][12].

Side-by-Side Comparison of Antioxidant Activity

To facilitate a clear comparison, the following tables summarize the in vitro antioxidant activity of various thiazole derivatives, as determined by the most common radical scavenging assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Thiazole Derivatives

Compound IDKey Structural FeaturesIC50 (µM)Reference
LMH6 Thiazole-carboxamide with a tert-butylphenyl group0.185[7]
LMH7 Thiazole-carboxamide with a dimethylaminophenyl group0.221[7]
Compound Ve 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole with a 4-methoxyphenyl group23.71 (µg/mL)[11]
Compound Vd 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole with a 4-aminophenyl group32.11 (µg/mL)[11]
CHT Catechol hydrazinyl-thiazoleLower than Trolox and Ascorbic Acid[13]
Trolox Standard Antioxidant3.10[7]
Ascorbic Acid Standard Antioxidant0.33[14]

Table 2: ABTS Radical Scavenging Activity of Thiazole Derivatives

Compound IDKey Structural FeaturesIC50 (µM)Reference
Compound 5a 2,4-disubstituted phenolic thiazoleLower than Ascorbic Acid[10]
Compound 7b 2,4-disubstituted phenolic thiazoleLower than Ascorbic Acid[10]
Compound 8a 2,4-disubstituted phenolic thiazoleLower than Ascorbic Acid[10]
CHT Catechol hydrazinyl-thiazoleMore active than Trolox[13]
Ascorbic Acid Standard Antioxidant0.53[14]
Trolox Standard Antioxidant-

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

The credibility of any comparative analysis rests on the robustness of the experimental methodologies. Here, we provide detailed, step-by-step protocols for the two most widely used in vitro antioxidant assays for thiazole derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically[7][10].

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Dissolve the thiazole derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to prepare stock solutions (e.g., 1 mg/mL or 1 mM).

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compounds and the standard to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • To this, add a small volume of the different concentrations of the test compounds or the standard (e.g., 20 µL).

    • For the control, add the same volume of the solvent instead of the test compound.

    • For the blank, add the solvent and the test compound without the DPPH solution.

  • Incubation and Measurement: Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes). After incubation, measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically[8][13][15].

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a stock solution of ABTS (e.g., 7 mM) in water.

    • Prepare a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the thiazole derivatives and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a large volume of the ABTS•+ working solution (e.g., 190 µL).

    • Add a small volume of the different concentrations of the test compounds or the standard (e.g., 10 µL).

    • For the control, add the same volume of the solvent instead of the test compound.

  • Incubation and Measurement: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes). Measure the absorbance at approximately 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the general workflow for screening antioxidant activity and the chemical basis of the DPPH assay.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay ic50 IC50 Value Calculation dpph->ic50 other_assays Other Assays (e.g., FRAP, CUPRAC) sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Identification of Lead Compounds sar->conclusion

Caption: General workflow for the synthesis, screening, and analysis of antioxidant thiazole derivatives.

G cluster_mechanism DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant Thiazole-OH (Antioxidant) Antioxidant_radical Thiazole-O• (Stabilized Radical) Antioxidant->Antioxidant_radical H• donation

Caption: Mechanism of the DPPH radical scavenging assay by a phenolic thiazole derivative.

Conclusion and Future Directions

The collective evidence from numerous studies strongly supports the potential of thiazole derivatives as a promising scaffold for the development of novel antioxidant agents. The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of antioxidant activity. In particular, the incorporation of phenolic moieties and the exploration of hybrid molecules appear to be highly effective strategies for enhancing radical scavenging capabilities.

Future research should focus on a more standardized approach to antioxidant evaluation to allow for more direct and accurate comparisons between different classes of thiazole derivatives. Furthermore, moving beyond in vitro assays to cellular and in vivo models will be crucial to validate the therapeutic potential of these compounds and to understand their pharmacokinetic and pharmacodynamic properties. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of antioxidant drug discovery.

References

Safety Operating Guide

Comprehensive Disposal Protocol for [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical entities within our laboratories. The compound [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol, while integral to specific research pathways, must be managed with a comprehensive lifecycle approach, culminating in its proper disposal.

This guide provides a detailed, step-by-step protocol for the disposal of this compound and its associated waste streams. The procedures outlined are synthesized from established best practices and regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] Adherence to this protocol is essential not only for regulatory compliance but for the fundamental protection of laboratory personnel and the environment.

Hazard Assessment and Waste Classification

Due to the presence of an aminophenyl group and a thiazole heterocyclic ring, this compound must be classified as hazardous chemical waste from the moment it is deemed unwanted.[3]

  • Aminophenyl Moiety: Aromatic amines are a class of compounds often associated with toxicity.

  • Thiazole Moiety: Thiazole-containing compounds are known for their broad biological activity, and their environmental impact upon release is often not fully characterized, necessitating cautious handling.[4][5]

  • Methanol Group: The -methanol functional group indicates a primary alcohol, which influences solubility and potential reactivity.

Given these structural features, this compound and any materials contaminated with it cannot be disposed of via standard trash or sanitary sewer systems.[6][7] All waste must be collected for disposal by a licensed hazardous waste handler, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[8]

Pre-Disposal: Essential Safety and Handling

Before beginning any waste consolidation or disposal procedures, the following safety measures are mandatory:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is often sufficient, but consult your lab's specific chemical hygiene plan).

  • Ventilation: All handling of open containers of this compound, including waste collection, should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[9]

  • Spill Kit: Ensure a chemical spill kit appropriate for solid and liquid organic compounds is readily accessible.

Step-by-Step Disposal Protocol

The proper disposal route depends on the form of the waste. The following sections detail the correct procedures for each waste stream.

Solid Waste (Neat Compound, Contaminated Weigh Boats, etc.)
  • Collection:

    • Carefully transfer any remaining solid this compound into a designated hazardous waste container.

    • Collect any contaminated disposable materials, such as weighing paper, paper towels from minor cleanups, and gloves, in a separate, clearly labeled plastic bag or a lined pail designated for chemically contaminated solid waste.[3]

  • Containerization:

    • The primary container for the neat compound should be a wide-mouth plastic or glass jar with a secure, screw-on lid.

    • The container for contaminated solids should be a clear plastic bag within a labeled, rigid pail with a lid.[3] Never use biohazard or black plastic bags for chemical waste.[3][6]

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[10][11]

      • The full, unabbreviated chemical name: "this compound".

      • An accurate list of all components, including trace solvents.

      • The date waste was first added (the "accumulation start date").

      • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[12]

Liquid Waste (Solutions and Rinsate)
  • Segregation:

    • Crucially, do not mix this waste stream with incompatible chemicals. Store it separately from strong acids, bases, and oxidizing agents.[7]

  • Containerization:

    • Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[2][13] A high-density polyethylene (HDPE) carboy is often a suitable choice.

    • The container must be stored within a secondary containment bin or tray capable of holding 110% of the container's volume.[6][13]

    • Keep the container closed at all times except when adding waste.[8][13]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[6]

  • Labeling:

    • Label the liquid waste container with a complete hazardous waste tag, as described in section 4.1. List all chemical constituents and their approximate concentrations (e.g., "this compound (~5 mg/mL) in Methanol").

Contaminated Sharps and Glassware
  • Sharps: Needles, scalpels, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

  • Glassware for Disposal: Broken glassware should be placed in a rigid, puncture-proof container (e.g., a cardboard box with a plastic liner) clearly labeled "Broken Glass - Hazardous Chemical Waste" and listing the contaminant.

  • Glassware for Reuse: Reusable glassware must be decontaminated. Rinse it three times with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste.[6]

Decontamination of Empty Containers

An "empty" container that held this compound is not considered non-hazardous until it has been properly decontaminated.

  • Triple Rinse: Rinse the container thoroughly three times with a solvent capable of dissolving the compound.[7]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also require collection depending on the toxicity of the compound and local regulations. It is best practice to collect all three rinses.

  • Deface Label: Completely remove, scratch out, or cover the original manufacturer's label.[6]

  • Final Disposal: Once triple-rinsed and air-dried with the cap off, the container can typically be disposed of in designated laboratory glass or plastic recycling bins.[6]

Waste Storage and Final Disposal

  • Satellite Accumulation Area (SAA): All labeled hazardous waste containers must be stored in a designated SAA within your laboratory.[8][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]

  • Request for Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., 90 days or per institutional policy), contact your EHS department to schedule a waste pickup.[6][13] Do not transport hazardous waste yourself.[7]

Summary of Disposal Procedures

Waste StreamRecommended ContainerKey Labeling InformationDisposal Procedure
Solid/Neat Compound Wide-mouth, sealed HDPE or glass jar."Hazardous Waste", full chemical name, accumulation date.Collect in a labeled container and store in SAA. Request EHS pickup.
Contaminated Labware Lined, rigid pail with a lid (for solids). Puncture-proof container (for sharps)."Hazardous Waste", list of contaminants.Segregate solids and sharps. Store in SAA. Request EHS pickup.
Liquid Solutions Sealed, compatible solvent carboy within secondary containment."Hazardous Waste", all constituents and concentrations.Keep the container closed. Do not overfill. Store in SAA. Request EHS pickup.
Empty Stock Bottle Original container.N/ATriple rinse, collecting the first rinse as hazardous waste. Deface the label before recycling/disposal.[6]

Disposal Workflow Diagram

G cluster_waste_type Identify Waste Stream cluster_actions Execute Protocol start Waste Containing This compound solid Solid / Neat Compound start->solid liquid Liquid / Solution start->liquid labware Contaminated Labware start->labware empty_container Empty Stock Container start->empty_container action_solid Collect in Labeled Solid Waste Pail solid->action_solid action_liquid Collect in Labeled Liquid Waste Carboy (in Secondary Containment) liquid->action_liquid action_labware Segregate into appropriate Sharps or Glass Bins labware->action_labware action_empty Triple Rinse, Collect First Rinsate empty_container->action_empty final_storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) action_solid->final_storage action_liquid->final_storage action_labware->final_storage rinsate Dispose of Rinsate as Hazardous Liquid Waste action_empty->rinsate Rinsate defaced_container Deface Label & Dispose of Clean Container action_empty->defaced_container Container final_disposal Contact EHS for Pickup and Final Disposal final_storage->final_disposal rinsate->action_liquid

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 2
Reactant of Route 2
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.